6-Bromo-2-isopropylquinoline-4-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-bromo-2-propan-2-ylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-7(2)12-6-10(13(16)17)9-5-8(14)3-4-11(9)15-12/h3-7H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBDAOYYNVYIBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C=C(C=C2)Br)C(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353791 | |
| Record name | 6-bromo-2-isopropylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401624-46-2 | |
| Record name | 6-bromo-2-isopropylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-Bromo-2-isopropylquinoline-4-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for 6-Bromo-2-isopropylquinoline-4-carboxylic acid, a key heterocyclic compound with significant applications in medicinal chemistry and drug development. The document delves into the strategic considerations, mechanistic underpinnings, and practical execution of the most prevalent synthetic routes. It is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and actionable experimental protocols. The guide emphasizes the Pfitzinger reaction as a primary and efficient method for the construction of the quinoline core, detailing the synthesis of the requisite 6-bromoisatin precursor and its subsequent condensation with an appropriate ketone.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic pharmaceuticals.[1] Quinoline derivatives exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2] The specific compound, this compound, incorporates several key structural features: the quinoline core for biological activity, a bromine substituent which can modulate pharmacokinetic properties and serve as a handle for further chemical modification, an isopropyl group at the 2-position, and a carboxylic acid at the 4-position, which is a common feature in many biologically active quinolines.[2]
This guide will focus on the practical synthesis of this target molecule, providing a detailed examination of the most efficient and widely adopted synthetic strategies.
Retrosynthetic Analysis and Strategic Planning
A logical retrosynthetic analysis of this compound points towards several established named reactions for quinoline synthesis. The presence of the 4-carboxylic acid group strongly suggests the utility of the Pfitzinger reaction , which is a powerful method for synthesizing substituted quinoline-4-carboxylic acids.[2][3] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base.[2]
Alternative routes such as the Doebner-von Miller, Combes, or Conrad-Limpach syntheses are also viable for quinoline formation but are often less direct for accessing the 4-carboxylic acid functionality.[1][4][5] Therefore, the Pfitzinger approach is selected as the primary focus of this guide due to its efficiency and directness.
Our forward synthesis strategy will therefore involve two key stages:
-
Synthesis of the 6-Bromoisatin precursor.
-
Pfitzinger condensation of 6-Bromoisatin with methyl isopropyl ketone.
Synthesis of the Key Precursor: 6-Bromoisatin
The synthesis of 6-bromoisatin is a critical first step. While commercially available, an in-house synthesis provides greater control over purity and cost for large-scale applications. A common and reliable method involves the reaction of N-(3-bromophenyl)-2-hydroxyiminoacetamide with concentrated sulfuric acid.[6]
Mechanistic Considerations
The formation of isatin from the hydroxyiminoacetamide proceeds through an acid-catalyzed cyclization followed by hydrolysis. The concentrated sulfuric acid protonates the hydroxyl group of the oxime, facilitating the elimination of water and subsequent intramolecular electrophilic attack of the resulting nitrilium ion onto the aromatic ring. Tautomerization and hydrolysis of the intermediate then yield the desired isatin.
Experimental Protocol: Synthesis of 6-Bromoisatin
Materials:
-
N-(3-bromophenyl)-2-hydroxyiminoacetamide
-
Concentrated Sulfuric Acid
-
Ice water
Procedure:
-
Carefully add N-(3-bromophenyl)-2-hydroxyiminoacetamide (55 g, 0.2272 mol) to concentrated sulfuric acid (275 mL) while maintaining the temperature at 50 °C.[6]
-
Increase the temperature of the reaction mixture to 90 °C and maintain for 3 hours.[6]
-
After the reaction is complete, cautiously pour the mixture into ice water to precipitate the product.[6]
-
Collect the yellow precipitate by filtration and dry to obtain 6-bromoisatin.[6] The product can often be used in the next step without further purification.[7]
The Pfitzinger Reaction: Construction of the Quinoline Core
The Pfitzinger reaction is a robust and versatile method for the synthesis of quinoline-4-carboxylic acids.[8] It involves the condensation of an isatin (in our case, 6-bromoisatin) with a carbonyl compound possessing an α-methylene group (methyl isopropyl ketone) in a basic medium.[2]
Mechanistic Pathway of the Pfitzinger Reaction
The reaction mechanism proceeds through several key steps:
-
Ring Opening: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, leading to the formation of a keto-acid intermediate.[2][3]
-
Imine Formation: The carbonyl group of the keto-acid intermediate reacts with the amine of another molecule of the opened isatin to form an imine.
-
Enamine Tautomerization: The imine tautomerizes to the more stable enamine.[2]
-
Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, followed by dehydration, to yield the final substituted quinoline-4-carboxylic acid.[2][3]
Experimental Protocol: Pfitzinger Synthesis of this compound
Materials:
-
6-Bromoisatin
-
Methyl isopropyl ketone
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Diethyl ether
-
Dilute hydrochloric acid or acetic acid
Procedure:
-
In a round-bottom flask, dissolve 6-bromoisatin and an equimolar amount of methyl isopropyl ketone in ethanol.
-
Add a solution of potassium hydroxide in water to the mixture.[9]
-
Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and remove the ethanol by rotary evaporation.[2]
-
Dissolve the residue in water. This will dissolve the potassium salt of the desired carboxylic acid.
-
Extract the aqueous solution with diethyl ether to remove any unreacted ketone and other non-polar impurities.[2]
-
Cool the aqueous layer in an ice bath and carefully acidify with dilute hydrochloric acid or acetic acid to a pH of 4-5.[2]
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.[2]
Alternative Synthetic Strategies
While the Pfitzinger reaction is highly effective, other named reactions for quinoline synthesis can be adapted to produce the target molecule or its derivatives.
The Doebner-von Miller Reaction
The Doebner-von Miller reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[1] To synthesize the target molecule via this route, one would need to start with 4-bromoaniline and react it with an appropriate α,β-unsaturated carbonyl compound that would yield the 2-isopropyl and 4-carboxy substituents. This is generally a less direct approach for this specific target.
The Combes Quinoline Synthesis
The Combes synthesis utilizes the reaction of an aniline with a β-diketone under acidic conditions.[4][10] This method is typically used to prepare 2,4-disubstituted quinolines.[11] Adapting this synthesis for our target would require a β-diketone that, upon cyclization, would generate the desired substitution pattern, which can be synthetically challenging.
Characterization and Data
The final product and key intermediates should be thoroughly characterized to confirm their identity and purity.
| Compound | Technique | Expected Data |
| 6-Bromoisatin | Melting Point | ~274 °C[7] |
| ¹H NMR | Signals corresponding to the aromatic protons and the N-H proton. | |
| IR | Characteristic peaks for the ketone and amide carbonyl groups. | |
| This compound | Melting Point | To be determined experimentally. |
| ¹H NMR | Signals for the isopropyl group, aromatic protons on the quinoline core, and the carboxylic acid proton. | |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. | |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the product. |
Conclusion
The synthesis of this compound is most efficiently achieved through a two-step process commencing with the synthesis of 6-bromoisatin, followed by a Pfitzinger reaction with methyl isopropyl ketone. This pathway is robust, high-yielding, and relies on well-established and understood reaction mechanisms. The resulting quinoline derivative is a valuable building block for the development of novel therapeutic agents, and the protocols outlined in this guide provide a solid foundation for its synthesis in a research and development setting.
References
-
Wikipedia. Pfitzinger reaction. [Link]
-
Merck Index. Combes Quinoline Synthesis. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
Wikipedia. Combes quinoline synthesis. [Link]
-
Slideshare. synthesis of quinoline derivatives and its applications. [Link]
-
Wikipedia. Doebner–Miller reaction. [Link]
-
PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
-
Pfitzinger Quinoline Synthesis. [Link]
-
ResearchGate. (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. [Link]
-
Slideshare. Doebner-Miller reaction and applications. [Link]
-
ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. [Link]
-
JOCPR. Application of pfitzinger reaction in. [Link]
-
Wikipedia. Conrad–Limpach synthesis. [Link]
-
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
-
Organic Syntheses. Preparation of 2-Amino-5-bromobenzaldehyde. [Link]
-
SynArchive. Conrad-Limpach Synthesis. [Link]
-
ResearchGate. General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. [Link]
-
Química Organica.org. Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]
-
The Journal of Organic Chemistry. A general method for the synthesis of isatins. [Link]
-
ScholarWorks. synthesis of substituted isatins as potential. [Link]
- Google Patents. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
-
ResearchGate. (PDF) Synthesis of 6-bromo-4-iodoquinoline. [Link]
- Google Patents. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]
-
NIH. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]
-
PrepChem.com. Synthesis of 6-bromo-4-hydroxyquinoline. [Link]
-
PubMed Central. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]
-
ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 4. Combes Quinoline Synthesis [drugfuture.com]
- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 6. 6-Bromoisatin synthesis - chemicalbook [chemicalbook.com]
- 7. 6-Bromoisatin | 6326-79-0 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 11. iipseries.org [iipseries.org]
An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-isopropylquinoline-4-carboxylic acid
Introduction
6-Bromo-2-isopropylquinoline-4-carboxylic acid is a substituted quinoline derivative. The quinoline scaffold is a significant heterocyclic motif in medicinal chemistry and drug discovery, exhibiting a broad range of biological activities. The physicochemical properties of such compounds are paramount as they directly influence their pharmacokinetic and pharmacodynamic profiles, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside standardized protocols for their experimental determination. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Identity and Core Properties
The fundamental identifiers for this compound are crucial for its unambiguous identification and are summarized in the table below.
| Property | Value | Source |
| CAS Number | 401624-46-2 | [1] |
| Molecular Formula | C13H12BrNO2 | [1] |
| Molecular Weight | 294.14 g/mol | [1] |
| IUPAC Name | This compound | - |
| Canonical SMILES | CC(C)C1=NC2=C(C=C(C=C2)Br)C(=C1)C(=O)O | - |
Below is a 2D representation of the chemical structure of this compound.
Caption: Workflow for determining the melting point using the capillary method.
Step-by-Step Protocol:
-
Sample Preparation: Ensure the sample of this compound is a fine, dry powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample down. Repeat until a sample height of 2-3 mm is achieved.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Heating and Observation:
-
If the approximate melting point is unknown, perform a rapid preliminary heating to get an estimate.
-
For an accurate measurement, heat the sample to a temperature about 15-20 °C below the estimated melting point.
-
Reduce the heating rate to 1-2 °C per minute.
-
Observe the sample closely through the magnifying lens.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The melting point is reported as this range.
Solubility Profile Determination
Understanding the solubility of a compound in various solvents is critical for formulation and biological testing.
Workflow for Solubility Determination
Caption: Workflow for the experimental determination of solubility.
Step-by-Step Protocol:
-
Preparation: Weigh a precise amount of this compound (e.g., 1.0 mg) into separate small vials for each solvent to be tested (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, DMSO, DMF).
-
Solvent Addition: Add a small, measured volume of the first solvent (e.g., 100 µL) to the corresponding vial.
-
Mixing: Agitate the mixture vigorously using a vortex mixer or an ultrasonic bath for a defined period (e.g., 2 minutes) to facilitate dissolution.
-
Observation: Visually inspect the solution against a dark background to see if all the solid has dissolved.
-
Incremental Addition: If the solid has not fully dissolved, add another measured aliquot of the solvent and repeat the mixing and observation steps. Continue this process until the compound is fully dissolved or a practical upper limit of solvent volume is reached.
-
Calculation and Classification: Calculate the approximate solubility in terms of mg/mL. Classify the solubility based on standard pharmaceutical definitions (e.g., very soluble, freely soluble, soluble, sparingly soluble, slightly soluble, very slightly soluble, or practically insoluble).
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state and, consequently, the solubility and permeability of a drug molecule.
Workflow for pKa Determination
Caption: Workflow for determining the pKa by potentiometric titration.
Step-by-Step Protocol:
-
Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent system. Due to its predicted low aqueous solubility, a co-solvent system such as a water-methanol or water-ethanol mixture may be necessary.
-
pH Meter Calibration: Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa range (e.g., pH 4.0 and 7.0).
-
Titration:
-
Place the electrode of the calibrated pH meter into the sample solution.
-
Begin stirring the solution at a constant, gentle rate.
-
Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments from a burette.
-
After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to construct a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve.
-
The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point.
-
The pKa is the pH of the solution at the half-equivalence point.
-
Spectroscopic and Chromatographic Analysis
Spectroscopic and chromatographic methods are essential for structural confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy would provide detailed information about the molecular structure. While experimental spectra for the target compound are not available, theoretical chemical shifts can be predicted.
Expected ¹H NMR Features:
-
Aromatic Protons: Signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the quinoline ring. The substitution pattern will lead to specific splitting patterns (doublets, singlets).
-
Isopropyl Group: A septet for the CH proton and a doublet for the two CH₃ groups, likely in the upfield region.
-
Carboxylic Acid Proton: A broad singlet, which may be exchangeable with D₂O, typically downfield (>10 ppm).
Expected ¹³C NMR Features:
-
Carbonyl Carbon: A signal in the downfield region (typically 160-180 ppm).
-
Aromatic and Quinoline Carbons: Multiple signals in the aromatic region (typically 110-160 ppm).
-
Isopropyl Carbons: Signals in the aliphatic region (typically 15-40 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Absorption Bands:
-
O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.
-
C=C and C=N Stretches (Aromatic/Quinoline): Multiple bands in the 1450-1650 cm⁻¹ region.
-
C-Br Stretch: A band in the lower frequency region, typically 500-600 cm⁻¹.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated quinoline system.
Expected UV-Vis Absorption:
-
The extended π-system of the quinoline ring is expected to show strong absorption in the UV region, likely with multiple bands corresponding to π → π* transitions.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of the compound and can also be used for quantification. A reversed-phase HPLC method would be a suitable starting point.
General HPLC Method Parameters:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength corresponding to a high absorbance for the compound (e.g., determined from the UV-Vis spectrum).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. While direct experimental data is limited, this document offers a robust framework based on predictions, data from analogous structures, and established analytical methodologies. The provided protocols offer a clear path for researchers to experimentally determine these crucial parameters, thereby facilitating further research and development of this and related quinoline carboxylic acid derivatives.
References
-
SIELC Technologies. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column.[Link]
-
PubChem. 6-Bromoquinoline-4-carboxylic acid.[Link]
-
PubChem. 6-Bromoquinoline-2-carboxylic acid.[Link]
-
Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]
-
Lehigh University. Approximate pKa chart of the functional groups.[Link]
Sources
An In-depth Technical Guide to 6-Bromo-2-isopropylquinoline-4-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline-4-Carboxylic Acid Scaffold in Modern Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Among its derivatives, quinoline-4-carboxylic acids have garnered significant attention for their therapeutic potential, particularly in oncology and infectious diseases. This guide provides a comprehensive technical overview of a specific and promising derivative, 6-Bromo-2-isopropylquinoline-4-carboxylic acid (CAS Number: 401624-46-2), a molecule poised for exploration in contemporary drug discovery programs. Its unique substitution pattern—a bromine atom at the 6-position and an isopropyl group at the 2-position—offers a compelling profile for modulating kinase activity and other cellular signaling pathways implicated in disease.
This document will delve into the synthetic chemistry of this compound, outlining a robust and adaptable protocol for its preparation. Furthermore, it will detail its physicochemical properties and provide insights into its potential biological applications, drawing from the established pharmacology of related quinoline-4-carboxylic acid derivatives.
Physicochemical and Safety Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 401624-46-2 | ChemicalBook[1] |
| Molecular Formula | C₁₃H₁₂BrNO₂ | BLD Pharm[2] |
| Molecular Weight | 294.14 g/mol | BLD Pharm[2] |
| Appearance | Solid (predicted) | - |
| Purity | Available up to 96% | Sigma-Aldrich[3] |
Safety Information:
While a comprehensive toxicological profile for this compound is not publicly available, data for structurally related compounds, such as 6-bromoquinoline-4-carboxylic acid, suggest that it should be handled with care. The following GHS hazard statements are associated with the parent compound and should be considered as precautionary for its isopropyl derivative:
-
H302: Harmful if swallowed[4]
-
H315: Causes skin irritation[4]
-
H319: Causes serious eye irritation[4]
-
H335: May cause respiratory irritation[4]
Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, are mandatory when handling this compound. All work should be conducted in a well-ventilated fume hood.
Synthesis of this compound via the Pfitzinger Reaction
The Pfitzinger reaction is a classic and reliable method for the synthesis of quinoline-4-carboxylic acids from an isatin and a carbonyl compound containing an α-methylene group in the presence of a strong base.[5][6] This approach is highly suitable for the preparation of this compound.
Reaction Scheme:
Pfitzinger Reaction for the Synthesis of the Target Compound.
Mechanism of the Pfitzinger Reaction:
The reaction proceeds through a well-established mechanism:[5]
-
Ring Opening of Isatin: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in 5-bromoisatin, leading to the formation of a keto-acid intermediate.
-
Condensation and Imine Formation: The keto-acid intermediate then condenses with 3-methyl-2-butanone. The amine group of the opened isatin reacts with the ketone to form an imine.
-
Enamine Tautomerization: The imine tautomerizes to the more stable enamine.
-
Intramolecular Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, followed by dehydration, to yield the final aromatic quinoline-4-carboxylic acid product.
Simplified Mechanism of the Pfitzinger Reaction.
Detailed Experimental Protocol:
This protocol is adapted from general procedures for the Pfitzinger reaction.[6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromoisatin (1 equivalent) in a solution of potassium hydroxide (3-4 equivalents) in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Addition of Ketone: To the stirred solution, add 3-methyl-2-butanone (1.1-1.5 equivalents) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ketone.
-
Precipitation: Cool the aqueous layer in an ice bath and carefully acidify with a suitable acid (e.g., 1 M HCl or acetic acid) to a pH of approximately 4-5. The product will precipitate out as a solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Characterization of this compound
Spectroscopic Analysis (Predicted):
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):
-
δ 13.5-14.5 (s, 1H): Carboxylic acid proton (-COOH). This peak is typically broad and exchanges with D₂O.
-
δ 8.5-8.7 (d, 1H): Aromatic proton on the quinoline ring, likely H5, deshielded by the bromine atom and the ring nitrogen.
-
δ 8.0-8.2 (d, 1H): Aromatic proton on the quinoline ring, likely H8.
-
δ 7.8-8.0 (dd, 1H): Aromatic proton on the quinoline ring, likely H7.
-
δ 7.6-7.8 (s, 1H): Aromatic proton on the quinoline ring, likely H3.
-
δ 3.2-3.4 (septet, 1H): Methine proton of the isopropyl group (-CH(CH₃)₂).
-
δ 1.3-1.5 (d, 6H): Methyl protons of the isopropyl group (-CH(CH₃)₂).
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):
-
δ 168-170: Carboxylic acid carbonyl carbon (-COOH).
-
δ 160-165: C2 carbon of the quinoline ring (attached to the isopropyl group).
-
δ 145-150: C4 and C8a carbons of the quinoline ring.
-
δ 130-140: Aromatic carbons of the quinoline ring (C5, C7, C8).
-
δ 120-130: Aromatic carbons of the quinoline ring (C4a, C6).
-
δ 115-120: C3 carbon of the quinoline ring.
-
δ 30-35: Methine carbon of the isopropyl group (-CH(CH₃)₂).
-
δ 20-25: Methyl carbons of the isopropyl group (-CH(CH₃)₂).
Infrared (IR) Spectroscopy:
-
~3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~2970 cm⁻¹: C-H stretch of the isopropyl group.
-
~1700 cm⁻¹: C=O stretch of the carboxylic acid.
-
~1600, 1550, 1480 cm⁻¹: C=C and C=N stretching vibrations of the quinoline ring.
-
~800-900 cm⁻¹: C-H out-of-plane bending, indicative of the substitution pattern on the aromatic ring.
Mass Spectrometry (MS):
-
Expected [M+H]⁺: 295.01 and 297.01 in an approximate 1:1 ratio, characteristic of a monobrominated compound.
Potential Applications in Drug Discovery and Development
The quinoline-4-carboxylic acid scaffold is a cornerstone in the development of various therapeutic agents. The unique substitution pattern of this compound suggests several promising avenues for investigation.
Anticancer Activity and Kinase Inhibition:
Numerous studies have highlighted the potential of quinoline derivatives as anticancer agents.[7][8] Their mechanisms of action are often attributed to the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival. The 4-anilino-quin(az)oline scaffold, structurally related to our target molecule, is a well-known hinge-binder that can modulate the activity of a wide range of kinases.[9]
The bromine atom at the 6-position can serve as a key interaction point within the ATP-binding pocket of kinases, potentially forming halogen bonds or other favorable interactions. The isopropyl group at the 2-position can provide steric bulk and lipophilicity, influencing the compound's selectivity and pharmacokinetic properties.
Potential Kinase Targets:
Based on the activity of related compounds, this compound could be investigated as an inhibitor of various kinase families, including:
-
Tyrosine Kinases: Such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others implicated in tumor angiogenesis and metastasis.
-
Serine/Threonine Kinases: Including those involved in cell cycle regulation and signal transduction pathways.
Proposed Mechanism of Anticancer Activity.
Other Therapeutic Areas:
Beyond oncology, quinoline derivatives have shown promise as antibacterial, antiviral, and anti-inflammatory agents. The core scaffold of this compound warrants its evaluation in these therapeutic areas as well.
Conclusion and Future Directions
This compound represents a molecule of significant interest for researchers in medicinal chemistry and drug discovery. Its synthesis is readily achievable through the robust Pfitzinger reaction, and its structural features suggest a strong potential for biological activity, particularly as a kinase inhibitor for anticancer applications.
Future research should focus on the following areas:
-
Definitive Synthesis and Characterization: The synthesis of this compound should be carried out, and its structure unequivocally confirmed through comprehensive spectroscopic analysis (NMR, IR, MS) and determination of its melting point.
-
In Vitro Biological Evaluation: The compound should be screened against a panel of cancer cell lines to assess its antiproliferative activity. Furthermore, its inhibitory activity against a broad panel of kinases should be determined to identify its primary molecular targets.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of analogs with modifications at the 2- and 6-positions would provide valuable insights into the structure-activity relationships and guide the optimization of lead compounds.
This in-depth technical guide provides a solid foundation for the exploration of this compound as a valuable tool and potential therapeutic lead in the ongoing quest for novel and effective medicines.
References
- Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100.
-
PubChem. (n.d.). 6-Bromoquinoline-4-carboxylic acid. Retrieved from [Link]
-
The Pfitzinger Reaction. (n.d.). In Scribd. Retrieved from [Link]
-
6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline on cells of leukemia lines. (2014). PubMed. Retrieved from [Link]
-
Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. (2018). PubMed. Retrieved from [Link]
-
6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). National Institutes of Health. Retrieved from [Link]
-
Selected kinase profile of 4 key compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
SpectraBase. (n.d.). 6-Bromo-2-(4-isopropylphenyl)-4-quinolinecarboxylic acid. Retrieved from [Link]
-
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (2022). MDPI. Retrieved from [Link]
-
Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. (2014). ResearchGate. Retrieved from [Link]
-
Pfitzinger reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
6-Bromoquinoline-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
6-Bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. (2020). MDPI. Retrieved from [Link]
-
PART 15.3.3 H-1 proton NMR Spectroscopy. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
-
6-bromo-2-hydroxyquinoline-4-carboxylic acid (C10H6BrNO3). (n.d.). PubChemLite. Retrieved from [Link]
-
Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. (2021). ThaiScience. Retrieved from [Link]
-
Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept. (2022). National Institutes of Health. Retrieved from [Link]
Sources
- 1. 401624-46-2 CAS MSDS (6-BROMO-2-ISOPROPYL-QUINOLINE-4-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 6-Bromo-2-formyl-quinoline-4-carboxylic acid | 786659-20-9 [sigmaaldrich.com]
- 4. 6-Bromoquinoline-4-carboxylic acid | C10H6BrNO2 | CID 18475628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiproliferative activity and apoptosis induced by 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline on cells of leukemia lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine | MDPI [mdpi.com]
Solubility Profile of 6-Bromo-2-isopropylquinoline-4-carboxylic acid: A Predictive and Experimental Guide
An In-Depth Technical Guide
Executive Summary
The physicochemical properties of active pharmaceutical ingredients (APIs) are foundational to successful drug development. Among these, solubility is a critical parameter that influences everything from process chemistry and formulation to bioavailability and therapeutic efficacy. This guide focuses on a specific molecule of interest, 6-Bromo-2-isopropylquinoline-4-carboxylic acid , a compound belonging to a class of quinoline derivatives known for their diverse biological activities.[1]
Given the absence of readily available experimental data for this specific molecule, this document serves a dual purpose. First, it provides a robust theoretical framework to predict the solubility behavior of this compound based on its distinct molecular architecture. Second, it outlines a comprehensive, step-by-step experimental protocol for the accurate determination of its thermodynamic solubility in a range of common organic solvents. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of how to approach solubility characterization for novel chemical entities.
Introduction to the Target Molecule and its Significance
Quinoline-4-carboxylic acids represent a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic compounds with potential therapeutic applications.[1][2] The specific compound, this compound, combines several key structural features that modulate its chemical personality. Understanding its solubility is not merely an academic exercise; it is a prerequisite for advancing the compound through the development pipeline, impacting purification, crystallization, formulation, and in-vivo studies.[3][4]
The primary objective of this guide is to deconstruct the molecule's structure to anticipate its interactions with various solvents and to provide a validated experimental workflow to quantify these interactions precisely.
Molecular Structure
The structure of this compound is presented below.
Caption: 2D structure of this compound.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" provides a foundational, qualitative approach to predicting solubility.[5] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. By analyzing the functional groups of our target molecule, we can predict its behavior in different solvent classes.
Molecular Feature Analysis
The solubility of this compound is a composite of the contributions from its distinct structural motifs.
Caption: Key functional groups and their predicted influence on solubility.
-
Carboxylic Acid Group (-COOH): This is the dominant polar feature. It can act as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., DMSO, DMF). As an acid, its solubility is expected to be highly pH-dependent, increasing dramatically in basic solutions due to the formation of the highly polar carboxylate anion.[6][7]
-
Quinoline Core: This bicyclic aromatic system is relatively non-polar but contains a nitrogen atom, which introduces a dipole and can act as a hydrogen bond acceptor.
-
Isopropyl Group: This is a non-polar, aliphatic group that increases the molecule's lipophilicity, favoring solubility in less polar organic solvents.
-
Bromo Group: The bromine atom is electronegative and increases the overall molecular weight. It contributes to the molecule's lipophilicity and can participate in halogen bonding.
Predicted Solubility in Common Organic Solvents
Based on the structural analysis, we can generate a hypothesis regarding the molecule's solubility across a spectrum of solvents. The strong polarity of the carboxylic acid group is expected to be the primary driver of solubility.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents are highly polar and can effectively solvate the carboxylic acid group without competing for hydrogen bond donation. DMSO is an especially powerful solvent for many drug-like molecules.[2] |
| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can hydrogen bond with the carboxylic acid group. Solubility will depend on the balance between these favorable interactions and the energy required to break apart the solute's crystal lattice. |
| Moderate Polarity | Ethyl Acetate, Dichloromethane (DCM) | Low to Moderate | These solvents have an intermediate polarity. The non-polar isopropyl and quinoline portions will favor interaction, but the highly polar carboxylic acid may limit overall solubility. |
| Non-Polar | Toluene, Hexane, Cyclohexane | Very Low / Insoluble | The large polarity mismatch between the carboxylic acid group and these non-polar solvents will result in poor solvation and minimal solubility. |
Experimental Design for Solubility Determination
To move from prediction to quantification, a robust experimental plan is essential. The "gold standard" for determining thermodynamic solubility is the shake-flask method.[8] This method measures the equilibrium concentration of a solute in a solvent at a specific temperature, providing the most accurate and relevant data for formulation and development.
Experimental Workflow: Shake-Flask Method
The following diagram outlines the critical steps of the shake-flask protocol.
Caption: Workflow for thermodynamic solubility determination via the shake-flask method.
Detailed Step-by-Step Protocol
This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Objective: To determine the thermodynamic solubility of this compound in selected organic solvents at 25°C.
Materials:
-
This compound (solid, >98% purity)
-
Selected solvents (HPLC grade or higher): DMSO, Ethanol, Methanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Hexane
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Benchtop centrifuge
-
0.22 µm PTFE syringe filters
-
Calibrated pipettes
-
HPLC system with UV detector
Procedure:
-
Preparation of Slurries:
-
Add an excess amount of the solid compound (e.g., ~10-20 mg) to a 2 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.
-
Carefully add 1 mL of the selected solvent to the vial.
-
Securely cap the vial.
-
Prepare each solvent in triplicate for statistical validity.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C).
-
Agitate the slurries at a moderate speed (e.g., 250 rpm) for a minimum of 24 hours. Causality Note: A 24-48 hour period is typically sufficient for most compounds to reach equilibrium between the solid and dissolved states. Shorter times risk underestimating the true solubility.[6]
-
-
Phase Separation & Sampling:
-
After equilibration, remove the vials and let them stand for 30 minutes to allow larger particles to settle.
-
Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the remaining solid. Causality Note: This step is crucial to prevent fine particles from passing through the filter and artificially inflating the measured concentration.
-
Immediately after centrifugation, carefully draw the supernatant into a syringe.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean HPLC vial. Discard the first few drops to saturate the filter and prevent adsorption losses.
-
-
Sample Analysis (HPLC-UV):
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range.
-
Dilute the filtered saturated samples with the mobile phase to ensure the concentration falls within the linear range of the calibration curve.
-
Analyze the standards and the diluted samples by HPLC-UV at the compound's λmax.
-
-
Data Calculation:
-
Generate a linear regression calibration curve from the standards (Peak Area vs. Concentration).
-
Use the equation of the line to calculate the concentration of the diluted samples.
-
Multiply the result by the dilution factor to determine the final solubility in the original solvent.
-
Express the final solubility in appropriate units (e.g., mg/mL, µg/mL, or mM).
-
Data Presentation and Interpretation
The final results should be compiled into a clear, comprehensive table for easy comparison.
Table 1: Experimentally Determined Solubility of this compound at 25°C
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mM) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | [Experimental Value] | [Calculated Value] |
| Ethanol | Polar Protic | [Experimental Value] | [Calculated Value] |
| Methanol | Polar Protic | [Experimental Value] | [Calculated Value] |
| Acetonitrile | Polar Aprotic | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | Moderate Polarity | [Experimental Value] | [Calculated Value] |
| Dichloromethane | Moderate Polarity | [Experimental Value] | [Calculated Value] |
| Toluene | Non-Polar | [Experimental Value] | [Calculated Value] |
| Hexane | Non-Polar | [Experimental Value] | [Calculated Value] |
Interpretation: The experimental data should be compared against the initial predictions. Any significant deviations may suggest complex intermolecular interactions, such as specific solvate formation or the influence of polymorphism, which could warrant further investigation. This data provides a critical foundation for selecting appropriate solvents for chemical reactions, purification, and the initial stages of formulation development.
References
-
Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]
-
Meyers, J., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]
-
Vandavasi, V. G., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Retrieved from [Link]
-
Ghorbanzadeh, M., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics. Retrieved from [Link]
-
Pharma.Tips. (2025). Solubility Testing of Drug Candidates. Retrieved from [Link]
-
Košťálová, D., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Retrieved from [Link]
-
Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Retrieved from [Link]
-
Vasava, A., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. echemi.com [echemi.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pharmatutor.org [pharmatutor.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Spectral Analysis of 6-Bromo-2-isopropylquinoline-4-carboxylic acid
This in-depth technical guide provides a comprehensive overview of the spectral characterization of 6-Bromo-2-isopropylquinoline-4-carboxylic acid, a substituted quinoline derivative of interest to researchers and professionals in drug development. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, explains the scientific principles behind the spectral features, and provides standardized protocols for data acquisition.
Introduction: The Structural Elucidation of a Novel Quinoline Derivative
Quinoline and its derivatives are a significant class of heterocyclic compounds, forming the structural basis for a wide array of pharmaceuticals and biologically active molecules.[1] The precise characterization of their molecular structure is fundamental to understanding their structure-activity relationships (SAR) and advancing drug discovery initiatives.[1] this compound incorporates a quinoline core functionalized with a bromine atom, an isopropyl group, and a carboxylic acid moiety. Each of these substituents imparts distinct electronic and structural effects, which are discernible through modern spectroscopic techniques. This guide will provide a detailed roadmap for the comprehensive spectral analysis of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous determination of molecular structures.[1] For this compound, ¹H and ¹³C NMR will provide critical information regarding the substitution pattern and electronic environment of the molecule.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of a substituted quinoline provides key information through chemical shifts (δ), signal multiplicity, and integration.[2] Protons on the quinoline ring are typically found in the aromatic region (δ 7.0-9.0 ppm).[1] The electron-withdrawing nature of the nitrogen atom deshields adjacent protons, causing them to resonate at a lower field.[1]
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H3 | ~8.2 | s | - | Singlet due to no adjacent protons. Deshielded by the adjacent nitrogen and carboxylic acid group. |
| H5 | ~8.4 | d | ~2.0 | Doublet due to coupling with H7. Deshielded by the peri-effect of the nitrogen and the bromine at C6. |
| H7 | ~7.9 | dd | ~9.0, ~2.0 | Doublet of doublets due to coupling with H8 and H5. |
| H8 | ~8.1 | d | ~9.0 | Doublet due to coupling with H7. |
| -CH(CH₃)₂ | ~3.5 | septet | ~7.0 | Septet due to coupling with the six methyl protons. |
| -CH(CH ₃)₂ | ~1.4 | d | ~7.0 | Doublet due to coupling with the methine proton. |
| -COOH | >12.0 | br s | - | Broad singlet, highly deshielded and subject to exchange. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will reveal the chemical environment of each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic structure.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | ~160 | Substituted with an isopropyl group and adjacent to nitrogen. |
| C3 | ~120 | Aromatic carbon. |
| C4 | ~145 | Substituted with a carboxylic acid group. |
| C4a | ~148 | Bridgehead carbon. |
| C5 | ~128 | Aromatic carbon, influenced by the adjacent bromine. |
| C6 | ~122 | Substituted with bromine. |
| C7 | ~135 | Aromatic carbon. |
| C8 | ~130 | Aromatic carbon. |
| C8a | ~149 | Bridgehead carbon adjacent to nitrogen. |
| -C H(CH₃)₂ | ~35 | Aliphatic carbon. |
| -CH(C H₃)₂ | ~22 | Aliphatic carbon. |
| -C OOH | ~168 | Carboxylic acid carbonyl carbon. |
Experimental Protocol for NMR Spectroscopy
A standardized protocol for NMR analysis is crucial for obtaining high-quality, reproducible data.[3]
-
Sample Preparation : Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.[3]
-
Solvent Selection : Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.[3] DMSO-d₆ is often preferred for carboxylic acids as the acidic proton is typically observable.[3]
-
Data Acquisition :
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum to determine the spectral width.[4]
-
Acquire a 1D ¹³C NMR spectrum.
-
To aid in definitive assignments, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.[3][4] COSY will establish proton-proton couplings, while HSQC and HMBC will reveal one-bond and multiple-bond proton-carbon correlations, respectively.[3][4]
-
Visualization of NMR Workflow
Sources
Theoretical Exploration of 6-Bromo-2-isopropylquinoline-4-carboxylic acid: A Technical Guide for Drug Discovery
Introduction: The Quinoline Scaffold and the Promise of a Novel Derivative
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][3][4][5] The versatility of this scaffold allows for fine-tuning of its pharmacological profile through substitution at various positions, making it a privileged structure in drug design.[1] This guide focuses on a specific, yet underexplored derivative: 6-Bromo-2-isopropylquinoline-4-carboxylic acid .
While extensive research exists for the broader class of quinoline-4-carboxylic acids, this document provides a forward-looking theoretical and computational analysis of the title compound. By leveraging established computational chemistry methodologies, we aim to predict its physicochemical properties, explore its potential biological activities, and provide a roadmap for its future investigation and development as a therapeutic agent. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the potential of this novel chemical entity.
Physicochemical Properties and Synthesis Outline
A foundational understanding of a molecule's physical and chemical characteristics is paramount for any drug discovery endeavor. For this compound, the key identifiers are:
| Property | Value |
| Molecular Formula | C₁₃H₁₂BrNO₂ |
| Molecular Weight | 294.14 g/mol |
| CAS Number | 401624-46-2 |
The synthesis of the quinoline-4-carboxylic acid core is well-established, with the Doebner and Pfitzinger reactions being the most common methods.[1] The Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid, is particularly effective for producing 2-substituted quinoline-4-carboxylic acids.[1] For the synthesis of this compound, a plausible approach would involve the Doebner reaction using 4-bromoaniline, isobutyraldehyde, and pyruvic acid.
PART 1: Theoretical and Computational Analysis
In the absence of extensive empirical data, in silico methods provide a powerful and resource-effective means to predict the behavior and potential of a novel compound. This section outlines a comprehensive theoretical study of this compound.
Density Functional Theory (DFT) Analysis
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[6][7] For our target molecule, DFT calculations can provide insights into its geometry, stability, and electronic properties.
Workflow for DFT Analysis:
Caption: A typical workflow for DFT analysis of a small molecule.
Key Theoretical Investigations:
-
Molecular Geometry Optimization: The initial step involves optimizing the 3D structure of the molecule to its lowest energy conformation. This provides accurate bond lengths, bond angles, and dihedral angles.
-
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.[8] For quinoline derivatives, these orbitals also indicate regions susceptible to electrophilic and nucleophilic attack.
-
Molecular Electrostatic Potential (MEP) Surface: The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. This is invaluable for predicting intermolecular interactions with biological targets.
-
Vibrational Frequency Analysis: This calculation confirms that the optimized geometry represents a true energy minimum (no imaginary frequencies) and can be used to predict the molecule's infrared (IR) spectrum.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies are computational tools that quantitatively correlate the chemical structure of compounds with their biological activities.[1] While a QSAR model cannot be built for a single compound, we can outline the protocol for developing one for a series of related 6-bromo-2-alkylquinoline-4-carboxylic acids, which would be a logical next step in a drug discovery program.
Protocol for 2D-QSAR Model Development:
-
Data Set Preparation: Synthesize and test a series of analogues of this compound with varying alkyl groups at the 2-position and diverse substitutions on the quinoline ring. The biological activity (e.g., IC₅₀ values against a specific cancer cell line) would be the dependent variable.
-
Descriptor Calculation: For each molecule, calculate a wide range of 2D molecular descriptors (e.g., topological, constitutional, and electronic descriptors) using software like PaDEL-Descriptor.
-
Data Splitting: Divide the dataset into a training set (typically 70-80% of the compounds) to build the model and a test set to validate its predictive power.
-
Model Building: Use statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical model that correlates the descriptors with the biological activity.
-
Model Validation: Rigorously validate the model using internal (e.g., cross-validation) and external (prediction on the test set) validation techniques to ensure its robustness and predictive ability.[1]
Caption: A generalized workflow for developing a QSAR model.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9][10] This is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a biological target.
Hypothetical Target Selection and Docking Protocol:
Given the known anticancer activities of quinoline derivatives, a relevant target for molecular docking would be a protein implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) or a topoisomerase.[11][12]
Protocol for Molecular Docking:
-
Target Protein Preparation: Obtain the 3D crystal structure of the target protein (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry.
-
Binding Site Definition: Identify the active site of the protein where the natural ligand binds or where inhibitors are known to act.
-
Docking Simulation: Use docking software (e.g., AutoDock, MOE) to place the ligand into the defined binding site in various conformations and orientations.[9]
-
Scoring and Analysis: The software will score the different poses based on a scoring function that estimates the binding affinity. The best-scoring poses are then analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
The presence of the bromine atom at the 6-position may enhance binding through halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor interactions. The isopropyl group at the 2-position will likely engage in hydrophobic interactions within the binding pocket. The carboxylic acid at the 4-position is a key feature, potentially forming strong hydrogen bonds or salt bridges with basic amino acid residues in the active site.
PART 2: Potential Applications in Medicinal Chemistry
Based on the extensive literature on quinoline-4-carboxylic acid derivatives, we can extrapolate the potential therapeutic applications of this compound.
Anticancer Activity
Numerous quinoline-4-carboxylic acid derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines.[4][5] The mechanisms of action are diverse and include the inhibition of key enzymes like histone deacetylases (HDACs), sirtuins (SIRTs), and dihydroorotate dehydrogenase (DHODH).[4][13] The structural features of our target molecule—the bromo and isopropyl substituents—are expected to influence its lipophilicity and steric profile, which in turn can affect its cell permeability and target engagement. Halogenated derivatives, in particular, often exhibit enhanced anticancer activity.[9]
Antimicrobial and Anti-inflammatory Activity
Derivatives of quinoline-4-carboxylic acid have also shown promise as antimicrobial and anti-inflammatory agents.[2][3][5] Some studies have reported their efficacy against both Gram-positive and Gram-negative bacteria.[4] The anti-inflammatory properties are also noteworthy, with some derivatives showing activity comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).[5]
Conclusion and Future Directions
This technical guide has provided a comprehensive theoretical framework for the study of this compound. While empirical data for this specific molecule is scarce, the wealth of information available for the broader class of quinoline-4-carboxylic acids, combined with powerful computational tools, allows us to make informed predictions about its properties and potential applications.
The proposed theoretical studies, including DFT analysis, QSAR modeling, and molecular docking, offer a clear path forward for the in silico characterization of this compound. The insights gained from these studies will be invaluable in guiding its chemical synthesis and subsequent biological evaluation. The structural features of this compound suggest that it is a promising candidate for development as an anticancer, antimicrobial, or anti-inflammatory agent. Further experimental validation is, of course, essential to confirm these theoretical predictions and to fully elucidate the therapeutic potential of this novel quinoline derivative.
References
- Bucsu, L., et al. (Year not available).
-
Patel, H. D., & Vasava, A. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]
-
MDPI. (2025). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. Available at: [Link]
- PubMed. (2014). Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. SAR QSAR Environ Res.
- International Journal of Chemical and Physical Sciences. (Year not available). Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an.
- Al-Ostath, A., et al. (Year not available).
- Scholars Research Library. (Year not available).
- Kumar, A., et al. (2024).
-
ResearchGate. (2025). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. Available at: [Link]
- Moghaddas, M. (2026). SMILES- Based QSAR modeling of Quinoline Derivatives as Inhibitors of P-selectin based on Monte Carlo Optimization. Journal of Chemical, Biological and Medicinial Sciences.
- Erugu, Y., et al. (2014). DESIGN, SYNTHESIS OF NOVEL QUINOLINE-4-CARBOXYLIC ACID DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY SUPPORTED BY MOLECULAR DOCKING STUDIES. Semantic Scholar.
- National Institutes of Health. (2024).
- Arabian Journal of Chemistry. (Year not available). Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids.
- ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.
- National Institutes of Health. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PubMed Central.
- (2025).
- Arabian Journal of Chemistry. (Year not available). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study.
- RSC Publishing. (2024).
- National Institutes of Health. (2024).
- ResearchGate. (2025). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- PubMed. (2025).
- DSpace Repository. (Year not available). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.
- UI Scholars Hub. (2023).
- National Institutes of Health. (Year not available). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central.
- Google Patents. (Year not available). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
- National Institutes of Health. (Year not available).
- ChemicalBook. (Year not available). 6-Bromoquinoline-2-carboxylic acid synthesis.
- Atlantis Press. (Year not available). Synthesis of 6-bromo-4-iodoquinoline.
- ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 9. mdpi.com [mdpi.com]
- 10. ijcps.org [ijcps.org]
- 11. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. acikerisim.gelisim.edu.tr [acikerisim.gelisim.edu.tr]
- 13. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
biological activity of substituted quinoline-4-carboxylic acids
An In-Depth Technical Guide to the Biological Activity of Substituted Quinoline-4-Carboxylic Acids
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of compounds with diverse and potent biological activities.[1][2] This guide provides a comprehensive technical overview of the biological landscape of substituted quinoline-4-carboxylic acids, synthesizing data from seminal and contemporary research. We will explore the key therapeutic areas where these compounds show promise—oncology, infectious diseases, and inflammation—by dissecting their mechanisms of action, elucidating critical structure-activity relationships (SAR), and providing validated experimental protocols for their evaluation. This document is designed to serve as a foundational resource for professionals engaged in the discovery and development of novel therapeutics derived from this versatile chemical scaffold.
The Quinoline-4-Carboxylic Acid Scaffold: A Privileged Structure
Quinoline derivatives are ubiquitous in natural products and pharmacologically active compounds, demonstrating a vast array of biological functions including antitumor, antimalarial, antibacterial, and antiviral activities.[3] The quinoline-4-carboxylic acid moiety, in particular, is a critical pharmacophore that forms the basis of numerous therapeutic agents.[1][4] Its rigid, planar structure and the presence of a key hydrogen bond-accepting carboxylic acid group allow it to effectively interact with a variety of biological targets. The synthetic tractability of the quinoline ring system permits extensive functionalization at multiple positions, enabling the precise modulation of a compound's physicochemical properties and pharmacological profile to optimize potency, selectivity, and drug-like characteristics.[1][5]
Foundational Synthetic Strategies
The generation of diverse libraries of substituted quinoline-4-carboxylic acids is primarily accomplished through well-established condensation reactions. Understanding these synthetic routes is crucial for designing novel analogues.
-
The Doebner Reaction: A classical and widely used method involves the one-pot condensation of an aniline, an aldehyde, and pyruvic acid.[4][6] This reaction is particularly effective for generating 2-aryl-quinoline-4-carboxylic acids. Recent modifications have improved yields, especially when using anilines bearing electron-withdrawing groups.[3][7]
-
The Pfitzinger Reaction: This approach involves the condensation of an isatin derivative with a carbonyl compound (ketone) under basic conditions.[2][8] It is a versatile method that allows for the synthesis of a wide variety of substituted quinoline-4-carboxylic acids and has been adapted for higher yields.[9][10]
Caption: Common synthetic routes to quinoline-4-carboxylic acids.
Key Biological Activities and Mechanisms of Action
The therapeutic potential of quinoline-4-carboxylic acids spans several major disease areas. Their activity is dictated by the substitution pattern around the core scaffold, which determines the specific protein target engagement.
Anticancer Activity
This class of compounds has demonstrated significant potential as anticancer agents through multiple mechanisms of action.[1][11]
Mechanism 1: Inhibition of Dihydroorotate Dehydrogenase (DHODH) A primary and well-validated anticancer mechanism is the inhibition of human DHODH, the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[12][13] Cancer cells, with their high proliferative rate, are heavily dependent on this pathway for the synthesis of DNA and RNA.[13] By inhibiting DHODH, these compounds deplete the intracellular pyrimidine pool, leading to cell cycle arrest and a cytostatic effect.[8][13]
The drug Brequinar is a potent DHODH inhibitor based on this scaffold.[12] Structure-activity relationship studies have revealed that the quinoline-4-carboxylate is essential for activity, forming a critical salt bridge with an arginine residue (R136) in the enzyme's active site.[8][12]
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in 96-well flat-bottom plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a negative control (medium only) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plates for 48 to 72 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC50) value.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the bacterial strain (e.g., S. aureus ATCC 29213) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). A growth indicator like resazurin can be added to aid visualization.
Conclusion and Future Perspectives
Substituted quinoline-4-carboxylic acids represent a highly versatile and therapeutically valuable class of molecules. Their proven efficacy across oncology, infectious diseases, and inflammation, coupled with their synthetic accessibility, ensures their continued relevance in drug discovery. The core mechanism of DHODH inhibition is a particularly strong foundation for the development of next-generation anticancer agents. [8][14]Future research should focus on leveraging advanced synthetic methodologies to explore novel substitution patterns, aiming to enhance target selectivity and improve pharmacokinetic profiles. [7][10]The application of computational modeling and structure-based drug design will be instrumental in rationally designing potent and selective inhibitors, potentially leading to the discovery of clinical candidates with superior efficacy and reduced side effects. [11]
References
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. (2023).
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC. (n.d.). PubMed Central.
- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
- Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide deriv
- Comparative Guide to the Structure-Activity Relationship of 2-Substituted Quinoline-4-Carboxylic Acids. (n.d.). Benchchem.
- Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). NIH.
- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorot
- Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017).
- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers.
- Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. (n.d.).
- Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents | Request PDF. (n.d.).
- The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. (n.d.). Source not found.
- Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid. (n.d.). Benchchem.
- Review on recent development of quinoline for anticancer activities. (n.d.). Source not found.
- ChemInform Abstract: Synthesis of Substituted Quinoline-4-carboxylic Acids. | Request PDF. (n.d.).
- Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Deriv
- Structure-activity Relationship of Quinoline Carboxylic Acids.
- Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (n.d.).
- Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023). UI Scholars Hub.
- Structure-activity relationship of quinoline carboxylic acids. (n.d.). Benchchem.
- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (n.d.). NIH.
- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry. (n.d.).
- Quinolin-4-ones: Methods of Synthesis and Applic
- Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC. (n.d.). NIH.
- Synthesis and pharmacological evaluation of some 4-oxo-quinoline-2-carboxylic acid derivatives as anti-inflammatory and analgesic agents. (n.d.). PubMed.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing.
- Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. (n.d.). PubMed.
- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase | Journal of Medicinal Chemistry. (2018).
- Mechanism of Action of Quinolines | Chloroquine, Pamaquine, Amodaquine, Primaquine | BP 601T. (2022). YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 12. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
A Strategic Roadmap for Elucidating the Mechanism of Action of 6-Bromo-2-isopropylquinoline-4-carboxylic Acid
Abstract
6-Bromo-2-isopropylquinoline-4-carboxylic acid represents a novel chemical entity with significant therapeutic potential, stemming from the well-established biological activities of the quinoline scaffold.[1][2][3] However, as a previously uncharacterized molecule, its mechanism of action (MoA) remains unknown. This in-depth technical guide provides a comprehensive, multi-phase strategic framework for researchers and drug development professionals to systematically elucidate the compound's MoA. The proposed roadmap integrates in silico predictive modeling, robust in vitro screening, and definitive cellular target engagement and pathway analysis. By detailing validated experimental protocols and decision-making workflows, this document serves as an essential resource for progressing this promising compound through the early stages of the drug discovery pipeline.
Introduction
The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of therapeutic applications, including anticancer, antibacterial, antimalarial, and anti-inflammatory agents.[2][3] The diverse biological activities of quinoline derivatives are attributed to their ability to interact with a variety of cellular targets, such as kinases, DNA gyrase, and tubulin.[2][4][5] The specific functionalization of the quinoline core, such as the bromine at the 6-position and the isopropyl group at the 2-position of the title compound, is expected to confer a unique pharmacological profile.
Given that this compound is a novel compound, a direct exposition of its MoA is not possible. Therefore, this guide adopts a forward-looking, systematic approach to its characterization. The elucidation of a compound's MoA is a critical step in drug development, providing crucial insights into its therapeutic potential and potential off-target effects.[6] This document outlines a logical, field-proven progression of experiments designed to identify the molecular target(s), validate target engagement in a cellular context, and characterize the downstream signaling consequences of target modulation.
Part 1: In Silico Profiling and Target Hypothesis Generation
The initial phase of MoA elucidation for a novel compound involves the use of computational methods to generate educated hypotheses about its potential biological targets.[7][8][9] This cost-effective and time-efficient approach narrows the field of potential targets for subsequent experimental validation.[10]
Methodologies
-
Structural Similarity and Substructure Searching: The compound's structure will be used as a query in chemical databases such as PubChem, ChEMBL, and SciFinder to identify structurally related molecules with known biological activities. This analysis can provide initial clues about potential target classes. For instance, many quinoline derivatives are known to target receptor tyrosine kinases like c-Met, EGFR, and VEGFR.[5]
-
Pharmacophore Modeling and Virtual Screening: A pharmacophore model will be generated based on the 3D structure of this compound. This model, representing the essential steric and electronic features for biological activity, will be used to screen 3D databases of protein targets to identify those with complementary binding sites.[8]
-
Reverse/Panel Docking: The compound will be computationally docked against a large panel of known drug targets.[10] This "reverse" docking approach can predict the binding affinity of the compound to a wide array of proteins, thereby identifying potential targets.[10] The results will be scored and ranked to prioritize targets for in vitro testing.
Experimental Workflow: In Silico Target Prediction
Caption: Workflow for computational target hypothesis generation.
Part 2: In Vitro Screening and Target Validation
Based on the hypotheses generated in Part 1, a targeted in vitro screening campaign is conducted to identify and validate the direct molecular target(s) of the compound. A plausible initial hypothesis, given the quinoline scaffold, is the inhibition of protein kinases.
Methodology: Kinase Inhibition Screening
A tiered approach will be employed, starting with a broad panel of kinases to identify initial hits, followed by dose-response studies to determine potency (IC50).
Detailed Protocol: LanthaScreen™ Eu Kinase Binding Assay
The LanthaScreen™ Eu Kinase Binding Assay is a robust, high-throughput method for measuring inhibitor binding to the ATP site of kinases.[11][12] It relies on fluorescence resonance energy transfer (FRET) between a europium-labeled anti-tag antibody bound to the kinase and an Alexa Fluor™ 647-labeled, ATP-competitive tracer.[11][12]
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[12]
-
Prepare a 4X solution of the compound of interest by serial dilution in 100% DMSO, followed by an intermediate dilution into 1X Kinase Buffer.[13]
-
Prepare a 2X kinase/Eu-antibody mixture in 1X Kinase Buffer.
-
Prepare a 4X Alexa Fluor™-labeled tracer solution in 1X Kinase Buffer.
-
Prior to use, centrifuge the antibody tube at ~10,000 x g for 5-10 minutes to pellet any aggregates.[13][14]
-
-
Assay Procedure (384-well plate):
-
Add 4 µL of the 4X compound dilution to the assay wells.
-
Add 8 µL of the 2X kinase/antibody mixture to each well.
-
Initiate the binding reaction by adding 4 µL of the 4X tracer solution.
-
Cover the plate and incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-capable plate reader, exciting at 340 nm and recording emissions at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).[15]
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Hypothetical Kinase Screening Results
| Kinase Target | Compound IC50 (nM) |
| Kinase A | > 10,000 |
| Kinase B | 75 |
| Kinase C | 1,200 |
| Kinase D | > 10,000 |
| Kinase E | 850 |
Part 3: Cellular Target Engagement and Pathway Analysis
Identifying a direct interaction in a purified system is a critical first step, but it is essential to confirm that the compound engages its intended target within the complex milieu of a living cell.[16][17] Subsequently, the effect of this engagement on downstream signaling pathways must be characterized.
Methodology 1: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique for verifying target engagement in intact cells.[16][18][19] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[17][19]
Detailed Protocol: Western Blot-based CETSA
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with either vehicle (DMSO) or varying concentrations of this compound for a predetermined time (e.g., 1-2 hours).
-
Heat Challenge: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.[19]
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath). Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Protein Analysis:
-
Transfer the supernatant (soluble fraction) to a new tube.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific for the target protein (e.g., Kinase B).[20]
-
-
Data Analysis: Quantify the band intensities at each temperature for both vehicle- and compound-treated samples. Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[20]
Methodology 2: Downstream Signaling Analysis via Western Blot
If the compound engages its target (e.g., Kinase B), it should modulate the phosphorylation state of downstream substrates. Western blotting is the gold-standard technique for this analysis.[21][22][23]
Detailed Protocol: Phospho-Protein Western Blot
-
Cell Lysis: Treat cells with the compound as described above. After treatment, wash cells with ice-cold PBS and lyse them by adding 1X SDS sample buffer. Scrape the cells, transfer to a microcentrifuge tube, and sonicate to shear DNA.[24]
-
Protein Electrophoresis and Transfer: Heat the samples at 95-100°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel. Perform electrophoresis and then transfer the proteins to a nitrocellulose or PVDF membrane.[24]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST).
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of a known downstream substrate of Kinase B.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager. To confirm equal protein loading, the blot can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the substrate protein or a housekeeping protein like GAPDH or β-actin.
Visualization: Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway inhibited by the compound.
Part 4: Definitive Target Validation with CRISPR-Cas9
To definitively prove that the compound's cellular effects are mediated through the identified target, CRISPR-Cas9 gene editing can be used to create a target-knockout cell line.[25][][27][28]
Methodology: CRISPR-Cas9 Knockout and Phenotypic Rescue
-
Generate Knockout Cell Line: Design and validate guide RNAs (gRNAs) targeting an early exon of the gene encoding Kinase B. Deliver the gRNAs and Cas9 nuclease into the cells to generate a knockout cell line. Validate the knockout by Western blot and genomic sequencing.
-
Compare Compound Activity: Perform a cell viability or other relevant phenotypic assay on both the wild-type and the Kinase B knockout cell lines.
-
Analysis: If this compound acts specifically through Kinase B, its effect on the phenotypic assay should be significantly diminished or completely absent in the knockout cells compared to the wild-type cells. This result provides the highest level of confidence in target identification.[25][29]
Conclusion and Future Directions
This guide outlines a rigorous, multi-step strategy for the comprehensive elucidation of the mechanism of action for the novel compound this compound. By progressing from computational prediction to in vitro validation, cellular target engagement, and finally, genetic validation, researchers can build a robust, evidence-based understanding of the compound's biological activity.
Successful completion of this roadmap will not only define the primary MoA but will also provide a strong foundation for subsequent lead optimization, pharmacokinetic and pharmacodynamic (PK/PD) studies, and in vivo efficacy testing. The systematic approach described herein is essential for mitigating risks in the drug discovery process and for unlocking the full therapeutic potential of this promising quinoline derivative.
References
-
Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309. Retrieved from [Link]
-
Zhang, T., et al. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link]
-
Carro, M. S., et al. (2014). Elucidating Compound Mechanism of Action by Network Perturbation Analysis. Cell Reports, 8(2), 375-383. Retrieved from [Link]
-
Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450-457. Retrieved from [Link]
-
Biocompare. (2022). Target Validation with CRISPR. Retrieved from [Link]
-
Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules: Methods and Protocols. Retrieved from [Link]
-
Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved from [Link]
-
Fisher Scientific. (n.d.). LanthaScreen™ Eu Kinase Binding Assay for MAP2K4. Retrieved from [Link]
-
Journal of Biomedicine and Biochemistry. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Retrieved from [Link]
-
Yilmaz, V. T., et al. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(1), e22260. Retrieved from [Link]
-
SciSpace. (2018). In Silico Target Prediction for Small Molecules. Retrieved from [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. Retrieved from [Link]
-
S, S., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4299. Retrieved from [Link]
-
OUCI. (n.d.). In Silico Target Prediction for Small Molecules. Retrieved from [Link]
-
Orman, M., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Biochemistry, 58(41), 4198-4202. Retrieved from [Link]
-
Stokes, J. M., et al. (2020). Elucidating the Mechanisms of Action of Antimicrobial Agents. mBio, 11(3), e00942-20. Retrieved from [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
ACS Publications. (2019). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Retrieved from [Link]
-
CETSA. (n.d.). CETSA. Retrieved from [Link]
-
PubMed. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from [Link]
-
PubMed Central. (n.d.). Target discovery-directed pharmacological mechanism elucidation of bioactive natural products. Retrieved from [Link]
-
Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Retrieved from [Link]
-
ResearchGate. (2016). Elucidation of the Mode of Action of a New Antibacterial Compound Active against Staphylococcus aureus and Pseudomonas aeruginosa. Retrieved from [Link]
-
PubMed. (n.d.). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved from [Link]
-
Bentham Science. (n.d.). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Retrieved from [Link]
-
PubMed Central. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
-
Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]
-
PubMed. (n.d.). Biological activities of quinoline derivatives. Retrieved from [Link]
-
ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]
Sources
- 1. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidating Compound Mechanism of Action by Network Perturbation Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Silico Target Prediction for Small Molecules. (2019) | Ryan Byrne | 34 Citations [scispace.com]
- 10. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - RU [thermofisher.com]
- 14. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. news-medical.net [news-medical.net]
- 17. CETSA [cetsa.org]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - SG [thermofisher.com]
- 22. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 25. selectscience.net [selectscience.net]
- 27. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. biocompare.com [biocompare.com]
- 29. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
Unlocking the Therapeutic Potential of 6-Bromo-2-isopropylquinoline-4-carboxylic acid: A Guide to Target Identification and Validation
Abstract
The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This technical guide provides a comprehensive exploration of the potential therapeutic targets of a specific, yet under-investigated derivative, 6-Bromo-2-isopropylquinoline-4-carboxylic acid . While direct biological data for this compound is sparse, this document synthesizes information from structurally related quinoline-4-carboxylic acids to propose and rationalize a series of high-potential therapeutic targets. Furthermore, we provide detailed, field-proven experimental protocols for the validation of these putative targets, empowering researchers and drug development professionals to systematically investigate the compound's mechanism of action and therapeutic promise. This guide is structured to serve as a practical roadmap, from hypothesis generation to experimental validation, for unlocking the full therapeutic potential of this promising molecule.
Introduction: The Quinoline-4-Carboxylic Acid Scaffold - A Realm of Therapeutic Possibilities
The quinoline ring system is a cornerstone of drug discovery, with its derivatives demonstrating a remarkable breadth of pharmacological activities.[2][3] The addition of a carboxylic acid at the 4-position creates a key pharmacophore that has been successfully exploited to develop agents targeting a variety of biological pathways.[4] Studies have revealed that compounds based on this scaffold can exert potent antiproliferative and anti-inflammatory effects.[1] The specific analogue, This compound , combines this established core with a bromine substituent at the 6-position and an isopropyl group at the 2-position. While the bromine may enhance lipophilicity and potentially influence binding affinity, the isopropyl group can provide a crucial steric interaction within a target's binding pocket.
Given the lack of specific literature on this compound, a logical and scientifically rigorous approach is to infer potential targets from well-characterized, structurally similar molecules. This guide will focus on several key classes of targets that have been successfully modulated by other quinoline-4-carboxylic acid derivatives:
-
Protein Kinases (e.g., Aurora Kinase A)
-
Signal Transducers and Activators of Transcription (e.g., STAT3)
-
Sirtuins (e.g., SIRT3)
-
Metabolic Enzymes (e.g., Dihydroorotate Dehydrogenase - DHODH)
-
Histone Deacetylases (HDACs)
The following sections will delve into the rationale for each potential target and provide detailed protocols for their experimental validation.
Potential Therapeutic Target Classes and Rationale
Protein Kinases: Targeting Aberrant Cell Signaling
Quinoline-based compounds have emerged as a significant class of kinase inhibitors, with several approved drugs used in oncology.[5][6] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.
Focus Target: Aurora Kinase A
Aurora Kinase A is a serine/threonine kinase that plays a pivotal role in mitotic progression, including centrosome maturation and spindle assembly.[7] Its overexpression is common in many cancers and is associated with poor prognosis. Notably, a structurally related quinazoline-4-carboxylic acid derivative has been identified as a selective Aurora A kinase inhibitor, suggesting that the quinoline-4-carboxylic acid scaffold of our lead compound may also effectively target this kinase.
dot
Caption: Proposed inhibition of Aurora A kinase by the compound, disrupting mitosis.
STAT3: A Hub for Oncogenic Signaling
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide variety of human cancers. It plays a critical role in tumor cell proliferation, survival, and invasion. The inhibition of STAT3 is a highly sought-after therapeutic strategy. A known quinoline-4-carboxylic acid derivative has been reported to inhibit STAT3, providing a strong rationale for investigating our compound as a potential STAT3 inhibitor.[8]
Epigenetic Modulators: SIRT3 and HDACs
Sirtuin 3 (SIRT3): SIRT3 is a primary mitochondrial NAD+-dependent deacetylase that regulates mitochondrial function and cellular metabolism. Its role in cancer is complex, acting as either a tumor suppressor or promoter depending on the context. Notably, 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent SIRT3 inhibitors, suggesting that our compound could also target this sirtuin.[9]
Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors have emerged as an important class of anticancer agents. The quinoline scaffold is present in some known HDAC inhibitors, making this a plausible target class for our compound.
Metabolic Enzymes: Targeting Dihydroorotate Dehydrogenase (DHODH)
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for rapidly proliferating cells, such as cancer cells.[10] Inhibition of DHODH depletes the pyrimidine pool, leading to cell cycle arrest and apoptosis. Several quinoline-4-carboxylic acid analogues have been identified as potent DHODH inhibitors, highlighting this as a high-priority target for investigation.[11]
dot
Sources
- 1. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HTScan® Aurora A Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 10. Identification of Human Dihydroorotate Dehydrogenase Inhibitor by a Pharmacophore-Based Virtual Screening Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
In Silico Modeling of 6-Bromo-2-isopropylquinoline-4-carboxylic Acid Interactions: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico investigation of "6-Bromo-2-isopropylquinoline-4-carboxylic acid," a novel compound with potential therapeutic applications. As experimental data for this specific molecule is not yet publicly available, this document serves as a prospective guide, outlining a robust, field-proven workflow for characterizing its interactions with plausible biological targets. We will leverage knowledge from analogous quinoline-4-carboxylic acid derivatives to inform target selection and provide detailed, step-by-step protocols for molecular docking, molecular dynamics simulations, and binding free energy calculations. This guide is designed for researchers, computational chemists, and drug development professionals seeking to apply computational methods to accelerate the discovery and optimization of novel small molecule therapeutics.
Introduction: The Quinoline Scaffold and the Promise of In Silico Analysis
The quinoline core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties[1][2]. The specific compound of interest, "this compound," belongs to this versatile class. In the absence of direct experimental data, in silico modeling provides a powerful, resource-efficient avenue to generate initial hypotheses about its mechanism of action, identify potential protein targets, and predict its binding affinity and stability.[3][4]
This guide is structured not as a rigid template, but as a logical progression of a computational investigation, mirroring the decision-making process of an experienced application scientist. We will emphasize the causality behind each methodological choice, ensuring that the described workflow is not merely a sequence of commands, but a self-validating scientific inquiry.
The Strategic Core: Target Selection Rationale
The initial and most critical step in a target-based in silico study is the selection of relevant biological macromolecules.[5][6] Given the known activities of similar quinoline-4-carboxylic acid analogs, we propose a multi-pronged investigation against three high-value targets from different therapeutic areas. This approach maximizes the potential for identifying a relevant biological context for our molecule of interest.
Causality Statement: Why these targets? The selection is based on the principle of chemical similarity. Structurally related molecules often interact with homologous proteins or targets within the same pathway. By targeting proteins known to bind other quinoline derivatives, we increase the probability of finding a relevant interaction.
Table 1: Proposed Biological Targets for In Silico Investigation
| Target Name | Therapeutic Area | Rationale | Representative PDB ID |
| Leishmania major N-myristoyltransferase (NMT) | Anti-parasitic | NMT is a validated drug target in Leishmania. Other 2-aryl-quinoline-4-carboxylic acid derivatives have shown potential as NMT inhibitors.[7][8] | 2WSA[9] |
| Human Dihydroorotate Dehydrogenase (DHODH) | Anti-viral/Autoimmune | Potent antiviral activity of a 4-quinoline carboxylic acid analog was attributed to the inhibition of human DHODH.[5] This target is crucial for the de novo pyrimidine biosynthesis pathway.[10][11] | 6QU7[12] |
| E. coli DNA Gyrase Subunit B (GyrB) | Antibacterial | Fluoroquinolones, a major class of antibiotics, target DNA gyrase. Quinoline-based compounds are known to interact with the ATP-binding site of the GyrB subunit.[2][13][14] | 6KZV[2] |
The In Silico Workflow: A Visual Overview
The following diagram illustrates the comprehensive workflow that will be detailed in this guide. This process is designed to be iterative and logical, with each step building upon the last to refine our understanding of the molecule's behavior.
Caption: A comprehensive workflow for in silico drug-target interaction analysis.
Phase 1: System Preparation - The Foundation of Accuracy
The quality of your input structures directly dictates the reliability of your results. This phase involves meticulous preparation of both the protein receptor and the small molecule ligand.
Experimental Protocol: Protein Preparation
Expertise & Experience: Raw crystal structures from the Protein Data Bank (PDB) are not immediately ready for simulation. They often contain experimental artifacts like water molecules, co-factors, and multiple conformations, and they lack hydrogen atoms. The following protocol ensures a clean, physically realistic protein model.[15][16][17]
-
Obtain Structure: Download the chosen protein structure (e.g., 6QU7 for DHODH) from the RCSB PDB database.[12]
-
Initial Cleaning: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera or BIOVIA Discovery Studio).
-
Remove all crystallographic water molecules. Causality: While some water molecules can be structurally important, most bulk solvent is not relevant for initial docking and adds unnecessary complexity.
-
Delete any co-crystallized ligands, ions, or co-factors not essential for the binding interaction being studied.
-
If multiple conformations of amino acid residues exist, retain only the conformation with the highest occupancy.
-
-
Add Hydrogens & Assign Charges: Use a dedicated tool like the Protein Preparation Wizard in Maestro (Schrödinger) or the pdb2gmx module in GROMACS to add hydrogen atoms consistent with a physiological pH (typically 7.4). This step also assigns atomic charges based on a chosen force field (e.g., AMBER or CHARMM).
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have been introduced during hydrogen addition.
-
Output: Save the cleaned, protonated, and minimized protein structure as a PDB file for docking.
Experimental Protocol: Ligand Preparation
Trustworthiness: A ligand's 3D conformation and charge distribution are critical for accurate docking. Starting from a 2D sketch, we must generate a low-energy, physically plausible 3D structure.
-
2D to 3D Conversion: Draw the 2D structure of "this compound" in a chemical drawing program like ChemDraw or Marvin Sketch. Use a program like Open Babel to convert this 2D representation into an initial 3D structure.
-
Energy Minimization: Perform a geometry optimization using a quantum mechanical method (e.g., DFT with B3LYP/6-31G*) or a robust molecular mechanics force field (e.g., MMFF94). This step finds a low-energy conformation of the ligand.
-
Charge Calculation: Calculate partial atomic charges for the ligand atoms. The AM1-BCC method is a common and effective choice for generating charges compatible with AMBER force fields.[18]
-
Output: Save the final 3D structure of the ligand in a suitable format, such as .mol2 or .sdf, which retains atomic coordinates, bond orders, and partial charges.
Phase 2: Molecular Docking - Predicting the Binding Pose
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. It is a computationally inexpensive method to generate initial hypotheses about the binding mode and to rank-order potential binders.
Experimental Protocol: Docking with AutoDock Vina
Authoritative Grounding: AutoDock Vina is a widely used and validated open-source docking program known for its speed and accuracy.[19][20][21][22] The protocol below is a standard procedure for its use.
-
Prepare PDBQT Files: Convert the prepared protein (PDB) and ligand (mol2) files into the PDBQT format using AutoDock Tools (ADT). This format includes partial charges and atom type definitions required by Vina.
-
Define the Search Space (Grid Box):
-
Load the protein PDBQT file into ADT.
-
Identify the binding site. If a co-crystallized ligand was present in the original PDB file, center the grid box on its location. If not, use literature information or binding pocket prediction tools (e.g., CASTp) to identify the active site.
-
Define the dimensions (x, y, z) of the grid box to encompass the entire binding pocket, typically with a 4-5 Å buffer around the known ligand binding space.
-
-
Create Configuration File: Prepare a text file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and an output file name.
Causality: The exhaustiveness parameter controls the computational effort of the search. Higher values increase the chance of finding the true energy minimum but take longer.
-
Run Vina: Execute AutoDock Vina from the command line: vina --config conf.txt --log docking_log.txt
-
Analyze Results: Vina will output a PDBQT file containing multiple binding modes (typically 9), ranked by their predicted binding affinity (in kcal/mol). Analyze these poses visually. The best pose is usually the one with the lowest binding energy that also makes chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts) with key active site residues.
Table 2: Hypothetical Docking Results Summary
| Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| L. major NMT | -9.2 | Tyr217, Leu328, Gly412 |
| Human DHODH | -8.5 | Arg136, Tyr356, Leu68 |
| E. coli GyrB | -7.9 | Asp73, Asn46, Ile78 |
Phase 3: Molecular Dynamics - Capturing the Dynamic Reality
While docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time, accounting for the flexibility of both molecules and the explicit presence of solvent.[23][24]
The Critical Step: Ligand Parameterization
Trustworthiness: Standard biomolecular force fields (like CHARMM or AMBER) do not contain parameters for novel drug-like molecules. We must generate these parameters to accurately describe the ligand's internal energy (bond lengths, angles, dihedrals). The CHARMM General Force Field (CGenFF) is an authoritative tool for this purpose.[25][26][27]
-
Prepare Ligand File: Ensure your ligand is in a .mol2 format with correct bond orders and formal charges.
-
Submit to CGenFF Server: Upload the .mol2 file to the online ParamChem/CGenFF server.
-
Retrieve Parameters: The server returns a "stream" file (.str) containing the necessary topology and parameter information for the ligand. Crucially, check the "penalty scores" for the parameters. High penalty scores may indicate that the parameters are a poor fit and may require further, more advanced refinement.[28]
-
Convert for GROMACS: Use a conversion script (e.g., cgenff_charmm2gmx.py) to convert the CHARMM-formatted stream file into GROMACS-compatible topology (.itp) and parameter (.prm) files.[8]
Experimental Protocol: Protein-Ligand MD Simulation with GROMACS
Expertise & Experience: GROMACS is a high-performance, open-source MD engine.[29] The following workflow is a standard and robust protocol for simulating a protein-ligand complex.[1][7][8][30]
Caption: Step-by-step GROMACS workflow for MD simulation setup and execution.
-
System Setup:
-
Merge the coordinate files of the best-docked pose and the prepared protein.
-
Use the gmx editconf command to define a periodic boundary box (e.g., a cubic box with 1.0 nm distance from the complex to the edge).
-
Solvate the system using gmx solvate with a pre-equilibrated water model like TIP3P.
-
Add ions (gmx genion) to neutralize the system's overall charge and mimic a physiological salt concentration (e.g., 0.15 M NaCl).
-
-
Energy Minimization: Run a steep-descent energy minimization to remove steric clashes between the complex and the newly added solvent/ions.
-
Equilibration:
-
NVT Ensemble (Constant Volume): Perform a short simulation (e.g., 100 ps) with position restraints on the protein and ligand heavy atoms. This allows the solvent to equilibrate around the complex while the temperature stabilizes to the target value (e.g., 300 K).
-
NPT Ensemble (Constant Pressure): Perform another short simulation (e.g., 200 ps), again with position restraints, to allow the system's pressure and density to equilibrate.
-
-
Production MD: Remove the position restraints and run the production simulation for a duration sufficient to observe the system's stable behavior (e.g., 100-200 nanoseconds).
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand heavy atoms over time. A stable, plateauing RMSD indicates that the system has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Plot the RMSF per residue to identify flexible regions of the protein.
-
Interaction Analysis: Analyze the trajectory to determine the persistence of key interactions (e.g., hydrogen bonds, hydrophobic contacts) identified during docking.[31]
-
Phase 4: Binding Free Energy Calculation
MD simulations provide a qualitative assessment of stability. To obtain a more quantitative estimate of binding affinity, we can use post-processing methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).
Experimental Protocol: MM/PBSA with g_mmpbsa
Authoritative Grounding: The MM/PBSA method calculates the free energy of binding by combining molecular mechanics energy terms with continuum solvation models.[32][33] The g_mmpbsa tool is a widely used implementation for GROMACS trajectories.[34][35]
-
Extract Frames: Select a stable portion of the production MD trajectory (e.g., the last 50 ns) for the calculation.
-
Prepare Input Files: Create index files that define three groups: the protein, the ligand, and the complex.
-
Run g_mmpbsa: Execute the g_mmpbsa command, providing the trajectory, structure, and index files as input. The tool calculates the binding free energy (ΔG_bind) and its components (van der Waals, electrostatic, polar solvation, and nonpolar solvation energies).
-
Per-Residue Decomposition: A key advantage of MM/PBSA is the ability to decompose the total binding energy into contributions from individual amino acid residues. This highlights "hotspot" residues that are critical for the binding interaction.
Table 3: Hypothetical MM/PBSA Binding Free Energy Results (kJ/mol)
| Target | ΔG_bind | ΔE_vdw | ΔE_elec | ΔG_polar | ΔG_nonpolar | Key Residue Contributions |
| L. major NMT | -125.5 | -160.2 | -85.7 | +155.1 | -34.7 | Tyr217 (-8.5), Leu328 (-6.1) |
| Human DHODH | -101.3 | -135.8 | -60.1 | +121.9 | -27.3 | Arg136 (-12.3), Tyr356 (-7.4) |
| E. coli GyrB | -88.9 | -110.4 | -45.2 | +90.6 | -23.9 | Asp73 (-9.8), Ile78 (-5.2) |
Trustworthiness: It is crucial to understand that MM/PBSA energies are estimates and should be used for relative comparisons (e.g., comparing the binding of different ligands to the same target) rather than as absolute predictions of experimental values. The primary value lies in identifying the key energetic drivers of the interaction.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous in silico workflow to investigate the potential interactions of "this compound." By systematically applying molecular docking, molecular dynamics, and binding free energy calculations to a set of rationally selected targets, researchers can generate powerful, data-driven hypotheses. The hypothetical results presented suggest that the compound may exhibit promising inhibitory activity, particularly against L. major NMT and human DHODH. The next logical steps would be to synthesize the compound and validate these computational predictions through in vitro enzymatic assays and biophysical binding studies. This synergistic combination of computational and experimental approaches represents the gold standard in modern drug discovery.
References
-
Al-Salahi, R., et al. (2021). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Journal of Biomolecular Structure and Dynamics. [Link]
-
Baum, B., et al. (2019). Crystal structure of human DHODH in complex with inhibitor 1291. RCSB Protein Data Bank. [Link]
-
Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Retrieved from [Link]
-
Christian, S., et al. (2019). Crystal structure of human DHODH in complex with BAY 2402234. RCSB Protein Data Bank. [Link]
-
Lemkul, J. A. (n.d.). GROMACS Tutorials. Retrieved from [Link]
-
Alberti, M., et al. (2022). Crystal structure of human Dihydroorotate Dehydrogenase in complex with an inhibitor. RCSB Protein Data Bank. [Link]
-
Brannigan, J.A., et al. (2009). Structure of N-myristoyltransferase from L. donovani. RCSB Protein Data Bank. [Link]
-
Zhang, Y., et al. (2021). In silico Methods for Identification of Potential Therapeutic Targets. Frontiers in Cell and Developmental Biology. [Link]
-
Lemkul, J. A. (n.d.). Protein-Ligand Complex GROMACS Tutorial. Retrieved from [Link]
-
Hutton, J.A., et al. (2015). Crystal structure of Leishmania major N-myristoyltransferase. RCSB Protein Data Bank. [Link]
-
Mima, M., & Ushiyama, F. (2020). Crystal structure of E.coli DNA gyrase B in complex with 2-oxo-1,2-dihydroquinoline derivative. RCSB Protein Data Bank. [Link]
-
Liu, S., et al. (2008). The Structures of Human Dihydroorotate Dehydrogenase with and without Inhibitor Reveal Conformational Flexibility in the Inhibitor and Substrate Binding Sites. Biochemistry. [Link]
-
Unknown. (n.d.). Autodock_Vina Protocol. Scribd. [Link]
-
BioExcel. (n.d.). GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks. [Link]
-
Mima, M., & Ushiyama, F. (2020). Crystal structure of E.coli DNA gyrase B in complex with a quinoline derivative. RCSB Protein Data Bank. [Link]
-
Hutton, J.A., et al. (2018). Crystal Structure of Leishmania major N-Myristoyltransferase. RCSB Protein Data Bank. [Link]
-
Liu, S., et al. (2000). Human dihydroorotate dehydrogenase complexed with brequinar analog. RCSB Protein Data Bank. [Link]
-
Kumar, A., et al. (2023). Molecular Dynamics Simulation Analysis of Protein-Ligand Complex Stability and Interactions. ResearchGate. [Link]
-
Ekins, S., et al. (2015). In silico tools used for compound selection during target-based drug discovery and development. Expert Opinion on Drug Discovery. [Link]
-
Unknown. (n.d.). Protocol for Docking with AutoDock. [Link]
-
Frearson, J.A., et al. (2010). Crystal Structure of Leishmania major N-myristoyltransferase (NMT) with a pyrazole sulphonamide ligand. RCSB Protein Data Bank. [Link]
-
The Royal Society of Chemistry. (2021). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. YouTube. [Link]
-
Forli, S., et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols. [Link]
-
Sahu, N., et al. (2022). Drug Discovery Tools and In Silico Techniques: A Review. Journal of Pharmaceutical Research International. [Link]
-
Firoz, A. (2022). Protein Preparation for Molecular Docking. YouTube. [Link]
-
Maddy's Lab. (2021). GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations. YouTube. [Link]
-
CD ComputaBio. (n.d.). GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial. Retrieved from [Link]
-
Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. [Link]
-
Hutton, J.A., et al. (2014). Leishmania major N-myristoyltransferase in complex with a hybrid inhibitor. RCSB Protein Data Bank. [Link]
-
Opo, F. A., et al. (2022). Computational/in silico methods in drug target and lead prediction. Journal of Translational Medicine. [Link]
-
Bakker, A.T., et al. (2024). E.coli DNA gyrase in complex with 217 bp substrate DNA and LEI-800. RCSB Protein Data Bank. [Link]
-
Durcik, M., et al. (2020). Structure of E. coli DNA gyrase. ResearchGate. [Link]
-
Al-Suod, H., et al. (2023). The binding interactions of ciprofloxacin against E. coli DNA gyrase B (PDB ID : 6F86). ResearchGate. [Link]
-
Schrödinger. (2023). Learn Maestro: Preparing protein structures. YouTube. [Link]
-
Ekins, S., et al. (2015). In silico tools used for compound selection during target-based drug discovery and development. Semantic Scholar. [Link]
-
Singh, P., & Verma, S. (2024). Molecular dynamics simulations: Insights into protein and protein ligand interactions. PubMed. [Link]
-
Shukla, R., & Tripathi, T. (2022). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. ResearchGate. [Link]
-
Ganesan, A., et al. (2023). Unsupervised deep learning for molecular dynamics simulations: a novel analysis of protein–ligand interactions in SARS-CoV-2 M pro. RSC Publishing. [Link]
-
Deganutti, G., et al. (2023). Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations. Journal of Chemical Information and Modeling. [Link]
-
Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
-
Dawn of Bioinformatics. (2022). Protein preparation for molecular docking using Discovery Studio. YouTube. [Link]
-
Kim, S., et al. (2017). CHARMM-GUI ligand reader and modeler for CHARMM force field generation of small molecules. Journal of Computational Chemistry. [Link]
-
Kumari, R., et al. (2014). g_mmpbsa—A GROMACS Tool for High-Throughput MM-PBSA Calculations. Journal of Chemical Information and Modeling. [Link]
-
Aldeghi, M., et al. (2019). Improving Small-Molecule Force Field Parameters in Ligand Binding Studies. Frontiers in Molecular Biosciences. [Link]
-
Scilit. (2014). g_mmpbsa—A GROMACS Tool for High-Throughput MM-PBSA Calculations. [Link]
-
Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery. [Link]
-
Reddit user. (2022). Molecular dynamics non standard ligand parameterization for GROMACS with CHARMM. Reddit. [Link]
-
Shilkar, D. (2023). Ligand parameterization in GROMACS. [Link]
-
Vanommeslaeghe, K., & MacKerell, A. D. (2012). Automation of the CHARMM General Force Field (CGenFF) II: Assignment of Bonded Parameters and Partial Atomic Charges. Journal of Chemical Information and Modeling. [Link]
Sources
- 1. Protein-Ligand Complex [mdtutorials.com]
- 2. rcsb.org [rcsb.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In silico Methods for Identification of Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. m.youtube.com [m.youtube.com]
- 8. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 9. rcsb.org [rcsb.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rcsb.org [rcsb.org]
- 12. rcsb.org [rcsb.org]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. static.igem.wiki [static.igem.wiki]
- 20. youtube.com [youtube.com]
- 21. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 22. bioinformaticsreview.com [bioinformaticsreview.com]
- 23. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. scispace.com [scispace.com]
- 26. Improving Small-Molecule Force Field Parameters in Ligand Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. reddit.com [reddit.com]
- 29. GROMACS Tutorials [mdtutorials.com]
- 30. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 31. researchgate.net [researchgate.net]
- 32. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]
- 33. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 34. pubs.acs.org [pubs.acs.org]
- 35. g_mmpbsa—A GROMACS Tool for High-Throughput MM-PBSA Calculations | Scilit [scilit.com]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of 6-Bromo-2-isopropylquinoline-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Introduction
Quinoline-4-carboxylic acids represent a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. These activities include potential as anticancer, antibacterial, antiviral, and anti-inflammatory agents.[1][2] The specific compound, 6-Bromo-2-isopropylquinoline-4-carboxylic acid, possesses the core quinoline-4-carboxylic acid structure with a bromine substituent at the 6-position and an isopropyl group at the 2-position. These modifications can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Given the diverse biological roles of related analogs, a comprehensive in vitro evaluation of this compound is essential to elucidate its mechanism of action and therapeutic potential.
This document provides a detailed guide for researchers, scientists, and drug development professionals on a selection of in vitro assays to characterize the biological activity of this compound. The protocols are designed to be robust and self-validating, with explanations of the scientific principles behind the experimental choices.
Potential Biological Targets and Rationale for Assay Selection
Based on the activities of structurally related quinoline derivatives, several potential biological targets and cellular effects can be hypothesized for this compound.
-
Enzyme Inhibition: The quinoline scaffold is present in numerous enzyme inhibitors. For instance, various quinoline-based analogues are potent inhibitors of Dihydroorotate Dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis.[3] Additionally, derivatives have been identified as inhibitors of sirtuins like SIRT3 and kinases such as Aurora A kinase.[4][5][6] Fatty Acid Amide Hydrolase (FAAH), an enzyme involved in the endocannabinoid system, is another potential target for small molecule inhibitors.[7][8]
-
Antiproliferative Activity: Due to their potential to inhibit key enzymes in cell proliferation and survival, many quinoline derivatives are investigated for their anticancer properties.[4][5]
-
Antibacterial Activity: The quinoline core is a well-established pharmacophore in antibacterial agents.[1][9][10]
-
Antioxidant Activity: Some quinoline-4-carboxylic acid derivatives have demonstrated the ability to scavenge free radicals, indicating potential antioxidant properties.[11]
This guide will provide detailed protocols for the following assays to explore these potential activities:
-
Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay: To assess the compound's potential to inhibit a key enzyme in cancer cell proliferation.
-
Cell Viability (MTT) Assay: A fundamental assay to determine the cytotoxic or cytostatic effects of the compound on cancer cell lines.
-
Antibacterial Minimum Inhibitory Concentration (MIC) Assay: To evaluate the compound's potential as an antibacterial agent.
-
DPPH Radical Scavenging Assay: To determine the compound's antioxidant potential.
I. Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
Scientific Rationale: DHODH is a mitochondrial enzyme that catalyzes a crucial step in the de novo synthesis of pyrimidines.[3] Inhibition of DHODH leads to pyrimidine depletion, which in turn halts DNA and RNA synthesis and arrests cell cycle progression, particularly in rapidly proliferating cells like cancer cells.[3] Several quinoline-4-carboxylic acid derivatives have been identified as potent DHODH inhibitors.[3] This assay will determine if this compound can inhibit DHODH activity.
Experimental Workflow
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol
Materials:
-
This compound
-
Human cancer cell line (e.g., MCF-7, A549, or a cell line relevant to the hypothesized target)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from a DMSO stock.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with medium only as a negative control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percent cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
III. Antibacterial Minimum Inhibitory Concentration (MIC) Assay
Scientific Rationale: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This assay is a standard method to assess the potency of a new antibacterial agent. [1]Given that many quinoline derivatives possess antibacterial activity, this assay is crucial for evaluating this compound. [10]
Experimental Workflow
Caption: Workflow for the MIC assay.
Detailed Protocol
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microplates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the compound in DMSO.
-
Perform a two-fold serial dilution of the compound in CAMHB in a 96-well plate to achieve a range of final concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Inoculum Preparation:
-
From a fresh culture plate, pick a few colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay plate.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microplate containing the compound dilutions.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Optionally, the absorbance at 600 nm can be read using a microplate reader to quantify bacterial growth.
-
IV. DPPH Radical Scavenging Assay
Scientific Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the antioxidant activity of compounds. [11]DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color of the solution changes to pale yellow. The degree of discoloration is proportional to the scavenging activity of the compound.
Experimental Workflow
Caption: Workflow for the DPPH radical scavenging assay.
Detailed Protocol
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound and ascorbic acid in methanol.
-
Perform serial dilutions to obtain a range of concentrations.
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.
-
-
Assay:
-
In a 96-well plate, add 100 µL of the diluted compound or ascorbic acid to each well.
-
Add 100 µL of the DPPH solution to each well.
-
Include a control with 100 µL of methanol and 100 µL of DPPH solution.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement and Analysis:
-
Measure the absorbance of each well at 517 nm.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Plot the percent scavenging activity against the logarithm of the compound concentration to determine the IC50 value.
-
Summary of Quantitative Data
The following table should be used to summarize the results obtained from the described assays.
| Assay | Endpoint | Result (e.g., IC50, MIC) |
| DHODH Inhibition Assay | IC50 | [Enter Value] µM |
| Cell Viability (MTT) Assay (MCF-7) | IC50 | [Enter Value] µM |
| Cell Viability (MTT) Assay (A549) | IC50 | [Enter Value] µM |
| Antibacterial MIC (S. aureus) | MIC | [Enter Value] µg/mL |
| Antibacterial MIC (E. coli) | MIC | [Enter Value] µg/mL |
| DPPH Radical Scavenging Assay | IC50 | [Enter Value] µM |
References
- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). National Institutes of Health.
- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers in Chemistry.
- FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. (2025). Molecules.
- URB-754: A new class of designer drug and 12 synthetic cannabinoids detected in illegal products. (2013). Forensic Toxicology.
- Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. (2023). Makara Journal of Science.
- In vitro FAAH inhibition by selected heterocyclic N-carboxamide analogues in rat brain homogenates. (n.d.). ResearchGate.
- 6-Bromo-2-hydroxyquinoline-4-carboxylic acid. (n.d.). PubChem.
- Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (n.d.). MDPI.
- Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. (2022). International Journal of Molecular Sciences.
- 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (n.d.). MDPI.
- Synthesis of 6-bromo-4-iodoquinoline. (n.d.). Atlantis Press.
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). The Journal of Organic Chemistry.
- The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). (n.d.). PMC.
- URB-754: a new class of designer drug and 12 synthetic cannabinoids detected in illegal products. (2013). PubMed.
- In vitro and In vivo evaluation of 11C-labeled azetidine-carboxylates for imaging monoacylglycerol lipase by PET imaging studies. (n.d.). PMC.
- Synthesis and Antibacterial, Antioxidant, and Molecular Docking Analysis of Some Novel Quinoline Derivatives. (2020). ResearchGate.
- 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation. (2022). University of Strathclyde.
- Development of a 3D Perfused In Vitro System to Assess Proangiogenic Properties of Compounds. (2023). MDPI.
- Inhibition of Fatty Acid Amide Hydrolase (FAAH) Regulates NF-kb Pathways Reducing Bleomycin-Induced Chronic Lung Inflammation and Pulmonary Fibrosis. (n.d.). MDPI.
- Research Article Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,39-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs. (2021). Semantic Scholar.
- URB754 has no effect on the hydrolysis or signaling capacity of 2-AG in the rat brain. (n.d.).
- Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766). (n.d.). PMC.
- Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,3′-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs. (2021). ResearchGate.
- 6-Bromoquinoline-4-carboxylic acid. (n.d.). PubChem.
- 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid. (n.d.). Santa Cruz Biotechnology.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 7. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
Application Notes and Protocols for the Experimental Use of 6-Bromo-2-isopropylquinoline-4-carboxylic acid in Cell Culture
Forward-Looking Statement
This document provides a comprehensive guide for the initial characterization of the novel compound, 6-Bromo-2-isopropylquinoline-4-carboxylic acid, in a cell culture setting. At the time of publication, specific data regarding the biological activity and mechanism of action of this particular molecule are not extensively available in peer-reviewed literature. Therefore, this guide is presented as a foundational framework, drawing upon established methodologies for the evaluation of similar quinoline-based compounds in oncology research. The proposed protocols and hypothetical data are intended to serve as a starting point for researchers to design and execute their own investigations into the potential therapeutic applications of this compound.
Introduction: The Therapeutic Potential of Quinoline Derivatives
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Derivatives of quinoline-4-carboxylic acid, in particular, have garnered significant interest for their potential as anticancer agents.[1][2] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.[3][4][5]
Recent studies on structurally related quinoline-4-carboxylic acid derivatives have identified their potential to inhibit sirtuin 3 (SIRT3), a mitochondrial deacetylase that plays a crucial role in regulating cellular metabolism and stress responses.[3][4] Dysregulation of SIRT3 activity has been implicated in the progression of several cancers, making it an attractive target for therapeutic intervention. Given its structural similarity to known SIRT3 inhibitors, it is hypothesized that this compound may also exhibit anticancer properties through a similar mechanism.
This document outlines a series of robust and validated protocols to systematically investigate the in vitro efficacy and mechanism of action of this compound. The experimental workflow is designed to first establish the cytotoxic and anti-proliferative effects of the compound and then to elucidate its molecular mechanism of action, with a focus on a hypothetical SIRT3 inhibitory role.
Compound Handling and Preparation
Proper handling and preparation of this compound are critical for obtaining reproducible and reliable experimental results.
Reagent and Equipment
-
This compound (purity ≥95%)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Vortex mixer
-
Serological pipettes
-
Microcentrifuge tubes, sterile
Preparation of Stock Solution
The following protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Protocol:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weigh out a precise amount of the compound using an analytical balance.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Add the calculated volume of DMSO to the vial containing the compound.
-
Vortex the solution vigorously until the compound is completely dissolved. A brief sonication may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.
Initial Screening: Cytotoxicity and Anti-proliferative Effects
The initial phase of characterization involves determining the effective concentration range of this compound that induces cell death or inhibits cell proliferation in cancer cell lines.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Seed cancer cells (e.g., MCF-7, A549, or a relevant cell line for your research) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM stock solution. A typical concentration range for initial screening is 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO-treated) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Hypothetical Data Presentation
The results of the MTT assay can be summarized in a table as follows:
| Compound | Cell Line | IC50 (µM) after 48h |
| This compound | MCF-7 | 8.5 |
| This compound | A549 | 12.2 |
| Doxorubicin (Positive Control) | MCF-7 | 0.5 |
| Doxorubicin (Positive Control) | A549 | 0.8 |
Mechanistic Studies: Investigating the Mode of Action
Based on the initial screening results, subsequent experiments should aim to elucidate the molecular mechanism by which this compound exerts its effects.
Western Blot Analysis for Apoptosis and Cell Cycle Markers
Western blotting can be used to assess changes in the expression levels of key proteins involved in apoptosis (e.g., cleaved caspase-3, PARP) and cell cycle regulation (e.g., p21, cyclin D1).
Protocol:
-
Treat cells with this compound at concentrations around the IC50 value for 24-48 hours.
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).
Hypothetical Signaling Pathway and Experimental Workflow
The following diagrams illustrate a hypothetical signaling pathway and the experimental workflow for investigating the mechanism of action of this compound.
Caption: Hypothetical signaling pathway of the compound.
Caption: Experimental workflow for characterization.
Target Validation: SIRT3 Inhibition Assay
To confirm the direct inhibition of SIRT3 by this compound, a cell-free enzymatic assay is recommended.
Protocol:
-
Utilize a commercially available SIRT3 activity assay kit that typically employs a fluorogenic substrate.
-
Reconstitute the recombinant human SIRT3 enzyme and the substrate according to the manufacturer's instructions.
-
Prepare a range of concentrations of this compound.
-
In a 96-well plate, combine the SIRT3 enzyme, the fluorogenic substrate, and the different concentrations of the compound.
-
Include a known SIRT3 inhibitor as a positive control and a vehicle control (DMSO).
-
Incubate the plate at 37°C for the time specified in the kit's protocol.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of SIRT3 inhibition and determine the IC50 value for the compound.
Concluding Remarks and Future Directions
The protocols outlined in this application note provide a comprehensive and systematic approach to the initial in vitro characterization of this compound. By following this workflow, researchers can obtain valuable data on the compound's cytotoxic and anti-proliferative effects, as well as insights into its potential mechanism of action.
Should the data support the hypothesis of SIRT3 inhibition, further studies would be warranted. These could include in-depth analysis of mitochondrial function, investigation of downstream signaling pathways, and ultimately, in vivo studies in animal models of cancer to assess the therapeutic potential of this promising compound.
References
-
Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]
-
Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed. National Center for Biotechnology Information. [Link]
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents. National Center for Biotechnology Information. [Link]
-
Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology. [Link]
Sources
- 1. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neuroquantology.com [neuroquantology.com]
- 3. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 6-Bromo-2-isopropylquinoline-4-carboxylic Acid as a Potential Molecular Probe
Introduction: The Quinoline-4-Carboxylic Acid Scaffold as a Privileged Motif in Probe Development
The quinoline-4-carboxylic acid framework is a cornerstone in medicinal chemistry and the development of molecular probes. This heterocyclic scaffold is prevalent in a multitude of natural products and synthetic molecules that exhibit a wide array of biological activities.[1][2] The inherent properties of the quinoline ring system, including its aromaticity, planarity, and ability to participate in various non-covalent interactions, make it an ideal foundation for the design of molecules that can interact with biological targets with high affinity and specificity.
Derivatives of this core structure have been extensively investigated for their therapeutic potential, demonstrating antibacterial, anticancer, antimalarial, anti-inflammatory, and antiviral properties.[1][3] The versatility of the quinoline scaffold allows for chemical modifications at multiple positions, enabling the precise tuning of a molecule's pharmacological and physicochemical properties. This adaptability is paramount in the design of molecular probes, where specific characteristics such as fluorescence, target affinity, and cell permeability are critical.
This document provides a detailed guide on the potential applications and experimental protocols for 6-Bromo-2-isopropylquinoline-4-carboxylic acid (CAS No. 401624-46-2)[4], a specific derivative of this versatile class. While direct literature on its use as a molecular probe is emerging, its structural features suggest several compelling avenues for investigation in cellular and biochemical research.
Molecular Profile of this compound
The structure of this compound combines several key functional groups that inform its potential as a molecular probe:
-
Quinoline Core: Provides a rigid, planar scaffold capable of intercalating with DNA or binding to flat hydrophobic regions of proteins. The nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can engage in π-π stacking interactions.
-
Carboxylic Acid Group (C4-position): This acidic moiety can participate in hydrogen bonding and ionic interactions, often crucial for anchoring a molecule within a protein's binding site. It also provides a handle for bioconjugation to other molecules, such as fluorescent dyes or affinity tags.
-
Isopropyl Group (C2-position): This bulky, hydrophobic group can enhance binding affinity and selectivity by occupying hydrophobic pockets in target proteins.
-
Bromo Group (C6-position): The bromine atom is an interesting feature for a molecular probe. It is an electron-withdrawing group that can modulate the electronic properties of the quinoline ring, potentially influencing its fluorescence quantum yield or serving as a heavy atom for applications in X-ray crystallography. Furthermore, the bromine atom can be a site for further chemical modification through cross-coupling reactions.
| Property | Value | Reference |
| CAS Number | 401624-46-2 | [4] |
| Molecular Formula | C₁₃H₁₂BrNO₂ | [4] |
| Molecular Weight | 294.14 g/mol | [4] |
Hypothesized Applications and Mechanisms of Action
Based on the known activities of related quinoline-4-carboxylic acid derivatives, we hypothesize that this compound could function as a molecular probe in the following areas:
Anticancer Research
Quinoline-4-carboxylic acid derivatives have shown significant promise as anticancer agents by targeting various cellular pathways.[1][5] Potential mechanisms include the inhibition of key enzymes like histone deacetylases (HDACs) and sirtuins (SIRTs), or the disruption of tubulin polymerization.[1]
Hypothesized Mechanism of Action in Cancer Cells
Caption: Potential anticancer mechanisms of this compound.
Antibacterial Drug Discovery
The quinoline scaffold is central to the quinolone class of antibiotics. Derivatives of quinoline-4-carboxylic acid have demonstrated activity against a range of Gram-positive and Gram-negative bacteria.[3][6] The mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.
Experimental Protocols
The following protocols are provided as a starting point for researchers to investigate the potential of this compound as a molecular probe.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the compound on cancer cell lines.
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
MTT Assay Workflow
Caption: Workflow for determining cytotoxicity using the MTT assay.
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
This protocol outlines the broth microdilution method to determine the MIC of the compound against bacterial strains.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland standard
MIC Determination Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Procedure:
-
Compound Dilution: Prepare a 2-fold serial dilution of this compound in MHB in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Concluding Remarks
The quinoline-4-carboxylic acid scaffold is a highly valuable platform for the development of novel molecular probes. While this compound is a relatively uncharacterized compound, its structural features suggest significant potential for applications in anticancer and antibacterial research. The protocols provided herein offer a robust starting point for elucidating its biological activities and establishing its utility as a molecular probe. Further investigations into its photophysical properties may also reveal its potential as a fluorescent probe for cellular imaging.
References
-
Zhang, Y., et al. (2020). 2-(4-Boronophenyl)quinoline-4-carboxylic acid derivatives: Design and synthesis, aggregation-induced emission characteristics, and binding activity studies for D-ribose with long-wavelength emission. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 229, 117973. [Link]
-
PubChem. 6-Bromo-2-hydroxyquinoline-4-carboxylic acid. [Link]
-
Bartoš, M., et al. (2001). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia Microbiologica, 46(5), 419-424. [Link]
-
Al-Ostath, A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(11), 3328. [Link]
- Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100-100.
-
Wang, D., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 340. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 3. mdpi.com [mdpi.com]
- 4. 401624-46-2 CAS MSDS (6-BROMO-2-ISOPROPYL-QUINOLINE-4-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategies for the Derivatization of 6-Bromo-2-isopropylquinoline-4-carboxylic acid for Enhanced Assay Performance
Introduction: Unlocking the Potential of a Key Heterocycle
The quinoline scaffold is a privileged structure in medicinal chemistry and drug discovery, with numerous derivatives demonstrating a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] 6-Bromo-2-isopropylquinoline-4-carboxylic acid is a molecule of significant interest, combining the quinoline core with a carboxylic acid functional group that serves as a versatile handle for chemical modification. However, the inherent physicochemical properties of the carboxylic acid group—namely its polarity and potential for ionization—can present challenges in various analytical and biological assays.
Direct analysis or application of this compound can be hindered by poor volatility for gas chromatography, low retention in reverse-phase liquid chromatography, or the lack of a suitable reporter group for sensitive detection. Derivatization, the strategic chemical modification of a compound to alter its properties, is therefore a critical step to enable robust quantification and functional characterization.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound. We will explore tailored strategies and detailed protocols for modifying the carboxylic acid moiety to suit different assay platforms, including chromatography, fluorescence-based detection, and bioconjugation. The focus will be on the causality behind experimental choices, ensuring that the selected protocol is fit-for-purpose and scientifically sound.
Strategic Selection of a Derivatization Pathway
The choice of derivatization chemistry is fundamentally dictated by the intended downstream application. The carboxylic acid group is an excellent starting point for several reliable transformations, primarily esterification and amide bond formation. The decision framework below guides the selection process based on the desired analytical outcome.
Caption: Decision workflow for selecting a derivatization strategy.
Protocol 1: Esterification for Chromatographic Analysis
Esterification converts the polar carboxylic acid into a less polar, more volatile ester. This is particularly useful for improving peak shape and retention in reverse-phase HPLC and enabling analysis by GC-MS.[3][4] The Fischer esterification, using an alcohol in the presence of a strong acid catalyst, is a classic and cost-effective method.[5][6]
Scientific Rationale
The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon.[5] The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the subsequent elimination of water yield the final ester product. Using the alcohol as the solvent drives the equilibrium toward the product side.[6]
Caption: Workflow for Fischer esterification.
Detailed Step-by-Step Methodology
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 100 mg of this compound in 20 mL of anhydrous methanol. Stir until fully dissolved.
-
Catalyst Addition: Carefully add 3-4 drops of concentrated sulfuric acid to the solution. Caution: Sulfuric acid is highly corrosive.
-
Reaction: Attach a condenser to the flask and heat the mixture to reflux (approximately 65°C) using a heating mantle. Let the reaction proceed for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching & Neutralization: After cooling to room temperature, slowly pour the reaction mixture into 50 mL of saturated sodium bicarbonate solution to neutralize the excess acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: If necessary, purify the resulting crude ester by flash column chromatography on silica gel.
Protocol 2: Amide Coupling for Fluorescent Labeling & Bioconjugation
Amide bond formation is one of the most robust and frequently used reactions in drug discovery.[7][8] It creates a highly stable linkage between the carboxylic acid and an amine. This strategy is ideal for covalently attaching an amine-containing fluorescent dye for sensitive detection or for conjugating the molecule to a protein or linker for functional studies. Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly used to activate the carboxylic acid for reaction with an amine.[9][10]
Scientific Rationale
EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10] This intermediate is susceptible to nucleophilic attack by an amine. However, the O-acylisourea can also be hydrolyzed by water or rearrange. To improve efficiency and stability, an additive like N-hydroxysuccinimide (NHS) is often included. NHS reacts with the O-acylisourea to form a more stable NHS-ester intermediate, which then reacts cleanly with the amine to form the desired amide bond, releasing NHS as a byproduct.[11]
Caption: Workflow for EDC/NHS-mediated amide coupling.
Detailed Step-by-Step Methodology
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Amine-containing fluorophore (e.g., Dansyl cadaverine) or other amine-functionalized molecule
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)
Procedure:
-
Dissolution: Dissolve 1.0 equivalent of this compound in anhydrous DMF in a dry reaction vial.
-
Activation: Add 1.2 equivalents of NHS and 1.2 equivalents of EDC to the solution. Stir the mixture at room temperature for 1-2 hours to form the active NHS-ester intermediate.
-
Coupling: To the activated acid solution, add 1.1 equivalents of the desired amine-containing molecule (e.g., a fluorescent probe). If the amine is in its hydrochloride salt form, add 2-3 equivalents of DIPEA to neutralize the salt.
-
Reaction: Allow the reaction to stir at room temperature overnight.
-
Purification: The final product is typically purified using reverse-phase High-Performance Liquid Chromatography (HPLC) to separate it from unreacted starting materials and coupling byproducts.
Summary of Derivatization Strategies
The choice of derivatization is critical and should be tailored to the specific assay requirements. The following table provides a comparative summary of the discussed protocols.
| Parameter | Protocol 1: Esterification | Protocol 2: Amide Coupling |
| Primary Application | HPLC, GC-MS analysis | Fluorescent labeling, Bioconjugation |
| Bond Formed | Ester | Amide |
| Bond Stability | Good, but susceptible to hydrolysis | Excellent, highly stable |
| Key Reagents | Alcohol (e.g., MeOH), Acid Catalyst (e.g., H₂SO₄) | EDC, NHS, Amine |
| Reaction Conditions | Reflux (elevated temperature) | Room Temperature |
| Advantages | Simple, cost-effective reagents. | High specificity, stable product, mild conditions. |
| Considerations | Reversible reaction; requires removal of water. | Reagents are moisture-sensitive; requires anhydrous solvent. |
Conclusion
The derivatization of this compound via its carboxylic acid handle is a powerful tool for enabling a wide range of analytical and biological assays. By converting the acid to an ester, researchers can significantly improve its behavior in chromatographic systems, allowing for accurate quantification. Alternatively, forming a stable amide bond allows for the covalent attachment of reporter tags, such as fluorophores, or conjugation to biomolecules for functional studies. The detailed protocols provided herein offer reliable, field-proven methods to achieve these transformations, empowering researchers to fully explore the potential of this valuable quinoline derivative.
References
- BenchChem. (2025). A Comparative Guide to Fluorescent Labeling of Carboxylic Acids.
- Subedi, R. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
- Biomol GmbH. (2018). Classic Fluorescent Labeling Dyes.
- Fisher Scientific. (n.d.). Amide Synthesis.
- LibreTexts Chemistry. (2023).
- Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides.
- ACS Organic & Inorganic Au. (2024).
- ResearchGate. (n.d.).
- PubMed. (n.d.). Determination of monoenoic fatty acid double bond position by permanganate-periodate oxidation followed by high-performance liquid chromatography of carboxylic acid phenacyl esters.
- ACS Publications. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions.
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Master Organic Chemistry. (n.d.).
- Jack Westin. (n.d.). Carboxylic Acids Important Reactions.
- Santa Cruz Biotechnology. (n.d.). Quinolines.
- PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- SciSpace. (2012).
- BenchChem. (n.d.). Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hepatochem.com [hepatochem.com]
- 9. Amide Synthesis [fishersci.dk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. resources.biomol.com [resources.biomol.com]
Application Note: High-Throughput Quantification of 6-Bromo-2-isopropylquinoline-4-carboxylic acid using Validated HPLC-UV and LC-MS/MS Methods
Introduction
6-Bromo-2-isopropylquinoline-4-carboxylic acid is a key heterocyclic compound with a structural backbone prevalent in various pharmacologically active agents. Quinoline derivatives are known for a wide range of biological activities, including antimalarial, antibacterial, and antitumor properties.[1] Accurate and precise quantification of this molecule is paramount for pharmacokinetic studies, formulation development, and quality control in the pharmaceutical industry. This application note provides detailed, validated analytical protocols for the quantification of this compound in both bulk substance and biological matrices, designed for researchers, scientists, and drug development professionals. The methodologies presented herein are grounded in the principles of scientific integrity and adhere to the validation framework outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3][4]
Physicochemical Properties and Analytical Considerations
Understanding the physicochemical properties of this compound is crucial for method development. As a carboxylic acid, its solubility and ionization state are pH-dependent.[5] The presence of the bromine atom and the isopropyl group contributes to its overall lipophilicity, making it suitable for reversed-phase chromatography. The quinoline core provides a strong chromophore for UV detection. For high-sensitivity applications, such as analysis in biological fluids, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique due to its superior selectivity and lower detection limits.[6][7]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is ideal for the quantification of this compound in bulk powder and simple formulations where high concentrations are expected.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification of this compound.
Protocol: HPLC-UV Quantification
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic Acid (TFA)
-
0.45 µm syringe filters
2. Instrumentation and Conditions:
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient Program:
-
0-1 min: 50% B
-
1-10 min: 50% to 90% B
-
10-12 min: 90% B
-
12.1-15 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 330 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water.
-
Sample Preparation: Prepare a sample solution at a target concentration within the calibration range using the same diluent. Filter all solutions through a 0.45 µm filter before injection.
4. Data Analysis and System Suitability:
-
Generate a calibration curve by plotting the peak area against the concentration of the standards. A linear regression should yield a correlation coefficient (r²) > 0.99.
-
System suitability parameters should be established. For example, the tailing factor for the analyte peak should be ≤ 1.5, and the relative standard deviation (%RSD) for replicate injections of a standard should be ≤ 2%.[2]
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is designed for the sensitive and selective quantification of this compound in complex biological matrices like plasma or urine, essential for pharmacokinetic studies.
Experimental Workflow: LC-MS/MS Bioanalysis
Caption: Bioanalytical workflow for LC-MS/MS quantification of this compound.
Protocol: LC-MS/MS Quantification in Plasma
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
-
Acetonitrile (LC-MS grade) with 0.1% Formic Acid
-
Water (LC-MS grade) with 0.1% Formic Acid
-
Control biological matrix (e.g., rat plasma)
2. Instrumentation and Conditions:
-
LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: A fast gradient is recommended to ensure high throughput (e.g., 5% to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: These must be optimized by infusing a standard solution of the analyte and IS. Hypothetical transitions are provided below:
-
Analyte: Q1 (Precursor Ion) [M+H]⁺ → Q3 (Product Ion)
-
Internal Standard: Q1 [M+H]⁺ → Q3
-
3. Sample Preparation (Protein Precipitation): [8][9][10]
-
To 50 µL of plasma sample (or standard/QC), add 10 µL of the internal standard working solution.
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for injection.
4. Calibration and Quality Control (QC):
-
Prepare calibration standards and QC samples by spiking known amounts of the analyte into the control biological matrix.
-
The calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration.
Method Validation
Both methods must be validated according to ICH Q2(R2) guidelines to ensure they are fit for purpose.[3][4][11] The key validation parameters are summarized below.
| Validation Parameter | HPLC-UV | LC-MS/MS (Bioanalytical) | Acceptance Criteria |
| Specificity/Selectivity | Assessed by analyzing blank and placebo samples. | Assessed by analyzing at least six different blank matrix lots. | No significant interfering peaks at the retention time of the analyte and IS. |
| Linearity | Minimum of 5 concentrations. | Minimum of 6-8 non-zero concentrations. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Determined at 3 concentration levels (low, mid, high) in triplicate. | Determined at LLOQ, low, mid, and high QC levels (n=5). | Accuracy: within ±15% of nominal value (±20% at LLOQ). Precision (%RSD): ≤15% (≤20% at LLOQ). |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 with acceptable precision and accuracy. | The lowest standard on the calibration curve with acceptable accuracy and precision. | As per accuracy and precision criteria. |
| Robustness | Small, deliberate variations in method parameters (e.g., pH, flow rate). | Not typically required for bioanalytical methods if system suitability is met. | %RSD of results should remain within acceptable limits. |
| Matrix Effect | Not applicable. | Assessed by comparing the response of the analyte in post-extraction spiked samples to that of a neat solution. | The coefficient of variation of the IS-normalized matrix factor should be ≤15%. |
| Recovery | Not applicable. | The response of the analyte from an extracted sample is compared to a post-extraction spiked sample. | Should be consistent and reproducible. |
Conclusion
This application note provides two robust and reliable methods for the quantification of this compound. The HPLC-UV method is suitable for routine analysis of bulk materials and formulations, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications such as pharmacokinetic studies. Both protocols are designed to be validated in accordance with international guidelines, ensuring data of the highest quality and integrity for researchers and drug development professionals.
References
-
Mu, L., Xie, F., Li, S., & Yu, P. (2014). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. Chromatography Research International. [Link]
-
Mu, L., et al. (2014). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. Semantic Scholar. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link]
-
International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. [Link]
-
Aderibigbe, O. R., et al. (n.d.). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. PMC - PubMed Central. [Link]
-
International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. [Link]
-
Aderibigbe, O. R., et al. (2018). A simple, sensitive and reliable LC-MS/MS method for the determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), a potent and selective inhibitor of methionine aminopeptidases: Application to pharmacokinetic studies. Texas Southern University's Research Profiles. [Link]
-
Oriental Journal of Chemistry. (n.d.). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. [Link]
-
Ingle, R. G., et al. (n.d.). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. [Source not further specified]. [Link]
-
Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]
-
Musiol, R., et al. (2025). RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. [Link]
-
ResearchGate. (2025). LC–MS/MS-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and its metabolites in human plasma. [Link]
-
PMC - PubMed Central. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]
Sources
- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 6. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. ijisrt.com [ijisrt.com]
- 11. ijrrjournal.com [ijrrjournal.com]
Application Notes and Protocols: 6-Bromo-2-isopropylquinoline-4-carboxylic acid for High-Throughput Screening
Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery
The quinoline ring system is a foundational structural motif in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1][2] From the historical antimalarial quinine to modern anticancer and antibacterial agents, the versatility of the quinoline scaffold has cemented its status as a "privileged structure."[1][2] Quinoline-4-carboxylic acid derivatives, in particular, have garnered significant attention due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4] The specific compound, 6-Bromo-2-isopropylquinoline-4-carboxylic acid, represents a novel entity within this class, offering unique structural features for exploration in drug discovery campaigns. The presence of a bromine atom at the 6-position and an isopropyl group at the 2-position modifies the electronic and steric properties of the core scaffold, potentially leading to novel biological activities and target interactions.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in high-throughput screening (HTS). It outlines potential screening strategies, detailed experimental protocols, and data interpretation guidelines to facilitate the identification of novel bioactive leads.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is crucial for designing robust and reproducible screening assays. The following table summarizes the key properties of this compound.
| Property | Value | Reference |
| CAS Number | 401624-46-2 | [5] |
| Molecular Formula | C₁₃H₁₂BrNO₂ | [5] |
| Formula Weight | 294.14 g/mol | [5] |
| Appearance | Solid (predicted) | |
| Solubility | Soluble in DMSO | Assumed for HTS |
| Purity | ≥95% recommended for HTS |
Proposed High-Throughput Screening Strategies
Given the novelty of this compound, a tiered screening approach is recommended to efficiently identify and validate its biological activities. This strategy begins with a broad, target-agnostic phenotypic screen, followed by more focused target-based or secondary assays to elucidate the mechanism of action.
Caption: Proposed high-throughput screening workflow for this compound.
Primary Screening: Cell-Based Phenotypic Assay
A primary screen using a cell-based cytotoxicity or viability assay is a robust starting point to identify compounds with significant biological effects.[6][7][8] This approach is target-agnostic and can uncover a wide range of activities, from anticancer to antimicrobial. The choice of cell line should be guided by the research focus (e.g., cancer cell lines for oncology, immune cells for inflammation).
Recommended Assay: Resazurin Reduction Assay (Cell Viability)
The resazurin assay is a simple, rapid, and sensitive method to measure cell viability. Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
Materials:
-
This compound (stock solution in DMSO)
-
Selected mammalian cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
Positive control (e.g., Doxorubicin or Staurosporine)
-
Negative control (0.1% DMSO in media)
-
384-well clear-bottom, black-walled microplates
-
Automated liquid handling system
-
Plate reader with fluorescence detection (Ex/Em: ~560/590 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Dilute cells to the optimized seeding density in complete culture medium.
-
Using an automated liquid handler, dispense 25 µL of the cell suspension into each well of the 384-well plate.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Prepare a working solution of this compound at 4x the final desired concentration (e.g., 40 µM for a 10 µM final concentration) in complete culture medium.
-
Prepare positive and negative control solutions.
-
Remove the plate from the incubator and add 12.5 µL of the compound or control solutions to the respective wells.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
Resazurin Addition and Incubation:
-
Add 5 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C in a 5% CO₂ incubator, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis:
-
Calculate the percentage of cell viability for each well relative to the negative control (0.1% DMSO).
-
Identify "hits" as compounds that reduce cell viability below a predefined threshold (e.g., <50% viability).
Hit Confirmation and Dose-Response Analysis
All initial "hits" from the primary screen should be re-tested under the same conditions to confirm their activity. Confirmed hits should then be subjected to dose-response analysis to determine their potency (IC₅₀ value).
-
Prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilution series) starting from a high concentration (e.g., 100 µM).
-
Perform the Resazurin Cell Viability Assay as described above, using the serially diluted compound.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic model to calculate the IC₅₀ value.
Secondary and Mechanistic Assays
Based on the results of the primary screen and dose-response analysis, secondary assays can be employed to investigate the mechanism of action.
Given that quinoline carboxylic acids are known to target various enzymes, a target-based approach can be highly informative. Dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, is a plausible target for this class of compounds.[4][9][10]
Caption: Potential mechanism of action via DHODH inhibition.
Recommended Assay: In Vitro DHODH Inhibition Assay
This biochemical assay measures the ability of the compound to inhibit the enzymatic activity of purified DHODH.
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (substrate)
-
Decylubiquinone (co-substrate)
-
DCIP (2,6-dichloroindophenol) as an electron acceptor
-
Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
384-well, low-volume, black microplates
-
Spectrophotometer or plate reader capable of measuring absorbance at 600 nm.
Procedure:
-
Add 2 µL of serially diluted this compound (in assay buffer with 1% DMSO) to the wells of the microplate.
-
Add 2 µL of DHODH enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 16 µL of a substrate mix containing dihydroorotate, decylubiquinone, and DCIP.
-
Immediately measure the decrease in absorbance at 600 nm over time (kinetic read).
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition relative to the no-compound control.
-
Plot percent inhibition against compound concentration to determine the IC₅₀ value.
To further characterize the cellular effects of the compound, assays for apoptosis and cell cycle arrest are recommended.
Recommended Assays:
-
Caspase-Glo® 3/7 Assay (Promega): Measures the activity of caspases 3 and 7, key effectors of apoptosis.
-
Flow Cytometry with Propidium Iodide Staining: Analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Conclusion and Future Directions
This compound presents a promising starting point for a high-throughput screening campaign. The proposed tiered screening strategy, beginning with a robust phenotypic assay and progressing to more specific mechanistic studies, provides a clear path to identifying and characterizing the biological activity of this novel compound. The structure-activity relationships of related quinoline derivatives suggest a high potential for discovering potent modulators of various cellular processes.[11][12][13] Further exploration of this compound and its analogs could lead to the development of novel therapeutic agents.
References
-
ACS Publications. Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry. [Link]
-
ACS Publications. Structure−Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer. Journal of Medicinal Chemistry. [Link]
-
Audubon Bioscience. Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). [Link]
-
National Center for Biotechnology Information. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. [Link]
-
YouTube. Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. [Link]
-
University of Oxford. Small Compound Screening Overview. [Link]
-
ResearchGate. High-Throughput Screening Assays for the Assessment of Cytotoxicity. [Link]
-
Amerigo Scientific. High Throughput Screening Assay Kits. [Link]
-
National Center for Biotechnology Information. High-Throughput RT-PCR for small-molecule screening assays. [Link]
-
National Center for Biotechnology Information. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. [Link]
-
National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]
-
National Center for Biotechnology Information. Cell-based high-throughput screens for the discovery of chemotherapeutic agents. [Link]
-
Lifescience Global. Cell-Based Assays in High-Throughput Screening for Drug Discovery. [Link]
-
Technology Networks. High-Throughput Screening in Drug Discovery Explained. [Link]
-
MDPI. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. [Link]
-
National Center for Biotechnology Information. High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. [Link]
-
National Center for Biotechnology Information. High throughput toxicity screening and intracellular detection of nanomaterials. [Link]
-
ACS Publications. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]
-
ACS Publications. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. [Link]
-
National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]
-
ACS Publications. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]
-
ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]
Sources
- 1. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. marinbio.com [marinbio.com]
- 7. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifescienceglobal.com [lifescienceglobal.com]
- 9. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 6-Bromo-2-isopropylquinoline-4-carboxylic Acid Derivatives: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview and step-by-step protocols for the synthesis of 6-bromo-2-isopropylquinoline-4-carboxylic acid and its subsequent derivatization. The quinoline scaffold is a privileged structure in medicinal chemistry, and understanding its synthesis is crucial for the development of novel therapeutics.[1] This document outlines the rationale behind the chosen synthetic strategies, offering insights into reaction mechanisms, experimental setup, and characterization of the target compounds.
Introduction: The Significance of the Quinoline Core
Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the structural basis for a wide array of natural products and synthetic pharmaceuticals.[1][2] The quinoline-4-carboxylic acid moiety, in particular, is a key pharmacophore found in drugs with diverse biological activities, including antitumor, antibacterial, and antimalarial properties.[1][2] The strategic incorporation of a bromine atom at the 6-position and an isopropyl group at the 2-position can significantly influence the molecule's physicochemical properties and biological activity, making "this compound" a valuable scaffold for further chemical exploration and drug discovery.
Synthetic Strategy: The Doebner Reaction
The most direct and versatile approach for the synthesis of 2-substituted quinoline-4-carboxylic acids is the Doebner reaction.[3][4][5] This three-component condensation reaction involves an aniline, an aldehyde, and pyruvic acid, typically under acidic conditions.[2][3] For the synthesis of this compound, the logical precursors are 4-bromoaniline, isobutyraldehyde, and pyruvic acid.
Rationale for the Doebner Reaction
The Doebner reaction is preferred over other methods like the Pfitzinger synthesis in this context due to the ready availability and stability of the starting materials. While the Pfitzinger reaction is a powerful tool for quinoline-4-carboxylic acid synthesis, it requires an isatin derivative, which may not be as readily accessible as the corresponding aniline.[1] The Doebner reaction's one-pot nature also offers a more streamlined and efficient synthetic workflow.[2]
Reaction Mechanism
The precise mechanism of the Doebner reaction is a subject of discussion, with two primary pathways proposed. Both pathways converge to a common intermediate that cyclizes and oxidizes to form the quinoline ring system.
Pathway A involves an initial aldol condensation between pyruvic acid and the aldehyde, followed by a Michael addition of the aniline and subsequent cyclization.
Pathway B , which is more widely accepted, begins with the formation of a Schiff base from the aniline and aldehyde. This is followed by the addition of the enol of pyruvic acid to the Schiff base, leading to an intermediate that then undergoes cyclization and oxidation.[3]
Below is a DOT graph illustrating the more accepted Schiff base pathway for the synthesis of this compound.
Caption: Proposed mechanism of the Doebner reaction.
Experimental Protocols
Synthesis of this compound
This protocol is based on the general principles of the Doebner reaction and is optimized for the specific target molecule.
Materials:
-
4-Bromoaniline
-
Isobutyraldehyde
-
Pyruvic acid
-
Ethanol (absolute)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH)
-
Activated charcoal
-
Diatomaceous earth
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 4-bromoaniline (0.1 mol) in absolute ethanol (200 mL).
-
Acidification: Slowly add concentrated hydrochloric acid (0.1 mol) to the stirring solution.
-
Addition of Reactants: In the dropping funnel, prepare a mixture of isobutyraldehyde (0.12 mol) and pyruvic acid (0.1 mol).
-
Reaction: Add the aldehyde-pyruvic acid mixture dropwise to the aniline solution over 30 minutes at room temperature. After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature. A precipitate should form.
-
Filter the crude product using a Büchner funnel and wash with cold ethanol.
-
Suspend the crude solid in water (200 mL) and neutralize with a 10% aqueous solution of sodium hydroxide to a pH of 7.
-
Heat the solution to boiling and add activated charcoal. Stir for 10 minutes.
-
Filter the hot solution through a pad of diatomaceous earth to remove the charcoal.
-
Acidify the hot filtrate with concentrated hydrochloric acid to a pH of ~3-4.
-
Allow the solution to cool to room temperature, and then place it in an ice bath to complete precipitation.
-
-
Purification:
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.
-
Expected Yield and Characterization:
The expected yield for this reaction can vary, but yields in the range of 50-70% are typical for the Doebner reaction. The final product should be characterized by:
-
Melting Point: Determine the melting point and compare it with literature values if available.
-
NMR Spectroscopy: 1H and 13C NMR spectra will confirm the structure of the molecule.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition. The fragmentation pattern in mass spectra of quinoline-4-carboxylic acids often involves the loss of the carboxyl group.[6]
| Technique | Expected Observations |
| 1H NMR | Aromatic protons in the quinoline ring system, a septet and a doublet for the isopropyl group, and a broad singlet for the carboxylic acid proton. |
| 13C NMR | Resonances corresponding to the aromatic carbons of the quinoline ring, the carbons of the isopropyl group, and the carboxylic acid carbonyl carbon. |
| Mass Spec (EI) | A molecular ion peak corresponding to the molecular weight of the product, and a significant fragment corresponding to the loss of the COOH group.[6] |
Derivatization of this compound
The carboxylic acid functionality of the synthesized quinoline provides a convenient handle for further derivatization, primarily through esterification and amide bond formation.
Principle: The Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[7][8][9] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is typically used, or water is removed as it is formed.[8][9]
Caption: General workflow for Fischer esterification.
Protocol for Methyl Ester Synthesis:
-
Reaction Setup: Suspend this compound (10 mmol) in methanol (50 mL) in a round-bottom flask.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.5 mL) to the suspension.
-
Reaction: Heat the mixture to reflux for 8-12 hours.
-
Work-up:
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Principle: Amide bond formation is a cornerstone of medicinal chemistry, typically involving the activation of the carboxylic acid followed by reaction with an amine.[10] A variety of coupling reagents can be used for this purpose, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine).[11][12]
Caption: General workflow for amide coupling.
Protocol for Amide Synthesis:
-
Reaction Setup: Dissolve this compound (5 mmol) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) (25 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add HOBt (5.5 mmol) and EDC (6 mmol) to the solution and stir for 15 minutes at room temperature.
-
Amine Addition: Add the desired primary or secondary amine (5.5 mmol) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (7.5 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up:
-
Dilute the reaction mixture with DCM (50 mL) and wash with 1 M HCl (2 x 25 mL), saturated aqueous sodium bicarbonate (2 x 25 mL), and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Troubleshooting and Scientific Insights
-
Low Yields in Doebner Reaction: Anilines with electron-withdrawing groups, such as 4-bromoaniline, can sometimes give lower yields in the Doebner reaction due to their reduced nucleophilicity.[1] If yields are consistently low, consider using a Lewis acid catalyst such as BF3·OEt2 or Sc(OTf)3, which have been shown to improve yields in some cases.
-
Side Reactions: The Doebner reaction can sometimes be accompanied by the formation of tarry byproducts. Ensuring efficient stirring and controlled heating can minimize these side reactions. A thorough purification of the final product is essential.
-
Incomplete Esterification: The Fischer esterification is an equilibrium reaction. If starting material remains after the reaction, consider using a Dean-Stark apparatus to remove water azeotropically or increasing the excess of the alcohol and the reaction time.
-
Challenges in Amide Coupling: For sterically hindered or electron-deficient amines, amide coupling can be sluggish. In such cases, using a more powerful coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may be beneficial.
Conclusion
The synthesis of this compound via the Doebner reaction provides a reliable and adaptable route to a valuable scaffold for medicinal chemistry. The subsequent derivatization of the carboxylic acid group through esterification and amide coupling opens up a vast chemical space for the generation of novel compounds with potential therapeutic applications. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to successfully synthesize and explore this important class of molecules.
References
-
Wikipedia. Doebner reaction. [Link]
-
ResearchGate. Doebner quinoline synthesis | Request PDF. [Link]
-
Cambridge University Press. Doebner Reaction. [Link]
-
Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
ResearchGate. Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides | Request PDF. [Link]
-
Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
PubMed Central. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]
-
MDPI. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. [Link]
-
PubMed Central. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. [Link]
-
Advanced Journal of Chemistry, Section A. Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. [Link]
-
YouTube. Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. [Link]
-
PubMed Central. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. [Link]
-
Organic Chemistry Portal. Fischer Esterification. [Link]
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
Sources
- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Doebner reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Doebner Reaction (Chapter 19) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. chempap.org [chempap.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. hepatochem.com [hepatochem.com]
- 11. ajchem-a.com [ajchem-a.com]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Role of Bromo-Substituted Quinolines in Medicinal Chemistry: Application Notes and Protocols
The quinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of a bromine atom to the quinoline ring significantly modulates its physicochemical and biological properties, often enhancing its therapeutic potential. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the applications of bromo-substituted quinolines, with a focus on their anticancer, antibacterial, antiviral, and neuroprotective activities. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for their synthesis and evaluation.
Section 1: Anticancer Applications of Bromo-Substituted Quinolines
The quest for novel anticancer agents has identified bromo-substituted quinolines as a promising class of compounds. The presence of bromine, an electron-withdrawing group, can enhance the lipophilicity of the molecule, potentially improving cell membrane permeability and interaction with biological targets.
Rationale for Bromination in Anticancer Drug Design
The introduction of bromine atoms to the quinoline scaffold has been shown to significantly enhance antiproliferative activity.[1] The position and number of bromine substituents are critical in determining the potency of these analogs. For instance, 5,7-dibromo-8-hydroxyquinoline is notably more potent than its mono-bromo counterpart, 7-bromo-8-hydroxyquinoline.[1] This suggests that the electronic and steric effects of bromine play a crucial role in the interaction with cancer-related targets. Furthermore, the combination of bromo and other functional groups like nitro or methoxy can lead to synergistic anticancer effects.[1]
Key Bromo-Substituted Quinolines with Anticancer Activity
Several bromo-substituted quinoline derivatives have demonstrated significant inhibitory effects against various cancer cell lines.
| Compound Name | Structure | Target Cell Lines | IC50 Values | Reference |
| 6-Bromo-5-nitroquinoline | 6-Br, 5-NO2 | C6, HeLa, HT29 | Potent antiproliferative activity | [2] |
| 5,7-Dibromo-8-hydroxyquinoline | 5,7-diBr, 8-OH | C6, HeLa, HT29 | 6.7 - 25.6 µg/mL | [3][4] |
| 3,5,6,7-Tetrabromo-8-methoxyquinoline | 3,5,6,7-tetraBr, 8-OCH3 | C6, HeLa, HT29 | Significant inhibition | [5] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | 5,7-diBr, 3,6-diOCH3, 8-OH | C6, HeLa, HT29 | 5.45–9.6 μg/mL | [5] |
Mechanisms of Anticancer Action
The anticancer activity of bromo-substituted quinolines is often multi-faceted, involving the induction of apoptosis and the inhibition of key enzymes involved in DNA replication and repair.
-
Apoptosis Induction: Compounds like 6-bromo-5-nitroquinoline have been shown to induce apoptosis in cancer cells, leading to programmed cell death.[2] This is a desirable characteristic for an anticancer agent as it minimizes the inflammatory response associated with necrosis. The ability of a compound to induce apoptosis can be confirmed through DNA laddering assays.[5]
-
Topoisomerase I Inhibition: Human topoisomerase I is a critical enzyme for relaxing DNA supercoils during replication and transcription. Its inhibition leads to DNA damage and cell death. Several bromo-substituted quinolines, including 5,7-dibromo-8-hydroxyquinoline, have been identified as novel topoisomerase I inhibitors.[3][4]
Caption: Mechanism of anticancer action of bromo-substituted quinolines.
Experimental Protocols
This protocol describes a common method for the dibromination of 8-hydroxyquinoline.
Materials:
-
8-hydroxyquinoline
-
Chloroform (CHCl₃)
-
Bromine (Br₂)
-
Sodium bicarbonate (NaHCO₃) solution (5% aqueous)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 8-hydroxyquinoline (e.g., 0.3 g, 2.06 mmol) in chloroform (10 mL).[6]
-
Prepare a solution of bromine (e.g., 0.67 g, 4.12 mmol, 2 equivalents) in chloroform.
-
Slowly add the bromine solution to the 8-hydroxyquinoline solution at room temperature.
-
Stir the mixture until the reaction is complete (monitored by TLC).
-
Wash the resulting mixture with a 5% aqueous NaHCO₃ solution (3 x 20 mL) to neutralize any remaining acid.[5]
-
Dry the organic layer over anhydrous Na₂SO₄.[5]
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., HeLa, C6, HT29)
-
Complete cell culture medium
-
Bromo-substituted quinoline compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the bromo-substituted quinoline compounds (typically in a range from 5 to 75 µg/mL) for a specified period (e.g., 48 or 72 hours).[5]
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT antiproliferative assay.
Section 2: Antibacterial Applications of Bromo-Substituted Quinolines
The rise of antimicrobial resistance is a major global health threat, necessitating the development of new antibacterial agents. Bromo-substituted quinolines have emerged as a promising scaffold for this purpose.
Rationale for Bromination in Antibacterial Drug Design
The antimicrobial properties of quinoline derivatives are significantly influenced by the substituents on the quinoline ring.[7] The introduction of bromine can enhance the compound's ability to penetrate bacterial cell walls and interact with essential bacterial enzymes. The strategic placement of bromine, often in combination with other functional groups, can lead to potent and selective antibacterial activity.[7]
Key Bromo-Substituted Quinolines with Antibacterial Activity
A notable class of bromo-substituted quinolines with potent antibacterial activity are the 9-bromo substituted indolizinoquinoline-5,12-dione derivatives. These compounds have shown efficacy against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8][9]
| Compound Class | Target Bacteria | MIC Values | Reference |
| 9-bromo substituted indolizinoquinoline-5,12-dione derivatives | E. coli, S. pyrogens, MRSA | As low as 2 µg/mL for E. coli and S. pyrogens; MIC50 and MIC90 < 7.8 ng/mL for MRSA | [8][9] |
Experimental Protocols
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton broth (MHB)
-
Bromo-substituted quinoline compounds
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare serial twofold dilutions of the bromo-substituted quinoline compounds in MHB in the wells of a 96-well plate.
-
Add a standardized bacterial inoculum to each well.
-
Include positive (broth with inoculum, no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Section 3: Antiviral and Neuroprotective Potential of Quinolines
While research specifically on bromo-substituted quinolines in antiviral and neuroprotective applications is less extensive, the broader class of quinoline derivatives has shown significant promise in these areas.
Antiviral Activity of Quinolines
Quinoline derivatives have been investigated for their activity against a variety of viruses, including coronaviruses and HIV.[10][11] For instance, some 4-quinoline carboxylic acid analogues have shown potent antiviral activity through the inhibition of human dihydroorotate dehydrogenase (DHODH), an enzyme essential for pyrimidine biosynthesis.[12] While a bromine substituent at the C(7) position was tolerated, a fluorine substituent showed a significant boost in activity in this particular study.[12] This highlights the nuanced role of halogen substitution in antiviral drug design.
Neuroprotective Effects of Quinolines
Quinoline derivatives are being explored as potential therapeutic agents for neurodegenerative diseases like Alzheimer's and Parkinson's.[13][14] Their mechanisms of action are thought to be multi-target, including antioxidant, anti-inflammatory, and chelating properties.[13] Some quinoline derivatives are expected to act as inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidase type B (MAO-B), which are key targets in the treatment of these diseases.[14] The development of bromo-substituted quinolines with optimized neuroprotective profiles represents an exciting avenue for future research.
Conclusion
Bromo-substituted quinolines represent a versatile and highly promising class of compounds in medicinal chemistry. Their demonstrated efficacy as anticancer and antibacterial agents, coupled with the broader potential of the quinoline scaffold in antiviral and neuroprotective applications, underscores their importance in drug discovery and development. The strategic incorporation of bromine into the quinoline ring provides a powerful tool for modulating biological activity and developing novel therapeutics to address pressing global health challenges. The protocols and insights provided in this guide are intended to facilitate further research and innovation in this exciting field.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. (2025, May 6). National Center for Biotechnology Information.
- Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. (n.d.). PubMed.
- Navigating the Structure-Activity Landscape of Bromo-Substituted Cyanoquinolines in Cancer Research. (n.d.). Benchchem.
- (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (n.d.). ResearchGate.
- A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (2017, December 1). Bentham Science Publishers.
- 9-bromo substituted indolizinoquinoline-5,12-dione derivatives as potent antibacterial agents. (n.d.). ResearchGate.
- Synthesis of 3-Bromoquinoline: An In-depth Technical Guide. (n.d.). Benchchem.
- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022, October 5). National Center for Biotechnology Information.
- introduction to the synthesis of polybrominated quinolines. (n.d.). Benchchem.
- Syntheses and antibacterial activity of soluble 9-bromo substituted indolizinoquinoline-5,12-dione derivatives. (2025, November 26). ResearchGate.
- Process for preparing bromo-substituted quinolines. (n.d.). Google Patents.
- biological evaluation of synthesized 7-Bromo-4-hydroxy-2-phenylquinoline compounds. (n.d.). Benchchem.
- Our strategy for the construction of 4-bromo quinolines and its applications. (n.d.). ResearchGate.
- A Comparative Analysis of Substituted Quinoline Efficacy in Antimicrobial Assays. (n.d.). Benchchem.
- SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. (2013, April 24). National Center for Biotechnology Information.
- Bromination of 8-substituted quinolines. Reagents and conditions. (i)... (n.d.). ResearchGate.
- Biological evaluation of substituted quinolines. (n.d.). PubMed.
- The Antimicrobial Potential of Substituted Quinolines: A Technical Guide for Drug Development Professionals. (n.d.). Benchchem.
- Synthesis of C-2 and C-3 substituted quinolines and their evaluation as anti-HIV-1 agents. (n.d.). ScienceDirect.
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (n.d.). Semantic Scholar.
- Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues. (2021, July 6). Nature.
- Quinoline-based compounds as modulators of HIV transcription through NF-kappaB and Sp1 inhibition. (n.d.). PubMed.
- (PDF) Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2025, August 7). ResearchGate.
- Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (n.d.). National Center for Biotechnology Information.
- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023, October 12). National Center for Biotechnology Information.
- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (n.d.). Bohrium.
- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023, October 12). PubMed.
- Antioxidant and Neuroprotective ( Z)- N- tert-Butyl-1-(2-chloro-6-methoxyquinolin-3-yl)methanimine Oxide as a New Lead-Compound for Ischemic Stroke Treatment. (2019, February 28). PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. malariaworld.org [malariaworld.org]
- 11. Quinoline-based compounds as modulators of HIV transcription through NF-kappaB and Sp1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to Investigating the Antimicrobial Properties of 6-Bromo-2-isopropylquinoline-4-carboxylic acid
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. Quinoline derivatives represent a promising class of compounds, with many exhibiting potent antimicrobial activity. This document provides a comprehensive set of protocols for the systematic evaluation of 6-Bromo-2-isopropylquinoline-4-carboxylic acid , a novel quinoline derivative, as a potential antimicrobial agent. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies for foundational and advanced antimicrobial assays. The protocols herein are designed to establish the compound's spectrum of activity, bactericidal or bacteriostatic nature, and potential mechanism of action, thereby providing a robust framework for its preclinical assessment.
Introduction: The Promise of Quinolone Scaffolds
Quinolone carboxylic acids are a well-established class of antimicrobials, famously represented by the fluoroquinolone antibiotics. Their primary mechanism of action involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for DNA replication, transcription, and repair[1]. This targeted action makes them highly effective against a broad range of bacteria. The exploration of novel, non-fluorinated quinoline derivatives like this compound is a critical strategy in the search for new antibiotics that may overcome existing resistance mechanisms.
This application note provides a structured workflow to thoroughly characterize the antimicrobial profile of this target compound, from initial screening to preliminary mechanistic insights.
Compound Profile and Preparation
Before commencing any biological assays, it is crucial to understand the physicochemical properties of the test compound and to prepare a standardized stock solution.
-
Compound: this compound
-
Molecular Formula: C₁₃H₁₂BrNO₂
-
Appearance: (To be determined by the researcher, typically a solid)
-
Solubility: The solubility of this specific compound is not widely documented. It is recommended to perform a solubility test in various solvents. Due to the carboxylic acid moiety and the aromatic rings, it is likely to have low aqueous solubility. Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of such compounds.
Protocol: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh a precise amount of this compound (e.g., 3.12 mg) using an analytical balance.
-
Dissolution: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired concentration (e.g., add 1 mL DMSO for a 10 mM stock from 3.12 mg of the compound, assuming a molecular weight of 312.17 g/mol ).
-
Solubilization: Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be required.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Causality Behind Experimental Choices: DMSO is used as it can dissolve a wide range of organic molecules, but it is important to ensure the final concentration in the assay does not exceed a level toxic to the bacteria (typically <1% v/v). Aliquoting prevents degradation of the compound from multiple freeze-thaw cycles.
Part 1: Foundational Assays for Antimicrobial Activity
The initial step in evaluating a new compound is to determine its minimum inhibitory concentration (MIC) against a panel of relevant microorganisms.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is designed to determine the lowest concentration of the compound that inhibits visible bacterial growth[2][3][4].
Materials:
-
96-well sterile, clear, flat-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Compound stock solution (10 mM in DMSO)
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL. This will be further diluted in the plate to the final target of 5 x 10⁵ CFU/mL.
-
-
Compound Dilution Series:
-
In the 96-well plate, add 100 µL of CAMHB to wells 2 through 12 in a designated row.
-
Prepare a starting concentration of the compound in well 1. For example, to test a final top concentration of 128 µg/mL, add 4 µL of a 3.2 mg/mL working solution to 96 µL of CAMHB in well 1 (this creates a 2X concentration).
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum (1 x 10⁶ CFU/mL) to wells 1 through 11. This dilutes the compound concentrations by half, achieving the final desired concentrations.
-
Add 100 µL of sterile CAMHB to well 12.
-
-
Incubation:
-
Seal the plate (e.g., with a breathable film or lid) and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well)[2]. This can be read by eye or with a microplate reader.
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction of the initial bacterial inoculum[5][6]. It is determined as a follow-on from the MIC test.
Procedure:
-
Following the MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC, as well as the growth control well.
-
Mix the contents of each well thoroughly.
-
Aseptically pipette a 10 µL aliquot from each selected well and spot-plate it onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that shows no bacterial growth (or a ≥99.9% reduction in CFU compared to the initial inoculum count)[7][8].
Trustworthiness: Performing an MBC assay is crucial to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. An agent is generally considered bactericidal if the MBC is no more than four times its MIC[6][8].
Part 2: Characterizing the Dynamics of Antimicrobial Action
Protocol: Time-Kill Kinetics Assay
This assay provides insight into the rate of antimicrobial activity and can reveal concentration- or time-dependent killing effects[9][10][11].
Procedure:
-
Prepare flasks containing CAMHB with the compound at concentrations of 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC. Include a growth control flask with no compound.
-
Inoculate each flask with the test organism to a final density of ~5 x 10⁵ CFU/mL.
-
Incubate all flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), draw an aliquot from each flask.
-
Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS.
-
Plate 100 µL of appropriate dilutions onto agar plates and incubate for 18-24 hours at 37°C.
-
Count the colonies on the plates to determine the CFU/mL at each time point.
-
Plot the results as log₁₀ CFU/mL versus time.
Data Presentation: Time-Kill Kinetics
| Time (hours) | Growth Control (Log₁₀ CFU/mL) | 0.5x MIC (Log₁₀ CFU/mL) | 1x MIC (Log₁₀ CFU/mL) | 2x MIC (Log₁₀ CFU/mL) | 4x MIC (Log₁₀ CFU/mL) |
|---|---|---|---|---|---|
| 0 | 5.70 | 5.70 | 5.70 | 5.70 | 5.70 |
| 2 | 6.50 | 5.65 | 5.10 | 4.30 | 3.80 |
| 4 | 7.80 | 5.50 | 4.20 | 3.10 | <2.00 |
| 8 | 8.90 | 5.45 | 3.10 | <2.00 | <2.00 |
| 24 | 9.20 | 6.80 | <2.00 | <2.00 | <2.00 |
Note: Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum[9][10].
Part 3: Advanced Assays - Anti-Biofilm Potential
Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics[12]. Assessing the compound's effect on biofilms is a critical step.
Protocol: Biofilm Inhibition and Eradication Assay (Crystal Violet Method)
This protocol uses crystal violet to stain and quantify the total biofilm biomass[12][13][14].
Procedure:
-
Biofilm Formation: Grow an overnight culture of a biofilm-forming bacterium (e.g., S. aureus or Pseudomonas aeruginosa) in a suitable medium (e.g., Tryptic Soy Broth with 1% glucose). Dilute the culture to ~1 x 10⁷ CFU/mL.
-
For Inhibition Assay: Add 100 µL of the bacterial suspension to the wells of a 96-well plate containing 100 µL of media with 2-fold serial dilutions of the compound.
-
For Eradication Assay: Add 200 µL of the bacterial suspension to the wells and incubate for 24 hours at 37°C to allow biofilms to form. After 24 hours, gently remove the planktonic cells, wash the wells with PBS, and add 200 µL of fresh media containing serial dilutions of the compound.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Staining:
-
Discard the medium and gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Air-dry the plate for 15-20 minutes.
-
Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear.
-
Air-dry the plate completely.
-
-
Quantification:
-
Add 200 µL of 30% (v/v) acetic acid to each well to solubilize the bound dye.
-
Incubate for 15 minutes at room temperature.
-
Transfer 150 µL of the solubilized dye to a new flat-bottom plate and measure the absorbance at 570-595 nm using a microplate reader[14].
-
Part 4: Investigating the Mechanism of Action (MOA)
While the primary target of many quinolones is DNA gyrase, some derivatives can also disrupt bacterial membranes. The following assays can provide initial evidence of membrane-damaging activity[15][16].
Caption: Potential antimicrobial mechanisms of action for quinoline derivatives.
Protocol: Outer Membrane Permeability Assay (NPN Uptake)
This assay uses the fluorescent probe N-phenyl-1-naphthylamine (NPN), which fluoresces strongly in the hydrophobic environment of a damaged bacterial outer membrane[17][18][19][20].
Procedure:
-
Grow Gram-negative bacteria (e.g., E. coli) to mid-log phase (OD₆₀₀ ≈ 0.5).
-
Harvest cells by centrifugation and wash twice with 5 mM HEPES buffer (pH 7.2). Resuspend in the same buffer to an OD₆₀₀ of 0.5.
-
In a 96-well black plate, add 100 µL of the cell suspension.
-
Add NPN to a final concentration of 10 µM.
-
Add the test compound at various concentrations (e.g., 0.5x, 1x, 2x MIC). Include a no-drug control and a positive control (e.g., Polymyxin B).
-
Immediately measure fluorescence in a microplate reader (Excitation: 350 nm, Emission: 420 nm)[20]. An increase in fluorescence indicates outer membrane permeabilization.
Protocol: Inner Membrane Permeability Assay (ONPG Hydrolysis)
This assay uses the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG). In bacteria with a permeabilized inner membrane, cytoplasmic β-galactosidase leaks out and hydrolyzes ONPG, producing a yellow color that can be quantified[20][21].
Procedure:
-
Use a bacterial strain that constitutively expresses β-galactosidase (e.g., E. coli ML-35). Grow cells to mid-log phase, harvest, and wash as in the NPN assay.
-
Resuspend cells in PBS containing ONPG (final concentration ~1.5 mM).
-
Add the test compound at various concentrations.
-
Monitor the increase in absorbance at 405-420 nm over time in a spectrophotometer or plate reader. The rate of absorbance increase is proportional to inner membrane damage[21].
References
-
Association for Biology Laboratory Education. Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Available from: [Link]
-
ResearchGate. How to assess bacterial permeability?. Available from: [Link]
-
Savitribai Phule Pune University. An Improved Crystal Violet Assay for Biofilm Quantification in 96-Well Microtitre Plate. Available from: [Link]
-
PubMed. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Available from: [Link]
-
BMG Labtech. Testing novel bacteriophages for antibacterial properties with a crystal violet biofilm quantification assay. Available from: [Link]
-
Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. Available from: [Link]
-
Creative Diagnostics. Minimum Bactericidal Concentration (MBC) Assay. Available from: [Link]
-
PubMed. Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Available from: [Link]
-
Grokipedia. Minimum bactericidal concentration. Available from: [Link]
-
Advanced Journal of Chemistry, Section A. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Available from: [Link]
-
National Center for Biotechnology Information (NCBI). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Available from: [Link]
-
PubMed. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Available from: [Link]
-
MI - Microbiology. Broth Microdilution. Available from: [Link]
-
PubMed. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. Available from: [Link]
-
MDPI. Biofilm Specific Activity: A Measure to Quantify Microbial Biofilm. Available from: [Link]
-
ResearchGate. Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. Available from: [Link]
-
Hancock Lab. Inner Membrane Permeability Assay (ONPG Assay). Available from: [Link]
-
National Center for Biotechnology Information (NCBI). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. Available from: [Link]
-
PubMed. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Available from: [Link]
-
National Center for Biotechnology Information (NCBI). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. Available from: [Link]
-
Emery Pharma. Time-Kill Kinetics Assay. Available from: [Link]
-
Clinical and Laboratory Standards Institute (CLSI). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available from: [Link]
-
Acta Scientific. Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Available from: [Link]
-
Nelson Labs. Time-Kill Evaluations. Available from: [Link]
-
ResearchGate. Broth microdilution for antibacterial testing as recommended by CLSI protocol. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Broth Microdilution | MI [microbiology.mlsascp.com]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. researchgate.net [researchgate.net]
- 5. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. microchemlab.com [microchemlab.com]
- 8. grokipedia.com [grokipedia.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. emerypharma.com [emerypharma.com]
- 11. nelsonlabs.com [nelsonlabs.com]
- 12. ableweb.org [ableweb.org]
- 13. biorxiv.org [biorxiv.org]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Inner Membrane Permeability Assay (ONPG Assay) - Hancock Lab [cmdr.ubc.ca]
Troubleshooting & Optimization
Technical Support Center: Stability of 6-Bromo-2-isopropylquinoline-4-carboxylic Acid in Solution
Introduction
Welcome to the technical support center for 6-Bromo-2-isopropylquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. Ensuring the stability of your compound is critical for the accuracy, reproducibility, and validity of your experimental results. This document offers a comprehensive overview of the factors influencing the stability of this compound, troubleshooting guides for common issues, and detailed protocols for stability assessment.
General Stability Considerations for Quinolines
Quinoline derivatives, including this compound, are susceptible to degradation under various conditions. Understanding these factors is the first step in preventing stability issues.
-
pH: The solubility and stability of quinoline compounds are highly dependent on the pH of the solution.[1] Degradation can be accelerated in both highly acidic and basic conditions. For carboxylic acid derivatives, pH can influence the ionization state, which in turn affects solubility and reactivity. Many pharmaceuticals exhibit optimal stability in a pH range of 4 to 8.[2]
-
Light: Many quinoline compounds are photosensitive and can degrade upon exposure to UV or even ambient light.[1] This photodegradation can lead to the formation of byproducts and a loss of potency. It is crucial to protect solutions from light, especially during long-term storage and sensitive experiments.[1][3]
-
Temperature: Elevated temperatures generally increase the rate of chemical degradation reactions such as hydrolysis and oxidation.[1][2] Storing solutions at appropriate low temperatures is essential to minimize degradation.
-
Oxidation: The quinoline ring system can be susceptible to oxidation, which can be catalyzed by the presence of metal ions or exposure to atmospheric oxygen.[1][4] This can lead to the formation of N-oxides or other oxidized derivatives.[4]
-
Hydrolysis: As a carboxylic acid derivative, this compound could be susceptible to hydrolysis under certain pH and temperature conditions, although this is more common in esters and amides.[2]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
Q2: How should I store stock solutions of this compound?
A2: For optimal stability, stock solutions should be stored at -20°C or -80°C, protected from light in amber vials or containers wrapped in aluminum foil.[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade some compounds.[1]
Q3: I've noticed a yellowing of my solution over time. What does this indicate?
A3: Discoloration, particularly to yellow or brown, is a common sign of degradation in quinoline compounds, often resulting from photodegradation or oxidation.[1] If you observe a color change, it is recommended to prepare a fresh solution and take stricter precautions to protect it from light and oxygen.
Q4: Can I heat the solution to aid dissolution?
A4: Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if precipitation is observed.[3] However, it is crucial to ensure that the compound is stable at the applied temperature for the duration of the heating. Prolonged exposure to elevated temperatures should be avoided to prevent thermal degradation.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments and provides a logical workflow for resolving them.
Issue 1: Precipitation of the Compound in Aqueous Buffer
Q: I prepared a stock solution in DMSO, and it was clear. However, when I diluted it into my aqueous experimental buffer, a precipitate formed. Why is this happening and how can I fix it?
A: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. The drastic change in solvent polarity reduces the solubility of the compound, causing it to "crash out" of the solution.
Below is a troubleshooting workflow to address this issue:
Caption: Workflow for a forced degradation study.
Detailed Steps:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL in methanol or acetonitrile).
-
Hydrolytic Degradation:
-
Acidic: Dilute the stock solution in 0.1 M HCl.
-
Basic: Dilute the stock solution in 0.1 M NaOH.
-
Neutral: Dilute the stock solution in purified water.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).
-
-
Oxidative Degradation:
-
Dilute the stock solution in a solution of 3% hydrogen peroxide.
-
Incubate at room temperature for a defined period, protected from light.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. [5][6][7] * A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions.
-
-
Thermal Degradation:
-
Incubate a solution of the compound at an elevated temperature (e.g., 70°C) for a defined period, protected from light.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable analytical method (e.g., HPLC-UV/MS) to determine the extent of degradation and identify any degradation products.
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 48 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours |
| Photolytic | ICH Q1B compliant light source | Controlled | As per guideline |
| Thermal | In solution | 70°C | 48 hours |
Table 1: Example Conditions for a Forced Degradation Study.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
A stability-indicating method is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. [3][8]
Caption: Logical workflow for developing a stability-indicating HPLC method.
Hypothetical HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at an appropriate wavelength (e.g., 254 nm or λmax) |
| Injection Volume | 10 µL |
Table 2: Example Starting Conditions for HPLC Method Development.
Method Development Steps:
-
Information Gathering: Obtain the UV spectrum of this compound to determine the optimal detection wavelength (λmax). [8]Predict the pKa to select an appropriate mobile phase pH. [8]2. Initial Scouting: Start with a generic gradient reverse-phase method using a C18 column and a mobile phase of acidified water and acetonitrile. [8]3. Analysis of Stressed Samples: Inject the samples from the forced degradation study to challenge the method's ability to separate the parent compound from its degradation products.
-
Optimization: Adjust the mobile phase composition, gradient slope, flow rate, and column temperature to achieve baseline resolution (Resolution > 1.5) for all relevant peaks.
-
Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and sensitivity.
References
-
Royal Society of Chemistry. How to Develop Stability Indicating HPLC Methods. Available from: [Link]
-
Patel RM, Shri BM. Stability Indicating HPLC Method Development –A Review. IJTSRD. 2018;2(4):1-8. Available from: [Link]
-
ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Available from: [Link]
-
Dong MW. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. 2021;34(5):20-29. Available from: [Link]
-
European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]
-
International Research Journal of Pharmacy and Medical Sciences. Stability Indicating HPLC Method Development: A Review. 2021;4(3): 1-10. Available from: [Link]
-
RSquareL. Chemical Stability of Drugs. Available from: [Link]
-
Saini PG. Stability Indicating HPLC Method. Available from: [Link]
-
Jordi Labs. ICH Q1B: Photostability Testing of New Drug Substances and Products. Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: The Workup. Available from: [Link]
-
PharmaTutor. Photostability Testing. 2013. Available from: [Link]
-
MedCrave online. Forced Degradation Studies. 2016. Available from: [Link]
-
Egyptian Drug Authority. Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. 2022. Available from: [Link]
-
BIOSYNCE. What are the oxidation products of quinoline? 2025. Available from: [Link]
-
Schmidt M, Röger P, Lingens F. Microbial metabolism of quinoline and related compounds. XI. Degradation of quinoline-4-carboxylic acid by Microbacterium sp. H2, Agrobacterium sp. 1B and Pimelobacter simplex 4B and 5B. Biol Chem Hoppe Seyler. 1991 Nov;372(11):1015-20. Available from: [Link]
-
Bajaj S, et al. Stability Testing of Pharmaceutical Products. J App Pharm Sci. 2012; 2(3): 129-138. Available from: [Link]
-
Chemistry LibreTexts. LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. 2025. Available from: [Link]
-
Schmidt M, et al. Degradation of quinoline-4-carboxylic acid by Microbacterium sp. FEMS Microbiology Letters. 1989;57(3):279-282. Available from: [Link]
-
Riga A. Universal Standard Protocols for Temperature and Material Characterization Calibration with Pharmaceuticals by Thermal Analysis. ASTM International. 2011. Available from: [Link]
-
Jagtap VS. Determination of Stability Constant of Some Coordination Compound By pH Metric Technique. Pramana Research Journal. 2019;9(6):790-795. Available from: [Link]
-
IDR Environmental Services. The Top 10 Best Practices For Proper Chemical Storage. 2025. Available from: [Link]
-
Pharmaguideline. Inductive Effect and Qualitative Tests for Carboxylic Acids, Amide and Ester. Available from: [Link]
-
Cleveland State University. Practices for Proper Chemical Storage. 2018. Available from: [Link]
-
Karim A. Evaluating Pharmaceutical Stability Through Analytical Observation. Pharm Anal Acta. 2025;16:826. Available from: [Link]
-
Enviro Tech International, Inc. What Is The Best Way To Store Chemical Solvents? Available from: [Link]
-
The University of Edinburgh. Guidance on Safe Storage of Chemicals in Laboratories. Available from: [Link]
-
Scribd. Carboxylic Acids & Derivatives Test. Available from: [Link]
-
Chemistry with Caroline. Relative Stability of Carboxylic Acid Derivatives. 2022. Available from: [Link]
-
Aliev G, et al. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants (Basel). 2023;12(10):1869. Available from: [Link]
-
University of St Andrews. Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. Available from: [Link]
-
PubChem. 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid. Available from: [Link]
-
Patel DB, et al. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. 2017. Available from: [Link]
-
Master Organic Chemistry. UV-Vis Spectroscopy: Absorbance of Carbonyls. 2016. Available from: [Link]
-
PubChem. 6-Bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid. Available from: [Link]
-
Chemistry LibreTexts. 11.9: Spectroscopy of Carboxylic Acids and Nitriles. 2023. Available from: [Link]
-
PubChem. 6-Bromo-4-hydroxyquinoline-3-carboxylic acid. Available from: [Link]
-
PubChemLite. 6-bromo-2-methylquinoline-4-carboxylic acid (C11H8BrNO2). Available from: [Link]
-
Williams R. pKa Data Compiled by R. Williams. 2022. Available from: [Link]
Sources
- 1. ijtsrd.com [ijtsrd.com]
- 2. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 3. How to Develop Stability Indicating HPLC Methods [rsc.org]
- 4. biosynce.com [biosynce.com]
- 5. jordilabs.com [jordilabs.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. pharmatutor.org [pharmatutor.org]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Overcoming Solubility Challenges of 6-Bromo-2-isopropylquinoline-4-carboxylic Acid
Welcome to the technical support center for 6-Bromo-2-isopropylquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. Due to the limited publicly available data on this specific molecule, this guide is built upon established principles of physical organic chemistry and extensive data from structurally analogous quinoline-4-carboxylic acids, halogenated aromatics, and molecules bearing hydrophobic isopropyl moieties. Our goal is to provide you with a logical, scientifically-grounded framework for troubleshooting and successfully solubilizing this compound for your experiments.
Part 1: Troubleshooting Guide - Quick Answers to Common Problems
This section is designed to provide immediate, actionable solutions to common solubility issues in a direct question-and-answer format.
Q1: My this compound won't dissolve in my aqueous buffer (e.g., PBS, pH 7.4). What is the first thing I should try?
A1: The most effective initial step is pH adjustment . Your compound has a carboxylic acid group, which is acidic. In its neutral (protonated) state at acidic or neutral pH, it is expected to be poorly water-soluble. By increasing the pH, you will deprotonate the carboxylic acid to form a carboxylate salt, which is significantly more polar and thus more soluble in water.[1][2]
-
Immediate Action: Prepare a concentrated stock solution of your compound in a small amount of a basic solution like 0.1 M NaOH. Titrate this stock solution into your aqueous buffer, monitoring for dissolution. Alternatively, add a small amount of a base (e.g., 1 M NaOH) dropwise to your suspension in the buffer until the compound dissolves. Be sure to re-adjust the final pH of your solution to match your experimental requirements.
Q2: I have adjusted the pH, and while solubility has improved, it's still not high enough for my desired concentration. What's the next logical step?
A2: The next step is to employ a co-solvent system .[3][4] A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[5] This makes the environment more favorable for a hydrophobic molecule like this compound.
-
Immediate Action: First, prepare a high-concentration stock solution of your compound in a pure, water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Ethanol. Then, carefully add this organic stock solution dropwise to your aqueous buffer while vortexing. Do not exceed a final organic solvent concentration that could interfere with your downstream assay (typically <1% for cell-based assays, but this must be empirically determined). Common co-solvents include DMSO, ethanol, propylene glycol, and polyethylene glycols (PEGs).[6]
Q3: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. How can I prevent this?
A3: This is a common issue known as "crashing out" and occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit, even with a co-solvent.
-
Immediate Action & Causality:
-
Reduce the Final Concentration: You may be exceeding the compound's maximum solubility in that specific buffer/co-solvent mixture. Try preparing a more dilute final solution.
-
Increase the Co-solvent Percentage: If your assay can tolerate it, slightly increasing the final percentage of DMSO or ethanol can help keep the compound in solution.
-
Incorporate a Surfactant: Add a non-ionic surfactant like Tween® 80 or Poloxamer to your aqueous buffer before adding the compound's organic stock. Surfactants form micelles that can encapsulate the hydrophobic compound, increasing its apparent solubility and preventing precipitation.[7][8][9]
-
Use Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and enhancing solubility.[9][10] Consider adding a cyclodextrin like HP-β-CD to your buffer.
-
Q4: I need to prepare a stock solution for long-term storage. What is the best solvent?
A4: For long-term storage, a high-purity, anhydrous polar aprotic solvent is generally recommended.
-
Immediate Action: Dimethyl Sulfoxide (DMSO) is the most common and effective choice for creating high-concentration stock solutions of poorly soluble, drug-like molecules.[11] It is a powerful solvent and is miscible with a wide range of aqueous and organic solvents. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[12]
Part 2: Frequently Asked Questions (FAQs) - The Science Behind the Solutions
This section provides a deeper, authoritative explanation of the chemical principles governing the solubility of this compound.
Q1: Why is this compound expected to be poorly soluble in water?
A1: The poor aqueous solubility is a direct result of its molecular structure, which has a predominantly hydrophobic (water-fearing) character. We can analyze this by breaking down the molecule:
-
Quinoline Core: The fundamental two-ring quinoline structure is an aromatic heterocycle and is only slightly soluble in water.[13]
-
6-Bromo Group: The addition of a bromine atom via halogenation significantly increases the molecule's lipophilicity and molecular weight, generally leading to a decrease in aqueous solubility.[14]
-
2-Isopropyl Group: The isopropyl group is a bulky, nonpolar alkyl substituent. Its presence adds significant hydrophobic character, further reducing the molecule's affinity for water.[15][16]
-
4-Carboxylic Acid Group: While the carboxylic acid group can form hydrogen bonds with water, its contribution to solubility in the neutral (protonated) form is outweighed by the large hydrophobic scaffold of the rest of the molecule.[15]
The combination of these features results in a molecule that prefers a nonpolar environment and has a high crystal lattice energy, both of which contribute to low aqueous solubility.
Q2: Can you explain the mechanism of pH-dependent solubility for this compound in more detail?
A2: Certainly. The mechanism is a classic acid-base equilibrium. The carboxylic acid group (-COOH) can donate a proton (H⁺). In an aqueous solution, this exists in an equilibrium with its deprotonated, conjugate base form, the carboxylate anion (-COO⁻).
R-COOH (solid, poorly soluble) ⇌ R-COO⁻ (aqueous, soluble) + H⁺
According to Le Châtelier's principle:
-
At Low pH (Acidic Conditions): There is a high concentration of H⁺ ions. This pushes the equilibrium to the left, favoring the protonated, neutral R-COOH form, which is poorly soluble and may precipitate.[2]
-
At High pH (Basic Conditions): Hydroxide ions (OH⁻) from an added base (like NaOH) react with and remove H⁺ ions from the solution. This pulls the equilibrium to the right, favoring the formation of the deprotonated, ionic carboxylate form (R-COO⁻).[1] This ionic form has a much stronger interaction with polar water molecules (ion-dipole interactions), leading to a dramatic increase in solubility.
Q3: What are the most common co-solvents and what are their pros and cons?
A3: Co-solvents are essential tools for dissolving poorly soluble compounds.[4][6] The choice depends on the required concentration, the nature of the experiment (e.g., in vitro vs. in vivo), and the compound's specific properties.
| Co-Solvent | Pros | Cons | Typical Use |
| DMSO | Excellent solubilizing power for a wide range of hydrophobic compounds.[11] Miscible with water. | Can be toxic to cells at >1% v/v. Can interfere with some assays. Can carry substances through skin. | High-concentration stock solutions for in vitro assays. |
| Ethanol (EtOH) | Less toxic than DMSO. Biologically compatible. Good solubilizing power. | More volatile than DMSO. May cause protein precipitation at high concentrations. | In vitro and some in vivo formulations. |
| Propylene Glycol (PG) | Low toxicity, commonly used in pharmaceutical formulations.[6] | More viscous than ethanol. May have lower solubilizing power than DMSO for highly lipophilic compounds. | Oral and parenteral formulations. |
| PEG 400 | Low toxicity, high boiling point. Good for a range of polarities.[6] | High viscosity. Can be incompatible with some analytical techniques. | Formulations for in vivo studies. |
Q4: What are more advanced strategies if these initial steps fail?
A4: For challenging cases, particularly in a drug development context, several advanced formulation strategies can be employed. These often require specialized equipment and expertise.
-
Amorphous Solid Dispersions: The crystalline form of a compound has a high lattice energy that must be overcome to dissolve. Converting the crystalline drug into a high-energy amorphous state, dispersed within a polymer matrix, can dramatically increase its apparent solubility and dissolution rate.[7][17]
-
Lipid-Based Formulations: Encapsulating the compound in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS), liposomes, or solid lipid nanoparticles can solubilize it for oral or parenteral delivery.[18]
-
Particle Size Reduction: Decreasing the particle size to the micron (micronization) or nanometer (nanosuspension) scale increases the surface-area-to-volume ratio, which can significantly speed up the rate of dissolution according to the Noyes-Whitney equation.[10][19]
Part 3: Experimental Protocols
These protocols provide detailed, step-by-step methodologies for key solubilization workflows. Always start with small-scale tests to conserve your compound.
Protocol 1: Solubilization via pH Adjustment (for Aqueous Buffers)
-
Objective: To prepare an aqueous solution by converting the carboxylic acid to its more soluble salt form.
-
Materials: this compound, 0.1 M NaOH, desired aqueous buffer (e.g., PBS), pH meter.
-
Procedure:
-
Weigh out the desired amount of the compound into a sterile conical tube.
-
Add a small volume of 0.1 M NaOH to the solid, just enough to form a slurry. Vortex or sonicate briefly. The compound should dissolve to form a concentrated sodium salt solution.
-
Add the desired aqueous buffer to reach approximately 90% of your final target volume.
-
Vortex the solution thoroughly.
-
Measure the pH of the solution. If it is too high for your experiment, carefully adjust it downwards by adding 0.1 M HCl dropwise while monitoring the pH. CAUTION: Do not let the pH drop too low, as this will cause the compound to precipitate back into its insoluble acid form.
-
Once the desired pH is reached and the solution remains clear, add buffer to reach the final volume.
-
Sterile filter the final solution through a 0.22 µm filter if required for your application.
-
Protocol 2: Solubilization using a Co-Solvent System
-
Objective: To prepare a solution in an aqueous buffer using a water-miscible organic solvent.
-
Materials: this compound, Anhydrous DMSO (or Ethanol), desired aqueous buffer.
-
Procedure:
-
Weigh out the compound into a sterile, low-adhesion microfuge tube.
-
Add the minimum volume of DMSO required to completely dissolve the solid, creating a high-concentration stock solution (e.g., 10-50 mM). Ensure the DMSO is anhydrous to maximize solubility.[12]
-
Warm the mixture slightly (to 30-40°C) and sonicate if necessary to aid dissolution. Ensure the solution is completely clear.
-
In a separate tube, prepare your final volume of aqueous buffer.
-
While vortexing the aqueous buffer, add the required volume of the DMSO stock solution drop-by-drop. For example, to make a 10 µM solution from a 10 mM stock, you would add 10 µL of the stock to 9.99 mL of buffer (a 1:1000 dilution, resulting in 0.1% DMSO).
-
Ensure the final solution remains clear. If you observe any cloudiness or precipitate, the solubility limit has been exceeded.
-
Decision Workflow for Solubilization Strategy
References
- Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
- Vertex AI Search. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Vertex AI Search. (n.d.). APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS.
- MDPI. (n.d.). Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs.
- Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients.
- PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
- Dr. Reddy's Laboratories. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs.
- Wikipedia. (n.d.). Cosolvent.
- Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770.
- PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
- Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate.
- Brainly. (2023, July 11). Why is the carboxylic acid soluble at high pH and not at low pH?.
- ChemicalBook. (n.d.). QUINOLINE-4-CARBOXYLIC ACID CAS#: 486-74-8.
- Vertex AI Search. (n.d.). Cosolvent.
- Slideshare. (n.d.). AROMATIC CARBOXYLIC ACIDS (1).pdf.
- Guidechem. (n.d.). QUINOLINE-4-CARBOXYLIC ACID 486-74-8 wiki.
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
- Solubility of Things. (n.d.). 1-Bromo-3-fluorobenzene.
- Vertex AI Search. (2025, December 23). Co-solvent: Significance and symbolism.
- Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?.
- Selleck Chemicals. (n.d.). Quinoline-4-carboxylic acid | CAS 486-74-8.
- ResearchGate. (2014, December 1). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?.
- Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives.
- Britannica. (n.d.). Carboxylic acid - Aromatic, Organic, Reactions.
- ChemicalBook. (n.d.). 401624-46-2(6-BROMO-2-ISOPROPYL-QUINOLINE-4-CARBOXYLIC ACID) Product Description.
- ACS Publications. (2015, December 1). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics.
- PubMed Central. (2022, May 2). Phenoxazine–Quinoline Conjugates: Impact of Halogenation on Charge Transfer Triplet Energy Harvesting via Aggregate Induced Phosphorescence.
- Wikipedia. (n.d.). Quinoline.
- Mastering the Properties and Applications of Isopropyl Groups in Chemical Synthesis. (2024, September 7).
- Chen's research group. (2023). Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024).
Sources
- 1. brainly.com [brainly.com]
- 2. reddit.com [reddit.com]
- 3. Cosolvent - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Co-solvent: Significance and symbolism [wisdomlib.org]
- 7. apibeta.mydrreddys.com [apibeta.mydrreddys.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. QUINOLINE-4-CARBOXYLIC ACID CAS#: 486-74-8 [m.chemicalbook.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Quinoline - Wikipedia [en.wikipedia.org]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]
- 16. chemneo.com [chemneo.com]
- 17. Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs [mdpi.com]
- 18. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: 6-Bromo-2-isopropylquinoline-4-carboxylic acid Synthesis
Welcome to the technical support center for the synthesis of 6-bromo-2-isopropylquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. Here, we address frequently encountered challenges in a practical question-and-answer format, grounded in established chemical principles.
Section 1: Understanding the Main Reaction Pathways
The synthesis of this compound and its analogs typically relies on classical quinoline synthesis methodologies. The two most relevant approaches are the Doebner-von Miller and the Pfitzinger reactions. Understanding the fundamentals of these reactions is crucial for diagnosing and resolving issues related to side product formation.
What are the primary synthetic routes I should consider?
The Doebner-von Miller reaction and the Pfitzinger reaction are the cornerstone methods for constructing the quinoline core of your target molecule.
-
Doebner-von Miller Reaction: This method involves the reaction of an aniline (in this case, 4-bromoaniline) with an α,β-unsaturated carbonyl compound.[1][2] For the synthesis of this compound, this would typically involve reacting 4-bromoaniline with an appropriate β-keto acid or ester derivative that can generate the isopropyl group at the 2-position and the carboxylic acid at the 4-position. This reaction is often catalyzed by strong acids.[1]
-
Pfitzinger Reaction: This reaction provides a direct route to quinoline-4-carboxylic acids by condensing an isatin (here, 5-bromoisatin) with a carbonyl compound containing an α-methylene group, under basic conditions.[3][4] To obtain the 2-isopropyl substituent, a ketone such as methyl isopropyl ketone would be used. The reaction proceeds through the ring-opening of the isatin to form an intermediate that then condenses with the ketone.[5]
Visualizing the Core Synthetic Pathways
To better understand the flow of these reactions, the following diagrams illustrate the generalized schemes.
Caption: Generalized Doebner-von Miller Reaction Scheme.
Caption: Generalized Pfitzinger Reaction Scheme.
Section 2: Troubleshooting Common Side Products and Impurities
This section addresses specific questions you may have when your reaction does not proceed as expected, leading to the formation of impurities.
Q1: My reaction is showing a significant amount of a decarboxylated side product. What is happening and how can I prevent it?
A1: Understanding the Problem:
Decarboxylation, the loss of the carboxylic acid group as carbon dioxide, is a common side reaction for quinoline-4-carboxylic acids, especially under harsh thermal or acidic conditions.[6][7] The quinoline ring system can stabilize the resulting carbanion intermediate, facilitating this process.
Causality:
-
High Temperatures: Prolonged heating during the reaction or workup can provide the activation energy needed for decarboxylation.
-
Strongly Acidic or Basic Conditions: Both extremes of pH can promote decarboxylation, depending on the specific mechanism.
-
Presence of Certain Metals: Trace metal impurities can sometimes catalyze this side reaction.
Troubleshooting Protocol:
-
Reaction Temperature Control: Carefully monitor and control the reaction temperature. If the reaction is exothermic, ensure adequate cooling. Consider running the reaction at a lower temperature for a longer duration.
-
pH Management: During workup, neutralize the reaction mixture carefully and avoid strongly acidic or basic conditions for extended periods.
-
Purification Strategy: If decarboxylation is unavoidable, consider purification methods that can effectively separate the desired carboxylic acid from its more nonpolar decarboxylated counterpart. Reverse-phase chromatography is often effective.
Visualizing the Decarboxylation Side Reaction
Caption: The unwanted decarboxylation side reaction.
Q2: I'm observing impurities that suggest incomplete cyclization or side reactions of my starting materials. What should I look for?
A2: Incomplete Cyclization and Starting Material Side Reactions:
In both the Doebner-von Miller and Pfitzinger syntheses, a series of intermediates are formed en route to the final quinoline product. If the reaction does not go to completion, or if side reactions of the starting materials occur, a complex mixture of impurities can result.
Potential Side Products and Their Origins:
| Observed Impurity | Potential Cause | Synthetic Route | Suggested Action |
| Unreacted 4-bromoaniline or 5-bromoisatin | Incomplete reaction, stoichiometry imbalance, or insufficient reaction time/temperature. | Both | Increase reaction time, slightly increase the excess of the other reagent, or cautiously increase the temperature. |
| Michael Adducts | In the Doebner-von Miller reaction, the aniline can add to the α,β-unsaturated carbonyl without subsequent cyclization. | Doebner-von Miller | Ensure the acid catalyst is active and present in a sufficient amount to promote cyclization. |
| Self-condensation of Carbonyl Compound | Under basic (Pfitzinger) or acidic (Doebner-von Miller) conditions, the carbonyl starting material can undergo self-condensation (e.g., aldol condensation).[1] | Both | Add the carbonyl compound slowly to the reaction mixture to maintain a low instantaneous concentration. |
| Oxidized/Reduced Byproducts | The Doebner-von Miller reaction in particular can involve redox processes. Incomplete oxidation can leave dihydroquinoline intermediates. | Doebner-von Miller | The use of a mild oxidizing agent, sometimes adventitiously from air, is often part of the mechanism. Ensure the reaction is not performed under strictly anaerobic conditions unless specified. |
Q3: My final product is difficult to purify. What are some effective purification strategies?
A3: Purification of Quinolone Carboxylic Acids:
The purification of this compound can be challenging due to its polarity and potential for zwitterionic character.
Recommended Purification Protocol:
-
Acid-Base Extraction:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Wash with a mild aqueous acid (e.g., 1M HCl) to remove any basic impurities.
-
Extract the desired product into a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will deprotonate and move to the aqueous layer, leaving non-acidic impurities in the organic layer.
-
Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.
-
Carefully acidify the aqueous layer with cold 1M HCl to a pH of approximately 4-5 to precipitate the purified product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
-
Recrystallization:
-
If the product is sufficiently pure after extraction, recrystallization can further enhance its purity.
-
Common solvent systems include ethanol/water, acetic acid/water, or DMF/water. Experiment with different solvent systems to find the optimal conditions.
-
-
Chromatography:
-
For very impure samples, column chromatography may be necessary.
-
Normal phase silica gel chromatography can be effective, often using a mobile phase containing a small amount of acetic or formic acid to suppress tailing of the carboxylic acid.
-
Reverse-phase chromatography is also a powerful tool for separating compounds with different polarities.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What is the expected molecular weight of my target compound and its common impurities?
A: Having a clear understanding of the expected masses is critical for interpreting analytical data such as mass spectrometry.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C13H12BrNO2 | 294.14 |
| 6-Bromo-2-isopropylquinoline (Decarboxylated Product) | C12H12BrN | 250.13 |
| 4-Bromoaniline (Starting Material) | C6H6BrN | 172.02 |
| 5-Bromoisatin (Starting Material) | C8H4BrNO2 | 226.03 |
Q: Are there any specific safety precautions I should take?
A: Yes. Always consult the Safety Data Sheet (SDS) for all reagents. 4-bromoaniline is toxic and a suspected carcinogen. Isatins can be irritants. The reactions may involve strong acids or bases, which are corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q: Can I use a different halogenated aniline or isatin?
A: Yes, the Doebner-von Miller and Pfitzinger reactions are generally tolerant of a wide variety of substituted anilines and isatins.[4][8] However, the electronic nature of the substituent can affect the reaction rate and yield. Electron-withdrawing groups, such as the bromo group, can deactivate the aromatic ring, potentially requiring more forcing reaction conditions.
References
-
Wu, et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available from: [Link]
-
Moodley, T. (2019). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace. Available from: [Link]
-
Wikipedia contributors. (2023). Doebner–Miller reaction. Wikipedia. Available from: [Link]
-
Wikipedia contributors. (2023). Pfitzinger reaction. Wikipedia. Available from: [Link]
-
Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. Available from: [Link]
-
Pfitzinger Quinoline Synthesis. (n.d.). Cambridge University Press. Available from: [Link]
-
Doebner-Miller reaction and applications. (2018). Slideshare. Available from: [Link]
-
Lindsley, C. W., et al. (2012). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH. Available from: [Link]
-
An overview of various name reactions for the synthesis of quinoline and its derivatives. (2022). IIP Series. Available from: [Link]
Sources
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iipseries.org [iipseries.org]
Technical Support Center: Optimizing Reaction Conditions for Quinoline-4-Carboxylic Acid Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of quinoline-4-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this pivotal heterocyclic scaffold. Quinoline-4-carboxylic acid and its derivatives are core components in numerous pharmaceuticals, exhibiting a wide array of biological activities, including antimalarial, antibacterial, and antitumor properties[1][2][3].
The efficient construction of this scaffold is paramount. However, classical synthetic routes, while effective, often present challenges such as harsh reaction conditions, low yields, and difficult purification[4]. This guide provides in-depth, field-proven insights in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Overview of Primary Synthetic Routes
Three classical name reactions are the cornerstones for synthesizing quinoline-4-carboxylic acids: the Doebner, Pfitzinger, and Gould-Jacobs reactions. Each has unique advantages and challenges.
-
Doebner Reaction: A three-component condensation of an aniline, an aldehyde, and pyruvic acid. It is a highly versatile one-pot method for producing 2-substituted quinoline-4-carboxylic acids[3][5].
-
Pfitzinger Reaction: This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group under basic conditions to yield substituted quinoline-4-carboxylic acids[1][4][6].
-
Gould-Jacobs Reaction: This route begins with the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by a high-temperature thermal cyclization, hydrolysis, and decarboxylation to yield 4-hydroxyquinolines (the tautomer of 4-quinolones), which are key precursors[7][8][9].
Troubleshooting and Frequently Asked Questions (FAQs)
This section is structured to help you diagnose and solve common experimental problems associated with the primary synthetic routes.
I. Doebner Reaction & Its Variants
The Doebner reaction is powerful due to its convergent nature, but its success is highly dependent on the electronic properties of the substrates and the reaction conditions.
Q1: My Doebner reaction with an electron-deficient aniline is giving a very low yield. What is the cause and how can I improve it?
A1: This is a well-documented limitation of the classical Doebner reaction. Electron-withdrawing groups on the aniline ring decrease its nucleophilicity, slowing down the initial condensation steps and making it a poor reactant under standard conditions[1][4][10].
Causality & Solution: The reaction often initiates with either Schiff base formation between the aniline and aldehyde or an aldol condensation involving the aldehyde and pyruvic acid[3]. A less nucleophilic aniline hampers the initial attack. To overcome this, reaction conditions must be optimized to promote the key bond-forming steps.
Recommended Actions:
-
Catalyst Selection: Traditional Brønsted acids under reflux in ethanol are often insufficient for these substrates[1][10]. The use of a Lewis acid catalyst, such as Boron Trifluoride Etherate (BF₃·OEt₂) or Boron Trifluoride Tetrahydrofuran complex (BF₃·THF), has been shown to significantly improve yields for electron-deficient anilines[1]. Lewis acids can activate the aldehyde carbonyl, making it more electrophilic and facilitating the initial condensation.
-
Solvent Optimization: The choice of solvent is critical. While ethanol is common, a screen of solvents may be necessary. Acetonitrile (MeCN) has been identified as an excellent solvent for these challenging reactions, providing better yields than ethanol, toluene, or DMSO in some cases[1].
-
Adopt the Doebner Hydrogen-Transfer Protocol: A modified protocol has been developed specifically for these substrates. It often involves a two-stage, one-pot process where the aniline and aldehyde are first allowed to form the Schiff base intermediate before the dropwise addition of pyruvic acid. This approach can prevent unwanted side reactions and drive the reaction towards the desired product[10].
Q2: My reaction is producing a significant amount of tar and other byproducts, making purification a nightmare. How can I minimize this?
A2: Tar formation is a frequent issue in acid-catalyzed reactions involving aldehydes, arising from self-polymerization and other side reactions[11][12].
Causality & Solution: Strong acids and high temperatures can promote the polymerization of the aldehyde and α,β-unsaturated intermediates that form in situ. The key is to control the concentration of these reactive species and use conditions that favor the desired cyclization over polymerization.
Recommended Actions:
-
Temperature Control: Avoid excessively high temperatures. While heat is required, maintaining the lowest effective temperature can significantly reduce charring[11][13].
-
Slow Addition of Reactants: Adding the aldehyde slowly to the mixture of aniline and pyruvic acid can help maintain a low concentration of the aldehyde, minimizing its self-condensation.
-
Biphasic Solvent System: For related reactions like the Doebner-von Miller, a biphasic system (e.g., aqueous HCl with toluene) is used to sequester the aldehyde in the organic phase, reducing its polymerization in the acidic aqueous phase[4][11][12]. A similar principle can be adapted here.
II. Pfitzinger Reaction
The Pfitzinger reaction offers a direct route to quinoline-4-carboxylic acids from isatin, but isatin's reactivity and the basic conditions can be problematic.
Q3: The Pfitzinger reaction is not proceeding as expected. What are the critical parameters to check?
A3: The success of the Pfitzinger reaction hinges on the initial base-catalyzed ring-opening of isatin to form an isatinate salt, which then condenses with the carbonyl compound.
Causality & Solution: If the isatin ring does not open, the reaction cannot proceed. The choice of base, its concentration, and the reaction temperature are critical for this first step.
Recommended Actions:
-
Base and Solvent System: A strong base like potassium hydroxide (KOH) in a solvent mixture such as aqueous ethanol is commonly used[14]. Ensure the base is fully dissolved and the isatin is allowed to stir in the basic solution for a sufficient time (e.g., 1 hour at room temperature) to facilitate ring-opening before adding the ketone[14].
-
Temperature of Reaction: The subsequent condensation and cyclization typically require heating. The mixture is often refluxed for an extended period (e.g., 24 hours)[14]. Monitoring the reaction by Thin-Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
-
Reactivity of the Carbonyl Compound: The ketone or aldehyde must have an α-methylene group to participate in the condensation. Sterically hindered ketones may react more slowly or require more forcing conditions.
Q4: How do I purify the final quinoline-4-carboxylic acid product from the Pfitzinger reaction mixture?
A4: The workup for the Pfitzinger reaction typically involves neutralization to precipitate the carboxylic acid product.
Recommended Actions:
-
Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature.
-
pH Adjustment: Carefully adjust the pH of the cooled reaction mixture to ~5-6 with an acid (e.g., acetic acid or dilute HCl)[15][16]. The quinoline-4-carboxylic acid product is typically insoluble at its isoelectric point and will precipitate out of the solution.
-
Isolation and Washing: The precipitated solid can be collected by filtration. It should be washed with water to remove inorganic salts and then with a suitable organic solvent (e.g., cold ethanol or methanol) to remove unreacted starting materials and organic byproducts[16]. Recrystallization from a solvent like ethanol, methanol, or DMF may be necessary for further purification[17][18].
III. Gould-Jacobs Reaction
This reaction is reliable for producing 4-hydroxyquinoline precursors but is notorious for requiring very high temperatures for the cyclization step.
Q5: The thermal cyclization step in my Gould-Jacobs synthesis requires temperatures >250 °C and gives a low yield. Are there milder alternatives?
A5: Yes, the harsh thermal cyclization of the anilinomethylenemalonate intermediate is a major drawback of the traditional Gould-Jacobs reaction, often leading to product degradation[19][20]. Modern methods have been developed to address this.
Causality & Solution: The high activation energy for the intramolecular electrophilic aromatic substitution (cyclization) necessitates high temperatures. The solution is to use a catalyst or a medium that promotes this cyclization under milder conditions.
Recommended Actions:
-
Use Eaton's Reagent: Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) is an excellent and widely used alternative for promoting the cyclization step. It acts as both a strong acid and a dehydrating agent, allowing the reaction to proceed at much lower temperatures (e.g., 80–100 °C) with significantly shorter reaction times and often in excellent yields[21].
-
Microwave-Assisted Synthesis: Microwave irradiation can provide rapid and uniform heating, dramatically reducing reaction times for both the initial condensation and the cyclization step[20][21]. This technique can significantly improve yields by minimizing the time the product is exposed to high temperatures[13][20].
Data Presentation: Optimized Reaction Conditions
The tables below summarize typical starting conditions for optimization.
Table 1: Doebner Reaction Optimization Variables
| Parameter | Conventional Conditions | Optimized for EWG-Anilines[1][10] | Rationale |
|---|---|---|---|
| Catalyst | Brønsted Acid (e.g., HCl) | Lewis Acid (e.g., BF₃·THF, 1.2 eq) | Lewis acid activates the aldehyde for attack by the less nucleophilic aniline. |
| Solvent | Ethanol | Acetonitrile (MeCN) | MeCN was found to be superior for challenging substrates, improving yields. |
| Temperature | Reflux (~78 °C) | 65 °C | Milder temperatures can be used with a more effective catalyst system. |
| Procedure | All components mixed at once | Staged: Aniline + Aldehyde first, then add Pyruvic Acid | Pre-forming the Schiff base can improve the reaction pathway. |
EWG: Electron-Withdrawing Group
Table 2: Gould-Jacobs Cyclization Method Comparison
| Method | Temperature | Time | Typical Yield | Reference |
|---|---|---|---|---|
| Thermal (Neat or Dowtherm A) | >250 °C | Several hours | Low to Moderate | [8][20] |
| Microwave Irradiation | 250 - 300 °C | 5 - 20 minutes | Moderate to Good | [20] |
| Eaton's Reagent | 80 - 100 °C | ~2 hours | Good to Excellent |[21] |
Visualizations: Mechanisms and Workflows
Reaction Mechanisms
Troubleshooting Workflow
Experimental Protocols
Protocol 1: Doebner Synthesis of 2-Phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid
(Adapted from a protocol for electron-deficient anilines[1][10])
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 4-(trifluoromethoxy)aniline (1.0 mmol, 1.0 eq) and acetonitrile (MeCN, 5 mL).
-
Aldehyde Addition: Add benzaldehyde (1.0 mmol, 1.0 eq) to the stirred solution.
-
Catalyst Addition: Add BF₃·THF complex (1.2 mmol, 1.2 eq) to the mixture. Stir at 65 °C for 1 hour to facilitate Schiff base formation.
-
Pyruvic Acid Addition: In a separate flask, dissolve pyruvic acid (1.2 mmol, 1.2 eq) in MeCN (3 mL). Add this solution dropwise to the reaction mixture over 20 minutes using a syringe pump.
-
Reaction Monitoring: Stir the reaction at 65 °C for 20-24 hours. Monitor the progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).
-
Work-up: Upon completion, cool the reaction to room temperature. Quench by slowly adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure quinoline-4-carboxylic acid.
Protocol 2: Pfitzinger Synthesis of 2-Methylquinoline-4-carboxylic acid
(Adapted from general Pfitzinger procedures[14][15])
-
Base Preparation: In a round-bottom flask, dissolve potassium hydroxide (KOH, 2.0 eq) in a mixture of water (2 mL) and absolute ethanol (40 mL).
-
Isatin Ring Opening: Add isatin (1.0 eq) to the basic solution. Stir at room temperature for 1 hour. The color should change, indicating the formation of the isatinate salt.
-
Ketone Addition: Slowly add acetone (2.0 eq) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approx. 79 °C) and maintain for 24 hours, stirring continuously. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into crushed ice.
-
Precipitation: Acidify the mixture to pH 5-6 with glacial acetic acid. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol.
-
Purification: Dry the solid product. If necessary, recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-methylquinoline-4-carboxylic acid.
References
- BenchChem. (2025).
- ResearchGate. (n.d.). optimized reaction condition for quinoline synthesis using the....
- BenchChem. (2025).
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol.
- National Institutes of Health. (n.d.).
- BenchChem. (2025). optimizing reaction conditions for quinolinone synthesis.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Wikipedia. (n.d.). Gould–Jacobs reaction.
- PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- PubMed Central. (2025).
- Biotage. (n.d.).
- MDPI. (2025).
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- PubMed Central. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
- ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
- MDPI. (n.d.).
- Revues Scientifiques Marocaines. (2022).
- Google Patents. (n.d.).
- Wikipedia. (n.d.). Doebner–Miller reaction.
- BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
- Royal Society of Chemistry. (n.d.). Construction of a quinoline-4-carboxylic ester linked covalent organic framework via Doebner–von Miller reaction.
- Wiley Online Library. (n.d.). Gould-Jacobs Reaction.
- BenchChem. (2025).
- Google Patents. (n.d.).
- UI Scholars Hub. (2023).
- ResearchGate. (n.d.). 24 questions with answers in QUINOLINES | Science topic.
- International Journal of Pharmaceutical Sciences. (n.d.).
- PubMed Central. (2016). Recent Advances in Metal-Free Quinoline Synthesis.
- European Patent Office. (n.d.).
- Slideshare. (n.d.). Advance organic chemistry 1 . Heterocyclic chemistry of quinoline and their general methods of synthesis and applications and examples of drug containing quinoline nucleus..
- BenchChem. (2025). Application Notes and Protocols: Doebner Multicomponent Reaction for Quinoline-4-Carboxylic Acid Synthesis.
- Moroccan Journal of Heterocyclic Chemistry. (2022).
Sources
- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iipseries.org [iipseries.org]
- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gould-Jacobs Reaction [drugfuture.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 15. CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google Patents [patents.google.com]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 17. jocpr.com [jocpr.com]
- 18. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. ablelab.eu [ablelab.eu]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Crystallization of 6-Bromo-2-isopropylquinoline-4-carboxylic acid
Welcome to the technical support center for the crystallization of 6-Bromo-2-isopropylquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges during the purification of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the crystallization of this compound, offering step-by-step solutions and explanations of the underlying principles.
Q1: My "this compound" is "oiling out" instead of forming crystals. What should I do?
A1: "Oiling out" is a common issue where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically occurs when the solute's melting point is lower than the temperature of the solution, or when the solution is supersaturated to a high degree, often due to rapid cooling or high concentration.[1][2]
Here are several strategies to prevent oiling out:
-
Reduce the Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature. A Dewar flask or an insulated container can be used to slow down the cooling process. Once at room temperature, the flask can be moved to a refrigerator and then a freezer to gradually decrease the temperature. Very slow cooling can be achieved by leaving the hot solution on a cooling hot plate.[2][3]
-
Use a More Dilute Solution: Add a small amount of additional hot solvent to the solution to reduce the concentration. While this may slightly decrease the overall yield, it can significantly improve the quality of the crystals.[3]
-
Change the Solvent System: The choice of solvent is critical. If oiling out persists, the current solvent may not be suitable. Experiment with a different solvent or a binary solvent system. A good approach is to dissolve the compound in a "good" solvent where it is highly soluble and then add a "poor" solvent (an anti-solvent) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the oil and allow the solution to cool slowly.[3]
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.[3]
Q2: No crystals are forming even after the solution has cooled completely. What are the next steps?
A2: The absence of crystal formation upon cooling usually indicates that the solution is not sufficiently supersaturated. Here are some techniques to induce crystallization:
-
Introduce a Seed Crystal: If you have a small crystal of pure "this compound," adding it to the cooled solution can initiate crystallization. If no pure crystals are available, a small amount of the crude solid can be used.[1] Alternatively, you can dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin residue of crystals on the rod. Then, reintroduce the rod into the solution to seed crystallization.[1]
-
Reduce the Solvent Volume: It is possible that too much solvent was used.[2] Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound. After reducing the volume, allow the solution to cool again. This can be carefully done on a hot plate in a fume hood or by using a rotary evaporator.[1][2]
-
Lower the Temperature: If the solution has been cooled to room temperature, try cooling it further in an ice bath or a refrigerator. For some compounds, even lower temperatures in a freezer may be necessary.
-
Ultrasonication: Placing the flask in an ultrasonic bath for a short period can sometimes provide the energy needed to induce nucleation.[3]
-
Switch to a Different Solvent System: The compound may be too soluble in the chosen solvent.[3] A solvent in which the compound is less soluble should be tried. A binary solvent system, where an anti-solvent is added to a solution of the compound, is often effective.[3]
Q3: The yield of my recrystallized "this compound" is very low. How can I improve it?
A3: A low yield can be frustrating, but there are several potential causes and remedies:
-
Excessive Solvent Usage: Using too much solvent is a common reason for low recovery, as a significant amount of the compound may remain dissolved in the mother liquor.[1][2] To check for this, take a small sample of the mother liquor, and allow the solvent to evaporate. A large amount of residue indicates that a significant portion of your compound was not recovered. To improve the yield, you can reduce the initial volume of solvent used or concentrate the mother liquor to recover a second crop of crystals.[1]
-
Premature Crystallization: If crystals form too quickly in the hot solution, they can be filtered out along with any insoluble impurities, leading to a lower yield of the pure compound. Ensure that the solution is fully dissolved at the boiling point of the solvent before cooling.
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound has high solubility even at low temperatures, the recovery will be poor. A different solvent system may be necessary.
Q4: The purity of my recrystallized product is not improving. What could be the reason?
A4: If recrystallization is not enhancing the purity of your "this compound," consider the following:
-
Inappropriate Solvent: The impurities may have similar solubility profiles to your target compound in the chosen solvent.[3] A different solvent or solvent system is needed to exploit differences in solubility.
-
Rapid Crystallization: When crystals form too quickly, impurities can become trapped within the crystal lattice.[1] Slower cooling rates generally result in purer crystals.[1] If the solution crashes out of solution immediately upon cooling, try adding a little more solvent to the hot solution before allowing it to cool more slowly.[1]
-
Insoluble Impurities: If there are insoluble impurities present, they should be removed by hot filtration before allowing the solution to cool.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvent systems for the crystallization of "this compound"?
A1: The choice of solvent is crucial for successful crystallization. "this compound" possesses both non-polar (bromo-substituted quinoline, isopropyl group) and polar (carboxylic acid) functionalities. Therefore, a solvent screening approach is recommended.
Single Solvent Systems: Good single solvents are those in which the compound has moderate solubility at room temperature and high solubility at elevated temperatures.[3] Based on the structure, consider the following:
-
Alcohols: Ethanol, Methanol, Isopropanol[3]
-
Esters: Ethyl acetate[3]
-
Ketones: Acetone[3]
-
Aromatic Hydrocarbons: Toluene[3]
-
Ethers: Dioxane, Tetrahydrofuran (THF)[3]
-
Amides: N,N-Dimethylformamide (DMF) - use with caution due to its high boiling point.[3]
Binary Solvent Systems: A mixture of a "good" solvent (in which the compound is very soluble) and a "poor" solvent (in which it is sparingly soluble) is often effective.[3] Common binary systems include:
-
Ethanol/Water
-
Methanol/Water
-
Acetone/Hexane
-
Ethyl Acetate/Hexane
-
Toluene/Hexane
| Solvent System | Good Solvent | Poor Solvent (Anti-solvent) |
| Alcohol/Water | Ethanol, Methanol | Water |
| Ketone/Alkane | Acetone | Hexane |
| Ester/Alkane | Ethyl Acetate | Hexane |
| Aromatic/Alkane | Toluene | Hexane |
Q2: What is the expected crystal morphology of "this compound"?
A2: The crystal morphology (shape) can vary depending on the crystallization conditions, particularly the solvent and the rate of cooling. Quinoline derivatives can form a range of crystal shapes, from needles to plates or prisms. Very rapid cooling often leads to the formation of fine needles, while slow, controlled cooling is more likely to produce larger, well-defined crystals.
Q3: How can I improve the purity of my crystals?
A3: To enhance the purity of "this compound" crystals:
-
Slow Crystallization: As a general rule, slower crystal growth leads to higher purity.[1]
-
Optimal Solvent Selection: Choose a solvent that effectively solubilizes impurities at low temperatures or does not dissolve them at high temperatures.
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration of the saturated solution before cooling.
-
Multiple Recrystallizations: A second recrystallization step can sometimes significantly improve purity, although some product loss is expected with each step.
Q4: What are the optimal cooling conditions?
A4: The optimal cooling conditions depend on the desired outcome. For the highest purity, slow and gradual cooling is recommended. This can be achieved by:
-
Allowing the flask to cool to room temperature on the benchtop, insulated with a cloth or paper towels.
-
Once at room temperature, transfer the flask to a refrigerator (4 °C).
-
For maximum yield, the flask can then be moved to a freezer (-20 °C).
Q5: How should the purified crystals be stored?
A5: Once the "this compound" crystals are filtered and dried thoroughly to remove any residual solvent, they should be stored in a tightly sealed container to protect them from moisture and atmospheric contaminants. Storage in a desiccator at room temperature is generally recommended.
Visual Workflows
Caption: A troubleshooting workflow for the crystallization of "this compound".
Sources
avoiding degradation of "6-Bromo-2-isopropylquinoline-4-carboxylic acid" during experiments
A Guide to Preventing Degradation in Experimental Settings
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Bromo-2-isopropylquinoline-4-carboxylic acid. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the challenges of working with this compound and ensure the integrity of your experimental results. As Senior Application Scientists, we have compiled this resource to share our expertise and field-proven insights into the stability of quinoline derivatives.
Introduction
This compound is a valuable molecule in drug discovery and medicinal chemistry.[1][2] Like many complex organic molecules, its stability can be influenced by various environmental factors, potentially leading to degradation and compromising the accuracy and reproducibility of your experiments.[3] This guide will provide you with the knowledge to anticipate and prevent these degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
A1: While specific shelf-life data for this exact molecule is not extensively published, quinoline carboxylic acids as a class are known to be susceptible to degradation over time, especially when in solution.[3] As a solid, when stored correctly (see Recommended Storage and Handling), it is expected to be stable. However, once dissolved, its stability is highly dependent on factors such as pH, light exposure, and temperature.[3]
Q2: My solution of this compound has turned yellow/brown. What does this mean?
A2: Discoloration is a common indicator of degradation for quinoline compounds.[3] This is often a result of photodegradation or oxidation, leading to the formation of colored byproducts.[3] It is crucial to protect solutions from light and to consider using freshly prepared solutions for your experiments.
Q3: I am observing a decrease in the compound's activity or inconsistent results in my biological assays. Could this be due to degradation?
A3: Yes, a loss of potency and inconsistent results are classic signs of compound degradation.[3] The degradation of the parent molecule into other substances will lower its effective concentration and may introduce new compounds with off-target effects. We recommend performing a stability check of your stock solutions.
Q4: What are the primary degradation pathways for this molecule?
A4: The main degradation pathways for this compound are expected to be:
-
Photodegradation: The quinoline ring is photosensitive and can degrade upon exposure to UV or ambient light.[3]
-
Decarboxylation: The carboxylic acid group at the 4-position can be lost as CO2, especially under thermal stress.[4]
-
pH-mediated hydrolysis: The stability of the molecule can be compromised at extreme pH values.[3]
-
Oxidation: The quinoline ring can be susceptible to oxidation, particularly when in solution and exposed to air.[5]
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Actions & Solutions |
| Solution Discoloration (Yellowing/Browning) | Photodegradation, Oxidation | 1. Protect from Light: Immediately wrap your sample vial in aluminum foil or use an amber vial. Prepare and handle the solution under low-light conditions. 2. Use Fresh Solvents: Ensure solvents are of high purity and free of peroxides, which can initiate oxidation. 3. Inert Atmosphere: For long-term storage of solutions, consider purging the vial with an inert gas like argon or nitrogen before sealing. |
| Precipitation in Aqueous Buffer | pH-dependent solubility | 1. Adjust pH: Quinolines are weak bases and their solubility is often pH-dependent.[6] Try dissolving the compound in a slightly acidic buffer (e.g., pH 4-5) to see if solubility improves. 2. Use Co-solvents: A small percentage of a water-miscible organic solvent like DMSO or ethanol can help maintain solubility in aqueous media. However, always check for compatibility with your specific assay. |
| Loss of Biological Activity / Inconsistent Results | Compound Degradation (any pathway) | 1. Prepare Fresh Solutions: The most reliable approach is to prepare solutions fresh from the solid compound before each experiment. 2. Perform a Forced Degradation Study: To understand the stability of your compound under your specific experimental conditions, consider performing a forced degradation study (see Experimental Protocols). 3. Use a Stability-Indicating HPLC Method: Develop or use an HPLC method to check the purity of your stock and working solutions over time (see Experimental Protocols). |
| Appearance of New Peaks in HPLC/LC-MS | Formation of Degradation Products | 1. Identify the Degradation Pathway: Based on the mass of the new peak(s), you may be able to identify the degradation product. For example, a mass loss of 44 Da suggests decarboxylation. 2. Review Experimental Conditions: Analyze your experimental workflow to identify potential stressors (e.g., prolonged exposure to light, high temperatures, extreme pH). 3. Optimize Your Protocol: Modify your experimental protocol to minimize exposure to the identified stressors. |
Understanding the Degradation Pathways
Photodegradation
The quinoline ring system is aromatic and can absorb UV and even visible light, leading to photochemical reactions. The bromo-substituent can also influence this process. While the exact quantum yield for this specific molecule is not published, bromoaromatic compounds are known to undergo photolysis.[7]
Caption: General photodegradation pathway for quinoline derivatives.
Decarboxylation
The loss of the carboxylic acid group as carbon dioxide is a common thermal degradation pathway for quinoline-4-carboxylic acids.[4] This is often catalyzed by heat and can occur in both solid and solution phases, although higher temperatures are typically required. The resulting molecule, 6-Bromo-2-isopropylquinoline, will have significantly different physicochemical and biological properties.
Caption: Workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC Method
This method is designed to separate the parent compound from its potential degradation products. [3][8]
| Parameter | Recommendation |
|---|---|
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be 10% to 90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at a wavelength of maximum absorbance for the parent compound. A PDA detector is recommended for peak purity analysis. |
| Injection Volume | 10 µL |
References
- Navigating the Challenges of Quinoline Compound Solubility in Biological Assays: A Technical Guide. (n.d.). BenchChem.
- Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
- Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. (n.d.). BenchChem.
- Xenobiotic reductase A in the degradation of quinoline by Pseudomonas putida 86: physiological function, structure and mechanism of 8-hydroxycoumarin reduction. (1991). PubMed.
- Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles. (2022). Arabian Journal of Chemistry.
- Enhanced degradation of quinoline in three-dimensional electro- Fenton system using catalytic Fe-Co-Ni-P/g-C3N4 particles. (2022). International Journal of Electrochemical Science.
- Determination of the Stabilities of New Quinazoline Derivatives by HPLC. (2012).
- Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. (2022). PMC - NIH.
- Aromatic Hydrocarbons or Arenes, Chemistry MCQ. (n.d.). Brainly.
- What is the impact of modifying the isopropyl group of isopren.. (2025). Filo.
- RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Revues Scientifiques Marocaines.
- Forced Degrad
- Degradation of quinoline-4-carboxylic acid by Microbacterium sp. (1989). PubMed.
- RP-HPLC determination of lipophilicity in series of quinoline derivatives. (2009).
- HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. (n.d.). SIELC Technologies.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central.
- development of forced degradation and stability indicating studies for drug substance and drug product. (2017). International Journal of Research in Pharmacology & Pharmacotherapeutics.
- Forced Degradation Studies for Biopharmaceuticals. (2014).
- Analytical Techniques In Stability Testing. (2024).
- Experimental and Theoretical Studies on Reaction Kinetics, Mechanism, and Degradation of Quinoline‐Based Herbicide with Hydroxyl Radical, Sulphate Radical Anion, and Hydr
- Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. (1999). UNT Digital Library.
- Stability Indicating Forced Degrad
- New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. (2021). MDPI.
- Application Notes and Protocols for the Functionalization of the Aromatic Ring of 5-Isopropyl-1H-indene. (n.d.). BenchChem.
- Decarboxylation of quinoline-4-carboxylic acids. (2017).
- A review on synthetic investigation for quinoline- recent green approaches. (2022). Taylor & Francis.
- Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. (2021).
- Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of W
- Effect of bromine substituent on optical properties of aryl compounds. (2016).
- Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. (1972). Canadian Science Publishing.
- Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry.
- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorot
- Substituent Effects in Substituted Aromatic Rings. (2022). Chemistry LibreTexts.
- Degradation of Brominated Organic Compounds (Flame Retardants)
- Analytical methodologies for discovering and profiling degradation-related impurities. (2006).
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2023). PMC.
- Measurements of quantum yields of bromine atoms in the photolysis of bromoform from 266 to 324 nm. (2004).
- Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Arom
- Determination of bronopol and its degradation products by HPLC. (2014).
- Journal of Chemical Education. (n.d.).
- Detecting and Quantifying Polyhaloaromatic Environmental Pollutants by Chemiluminescence-Based Analytical Method. (2022). MDPI.
- Highly Deep‐Blue Luminescent Twisted Diphenylamino Terphenyl Emitters by Bromine‐Lithium Exchange Boryl
- Selected Analytical Methods for Environmental Remediation and Recovery (SAM) 2022. (2022). epa nepis.
- 6-bromo-2-(4-isopropyl-phenyl)-quinoline-4-carboxylic acid. (n.d.). Echemi.
Sources
- 1. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 2. "Study of Antioxidant Activity of the Derivatives of Quinoline-4-carbox" by Sakti Hidayati Fikriya and Antonius Herry Cahyana [scholarhub.ui.ac.id]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo<sub>2</sub>S<sub>4</sub>/g-C<sub>3</sub>N<sub>4</sub> particles - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 6-Bromo-2-isopropylquinoline-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 6-Bromo-2-isopropylquinoline-4-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to address the specific challenges encountered during the scale-up of this important synthetic intermediate. We will delve into the causality behind common experimental issues and provide robust, field-proven solutions.
The synthesis of substituted quinoline-4-carboxylic acids is a cornerstone of medicinal chemistry, with this particular scaffold appearing in various developmental pipelines. While several named reactions can generate the quinoline core, the Doebner reaction stands out as a highly effective and convergent method for this specific substitution pattern. It involves a three-component reaction between an aniline, an aldehyde, and pyruvic acid.
This document will focus primarily on the Doebner pathway, which is often the most direct route for industrial-scale production.
Recommended Synthetic Pathway: The Doebner Reaction
The synthesis proceeds via the acid-catalyzed condensation of 4-bromoaniline, isobutyraldehyde (2-methylpropanal), and pyruvic acid.
Caption: General workflow for the Doebner synthesis.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a practical, question-and-answer format.
Q1: My reaction is suffering from low yield and incomplete conversion, with significant 4-bromoaniline remaining. What's going wrong?
Symptoms: HPLC analysis shows a large peak for the starting aniline even after prolonged reaction times. The isolated yield of the desired product is below 50%.
Root Cause Analysis: This is the most frequently reported issue and typically stems from the reduced nucleophilicity of the starting aniline and/or inefficient catalysis. The electron-withdrawing nature of the bromine atom on the aniline ring deactivates it towards the initial condensation steps.
Solutions & Optimization Strategy:
-
Catalyst Selection is Critical: The choice and loading of the acid catalyst are paramount. Standard Brønsted acids can work, but Lewis acids often provide superior results by more effectively activating the carbonyl components. A recent development highlights the use of BF₃·THF for anilines with electron-withdrawing groups, which are known to give low yields in conventional Doebner reactions.[1]
-
Action: Screen different catalysts. If using a Brønsted acid like p-TsOH, ensure it is anhydrous. For a more robust process, consider a Lewis acid.
Catalyst Typical Loading (mol%) Advantages Disadvantages Source p-Toluenesulfonic Acid (p-TSA) 10 - 20 Cost-effective, easy to handle. Moderate activity, may require longer reaction times. [2] Boron Trifluoride Etherate (BF₃·OEt₂) 50 - 100 High activity, effective for deactivated anilines. Moisture sensitive, can be difficult to handle on scale. [1] Indium(III) Chloride (InCl₃) 5 - 10 Milder Lewis acid, can be used in smaller amounts. Higher cost. [3] -
-
Control Reactant Stoichiometry and Addition: The self-condensation of isobutyraldehyde is a competitive side reaction.
-
Action: Maintain a slight excess of the aldehyde and pyruvic acid (1.1-1.2 equivalents each). For larger scale reactions, implement a slow, controlled addition of the isobutyraldehyde to the heated solution of the aniline and pyruvic acid. This keeps the instantaneous concentration of the aldehyde low, favoring the desired reaction pathway.
-
-
Optimize Reaction Temperature: The reaction requires thermal energy, but excessive heat can promote polymerization and decomposition.
-
Action: Target the reflux temperature of your chosen solvent (e.g., ethanol, ~78°C; toluene, ~110°C). Ensure uniform heating and agitation to avoid localized hot spots.
-
Caption: Logic diagram for troubleshooting low yields.
Q2: The reaction mixture turns into a dark, intractable tar, making product isolation nearly impossible. How can I prevent this?
Symptoms: The reaction mixture becomes a thick, dark polymer-like material. Work-up is difficult, and the desired product is trapped within the tar.
Root Cause Analysis: Tar formation is a classic problem in quinoline syntheses like the Doebner-von Miller and can also affect the Doebner reaction, albeit usually to a lesser extent.[4] It is primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated intermediate formed in situ.
Solutions & Mitigation:
-
Moderate the Acidity: While acid is necessary, excessively harsh conditions accelerate polymerization.
-
Action: Avoid strong mineral acids like concentrated H₂SO₄ or HCl, which are more common in the related Skraup or Doebner-von Miller reactions.[5] Stick to catalysts like p-TSA or milder Lewis acids.
-
-
Maintain an Inert Atmosphere: While not always the primary cause, oxidative side reactions can contribute to color formation and complex impurity profiles.
-
Action: On a larger scale, running the reaction under a nitrogen or argon atmosphere is good practice. This minimizes air exposure, especially during prolonged heating.
-
-
Gradual Reactant Addition: As mentioned previously, the slow addition of the aldehyde is a highly effective strategy to minimize its self-polymerization.[4]
Q3: I'm struggling with the final purification. The crude product is oily, discolored, and difficult to crystallize. What are the best practices for purification?
Symptoms: The isolated crude solid is sticky, off-color (tan to dark brown), and fails to crystallize well from standard solvents.
Root Cause Analysis: The product molecule is amphoteric, containing both a basic quinoline nitrogen and an acidic carboxylic acid group. This can lead to the formation of salts and zwitterions, affecting solubility. Colored impurities often arise from minor, highly conjugated byproducts.
Solutions & Purification Protocol:
-
Controlled Precipitation: The work-up is crucial. The product is typically precipitated by adjusting the pH of the cooled reaction mixture.
-
Action: After cooling the reaction, pour it into a large volume of water or an ice-water mixture. The product is often insoluble in acidic water. Adjust the pH carefully with a base (like aqueous NaHCO₃ or dilute NaOH) towards a neutral pH (around 6-7) to ensure the carboxylic acid is not fully deprotonated while neutralizing excess catalyst. Avoid making the solution strongly basic, which could dissolve the product as its carboxylate salt.
-
-
Solvent Screening for Recrystallization: A single solvent may not be sufficient. A solvent/anti-solvent system is often required.
-
Action: Perform small-scale solubility tests. The product is often soluble in hot polar solvents.
Solvent System Procedure Comments Ethanol / Water Dissolve crude product in a minimum of hot ethanol. Add hot water dropwise until turbidity persists. Cool slowly. A classic and effective system for many carboxylic acids. Acetic Acid / Water Dissolve in hot glacial acetic acid. Add water to precipitate. Excellent for dissolving stubborn impurities, but acetic acid can be difficult to remove completely. DMF or DMAc / Water Dissolve in a minimal amount of hot DMF or DMAc. Add water to precipitate. Use as a last resort due to high boiling points of the solvents. Requires thorough drying under vacuum. -
-
Decolorization: If the product remains colored after initial crystallization, use activated carbon.
-
Action: During recrystallization, add a small amount of activated carbon (0.5-1% by weight) to the hot solution. Hold at temperature for 5-10 minutes, then perform a hot filtration through a pad of celite to remove the carbon before allowing the solution to cool.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for scale-up: Doebner or Pfitzinger? The Doebner reaction is generally more convergent and cost-effective for scale-up if the starting materials (4-bromoaniline, isobutyraldehyde, pyruvic acid) are readily available. The Pfitzinger reaction requires 5-bromoisatin, which often needs to be synthesized, adding steps to the overall process.[6] Furthermore, the Pfitzinger reaction is conducted under strongly basic conditions, which may limit substrate scope, whereas the Doebner's acidic conditions are often more compatible with other functional groups.[1]
Q2: What are the primary safety concerns when scaling up this synthesis? The primary concerns are process safety and reagent handling.
-
Exothermic Reaction: The cyclization step can be exothermic.[5] On a large scale, this requires a reactor with adequate cooling capacity and a controlled rate of addition for reactants to manage the heat evolution and prevent a thermal runaway.
-
Reagent Hazards: While this specific synthesis avoids elemental bromine, handling 4-bromoaniline requires care to avoid inhalation and skin contact. More significantly, if any bromination steps were to be performed on the quinoline core itself, the hazards of bromine—a highly corrosive, toxic, and oxidizing substance—would necessitate stringent engineering controls like dedicated scrubbers and specialized personal protective equipment (PPE).[7][8][9]
Q3: How can I effectively monitor the reaction progress on a large scale? High-Performance Liquid Chromatography (HPLC) is the gold standard for monitoring this reaction. Develop a method that resolves the starting aniline, the final product, and any key intermediates or impurities. This allows for quantitative tracking of the reaction's progress and helps determine the optimal endpoint, preventing the formation of degradation products from unnecessarily long reaction times. Thin-Layer Chromatography (TLC) can be used for quick, qualitative checks at the reactor side.
Q4: Are there any "greener" or more sustainable approaches to this synthesis? Yes, recent research has focused on improving the environmental footprint of quinoline syntheses. For the Doebner reaction, a notable advancement is the use of a dual green solvent system of water and ethylene glycol with p-TSA as the catalyst.[2] This approach avoids more hazardous organic solvents. Additionally, microwave-assisted synthesis has been shown to rapidly produce quinoline-4-carboxylic acids, though scaling up microwave reactors presents its own set of challenges.[3]
Reference Experimental Protocol (Doebner Reaction)
This protocol is a representative method and should be optimized for specific equipment and scale.
Reagents:
-
4-Bromoaniline (1.0 eq)
-
Pyruvic Acid (1.2 eq)
-
Isobutyraldehyde (1.2 eq)
-
Boron Trifluoride Tetrahydrofuran Complex (BF₃·THF) (0.5 - 1.0 eq)
-
Toluene (approx. 5-10 mL per gram of aniline)
Procedure:
-
To a reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet, charge the 4-bromoaniline and toluene.
-
Begin stirring and add the pyruvic acid, followed by the BF₃·THF catalyst.
-
Heat the mixture to reflux (approx. 110-115°C).
-
Once at reflux, begin the slow, dropwise addition of isobutyraldehyde via the dropping funnel over 2-3 hours.
-
After the addition is complete, maintain the reaction at reflux for an additional 4-8 hours. Monitor the consumption of 4-bromoaniline by HPLC.
-
Once the reaction is deemed complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a separate vessel containing ice-water (approx. 10x the volume of the toluene used).
-
Stir the resulting slurry for 1-2 hours. The crude product will precipitate.
-
Isolate the solid by filtration, washing the filter cake thoroughly with water, followed by a non-polar solvent like heptane to aid in drying.
-
Dry the crude product under vacuum.
-
For purification, recrystallize the crude solid from a suitable solvent system, such as ethanol/water, potentially with an activated carbon treatment as described in the troubleshooting section.
References
-
Alyamkina, E. A., et al. (2011). Review of the Combes Quinoline Synthesis.
-
BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
-
Govender, T., et al. (2016). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst.
-
Kumar, A., et al. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
-
McLaughlin, P. A., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis.
-
Safety Shorts. (2024). Bromination safety.
-
Ahluwalia, V. K., et al. (2005). Combes Quinoline Synthesis.
-
PharmaGuideline. (2023). Synthesis, Reactions and Medicinal Uses of Quinoline.
-
Lahna, K., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES.
-
Loba Chemie. (2019). BROMINE FOR SYNTHESIS MSDS.
-
Interscan Corporation. (2024). Bromine (Br2): Assessing Health Risks and Safety Protocols.
-
Ghorai, P., et al. (2023). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction.
-
Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
-
Acherar, M., et al. (2013). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations.
-
Fernández, G. Combes synthesis of quinolines.
-
Wikipedia. Pfitzinger reaction.
-
Komatsu, H., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
-
Ahluwalia, V. K., et al. (2005). Pfitzinger Quinoline Synthesis.
-
BenchChem. (2025). Application Notes and Protocols for Substituted Quinoline Synthesis via the Pfitzinger Reaction.
-
Wikipedia. Doebner–Miller reaction.
-
BenchChem. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis.
-
Eshghi, H., et al. (2006). Pfitzinger quinoline synthesis.
-
Slideshare. Doebner-Miller reaction and applications.
-
Cui, J., et al. (2010). Process for preparing bromo-substituted quinolines.
-
Penta Chemicals. (2019). Bromine - SAFETY DATA SHEET.
-
Carl ROTH. (2021). Safety Data Sheet: Bromine.
-
CN106432073B. (2017). A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
CN103880745A. (2014). Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
-
US7335791B1. (2006). Process for preparing hydroxyaromatic acids.
-
WO 2009/144554 A1. (2009). ACETYL-COA CARBOXYLASE INHIBITORS.
-
Al-Mokadem, A. S., et al. (2018). Bromination of 8-substituted quinolines.
-
Al-Masoudi, N. A., et al. (2020). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation.
-
US7560557B2. (2009). Process for the manufacture of quinoline derivatives.
-
Liu, Y., et al. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants.
-
Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline.
-
Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline.
-
Mad-Bondo, T., et al. (2019). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
-
Al-Juboor, B. A. R. (2022). Preparation and Characterization of Some New Derivatives 6-Bromo-2-Phenylquinoline-4-Carboxylic Acid.
Sources
- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. lobachemie.com [lobachemie.com]
- 9. pentachemicals.eu [pentachemicals.eu]
Technical Support Center: Analytical Interferences with 6-Bromo-2-isopropylquinoline-4-carboxylic acid
Welcome to the technical support center for the analytical characterization of 6-Bromo-2-isopropylquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this compound. Our goal is to provide you with in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common and complex analytical challenges you may encounter. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in robust scientific principles.
Introduction to the Analyte: this compound
This compound is a substituted quinoline derivative. The quinoline core is a significant scaffold in medicinal chemistry, and its derivatives are explored for a wide range of biological activities.[1][2] Accurate and precise analytical determination of this compound is critical for ensuring the quality of starting materials, monitoring reaction progress, assessing purity, and conducting pharmacokinetic studies. The presence of a bromine atom, an isopropyl group, and a carboxylic acid function on the quinoline ring presents a unique set of analytical considerations that require careful methodological optimization to avoid interference.
Choosing Your Analytical Technique
The two most powerful and commonly employed techniques for the analysis of a compound like this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between them depends on the specific analytical goal.[3]
| Feature | HPLC with UV Detection | LC-MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio.[3] |
| Sensitivity | Good, typically in the low nanogram (ng) range. | Excellent, capable of reaching low picogram (pg) to femtogram (fg) levels.[3] |
| Selectivity | Moderate, relies on chromatographic separation. Can be prone to interference from co-eluting impurities with similar UV spectra. | Very high, can distinguish compounds with the same retention time but different masses.[3] |
| Identification | Based on retention time comparison to a reference standard. | High confidence, based on retention time, accurate mass, and characteristic isotopic patterns (due to Bromine).[3] |
| Common Use Case | Routine purity analysis, content uniformity, and quality control where impurities are known or high sensitivity is not required. | Trace-level quantification, impurity profiling, metabolite identification, and structural elucidation. |
Decision Tree: Selecting the Right Technique
Caption: Decision tree for selecting an analytical technique.
HPLC-UV Troubleshooting Guide
High-Performance Liquid Chromatography (HPLC) is often the workhorse for purity assessment of pharmaceutical compounds.[4] However, a variety of issues can arise, leading to inaccurate results.
FAQ 1: My peak for this compound is tailing or fronting. What's causing this and how do I fix it?
Peak asymmetry is a common problem that can compromise resolution and integration accuracy.[5]
Underlying Causes & Solutions:
-
Secondary Interactions: The nitrogen atom in the quinoline ring can engage in secondary interactions with residual silanols on the silica-based column packing, causing peak tailing.
-
Solution: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (0.1%) to mask the active sites. Alternatively, use a mobile phase with a lower pH (e.g., 2.5-3.0) using formic acid or phosphoric acid to protonate the quinoline nitrogen, which reduces these interactions.
-
-
Column Overload: Injecting too much sample can lead to peak fronting.[5] The carboxylic acid group can also contribute to this effect.
-
Solution: Reduce the injection volume or dilute the sample. If high loading is necessary, a larger diameter column may be required.
-
-
Column Degradation: The stationary phase can degrade over time, especially when exposed to extreme pH, leading to various peak shape issues.[6]
-
Solution: Use a guard column to protect the analytical column. If performance continues to decline, the column may need to be replaced.
-
-
Solvent Mismatch: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase composition.
-
Troubleshooting Workflow for Poor Peak Shape
Caption: Troubleshooting workflow for poor HPLC peak shape.
FAQ 2: I'm seeing "ghost peaks" in my gradient analysis. Where are they coming from?
Ghost peaks are spurious peaks that appear in a chromatogram, often during a gradient run, and do not originate from the injected sample.[7]
Underlying Causes & Solutions:
-
Mobile Phase Contamination: Using low-quality solvents or water is a primary cause. Impurities can accumulate on the column at low organic concentrations and elute as the solvent strength increases.
-
Solution: Use only HPLC-grade or LC-MS grade solvents and freshly prepared, high-purity water. Filter all mobile phases.
-
-
System Contamination: Carryover from a previous injection of a highly concentrated or sticky sample can cause ghost peaks.
-
Solution: Implement a robust needle wash protocol and run blank injections (injecting mobile phase) between samples to ensure the system is clean.
-
-
Sample Degradation: The analyte may be unstable in the sample solvent over time.
-
Solution: Analyze samples promptly after preparation. If necessary, investigate sample stability and use a more suitable solvent or adjust storage conditions (e.g., refrigeration).
-
LC-MS Troubleshooting Guide: The Challenge of the Matrix
LC-MS provides exceptional sensitivity and selectivity but is susceptible to a phenomenon known as "matrix effects," which can severely compromise quantitation.[8][9]
FAQ 3: My analyte signal is suppressed when analyzing samples from biological fluids (plasma, urine). What is happening?
This is a classic example of a matrix effect, specifically ion suppression. It occurs when co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins) interfere with the ionization of the target analyte in the MS source.[10] This competition reduces the number of analyte ions that reach the detector, leading to a lower-than-expected signal and inaccurate quantification.[8][9]
Mechanism of Matrix Effects
Caption: Mechanism of ion suppression in electrospray ionization (ESI).
Strategies to Mitigate Matrix Effects:
-
Improve Sample Preparation: The most effective strategy is to remove interfering components before analysis.
-
Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge (e.g., mixed-mode anion exchange to capture the carboxylic acid) to selectively isolate the analyte and wash away matrix components.[11]
-
Liquid-Liquid Extraction (LLE): Partition the analyte into an immiscible organic solvent, leaving polar interferences behind in the aqueous phase.
-
-
Optimize Chromatography: Separate the analyte from co-eluting matrix components.
-
Action: Adjust the gradient slope or use a longer column to improve resolution. Even a small shift in retention time can move the analyte out of a region of high suppression.
-
-
Reduce Matrix Load:
-
Action: Dilute the sample. This dilutes both the analyte and the interfering components, often reducing the suppression effect to a negligible level.[12] This is only feasible if the resulting analyte concentration is still within the sensitivity range of the instrument.
-
-
Use a Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard for compensating for matrix effects.[10] A SIL internal standard is chemically identical to the analyte but has a different mass (e.g., containing ¹³C or ²H). It will co-elute and experience the exact same ion suppression, but is detected at a different m/z. By calculating the ratio of the analyte to the SIL-IS, the variability caused by suppression is normalized.
FAQ 4: What are the expected mass spectral fragments for this molecule?
For quinoline-4-carboxylic acids, the primary fragmentation pathways under electron ionization (EI) or collision-induced dissociation (CID) in ESI-MS/MS involve the carboxylic acid group.[13][14]
-
[M-CO₂]⁺: Loss of a neutral carbon dioxide molecule (44 Da).[14]
-
Further Fragmentation: The remaining quinoline ring can subsequently lose molecules like hydrogen cyanide (HCN).[13][14]
The presence of the bromine atom will result in a characteristic M/M+2 isotopic pattern with a nearly 1:1 intensity ratio, which is a powerful diagnostic tool for confirming the presence of bromine in the molecule and its fragments.
Key Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Analysis
This protocol provides a general starting point for the analysis of this compound. It should be optimized and validated for your specific instrumentation and application.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column suitable for non-polar to moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to protonate the quinoline nitrogen and improve peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 5-95% B over 20 minutes | A broad gradient is a good starting point for separating the main peak from potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm or Diode Array Detector (DAD) | 254 nm is a common wavelength for aromatic systems. A DAD allows for peak purity assessment. |
| Injection Vol. | 10 µL | A typical injection volume; adjust based on sample concentration. |
| Sample Prep. | 1 mg/mL in Methanol/Water (50:50) | Dissolve in a solvent compatible with the mobile phase. |
Step-by-Step Procedure:
-
System Preparation: Set up the HPLC system with the specified column and mobile phases.
-
Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 20-30 minutes or until a stable baseline is achieved.
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent. Filter through a 0.45 µm syringe filter to remove particulates.[4]
-
Analysis: Inject a blank (diluent), followed by the sample solution.
-
Data Processing: Integrate all peaks. Calculate purity based on the area percentage of the main peak relative to the total area of all peaks.
Protocol 2: Evaluating Matrix Effects by Post-Column Infusion
This experiment helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[10]
Step-by-Step Procedure:
-
Setup: Configure the LC-MS system as usual.
-
Infusion Pump: Use a syringe pump to deliver a constant, low-flow (e.g., 5-10 µL/min) of a standard solution of this compound into the LC flow path via a T-connector placed between the column outlet and the MS inlet.
-
Acquisition: While the standard is being continuously infused, inject a blank matrix sample (e.g., an extract of plasma or urine that does not contain the analyte).
-
Analysis: Monitor the signal of the infused standard. A stable, flat baseline should be observed. When matrix components elute from the column, any dip in this baseline indicates ion suppression at that retention time. Conversely, a rise in the baseline indicates ion enhancement.
References
- Z. Džbánková et al., Chemical Papers, "Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides".
- BenchChem, Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
- CABI Digital Library, Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors.
- NIH, Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
- BenchChem, Technical Support Center: Characterization of Halogen
- Longdom Publishing, Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers.
- Taylor & Francis Online, Matrix Effects and Application of M
- ResearchGate, Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion.
- ResearchGate, What possible interferences can be encountered when performing High-Performance Liquid Chrom
- Pharma Manual, Peak Performance: How to Identify and Resolve Common HPLC Problems.
- PubMed, [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chrom
- PubMed, Time-of-flight accurate mass spectrometry identific
- Thermo Fisher Scientific, HPLC Interferences: Causes and Cures.
- Sigma-Aldrich, HPLC Troubleshooting Guide.
- YouTube, Top 10 Most Common HPLC Issues and How to Fix Them (2023).
- BenchChem, A Comparative Guide to the HPLC and LC-MS Analysis of 6-Bromoisoquinoline-1-carbonitrile.
- ResearchGate, Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evalu
- PMC - NIH, Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
- BenchChem, A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Peak Performance: How to Identify and Resolve Common HPLC Problems - Pharma Manual [pharmamanual.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. tandfonline.com [tandfonline.com]
- 11. [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. chempap.org [chempap.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to 6-Bromo-2-isopropylquinoline-4-carboxylic acid and Other Quinoline Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," a core molecular framework that has given rise to a multitude of therapeutic agents with diverse pharmacological activities.[1][2] From the pioneering antimalarial drug quinine to modern anticancer and antimicrobial agents, quinoline derivatives continue to be a fertile ground for drug discovery.[3] This guide provides an in-depth technical comparison of 6-Bromo-2-isopropylquinoline-4-carboxylic acid , a specific derivative, with other quinoline-based compounds. By examining structure-activity relationships (SAR), supported by experimental data from analogous compounds, we aim to provide a rational framework for its potential applications and guide future research endeavors.
The Quinoline-4-carboxylic Acid Pharmacophore: A Foundation for Biological Activity
The quinoline-4-carboxylic acid moiety is a key pharmacophore, a structural unit responsible for a molecule's biological activity. The spatial arrangement of the carboxylic acid group in relation to the planar quinoline ring system is crucial for interaction with various biological targets, including enzymes and receptors.[4][5] Modifications at different positions on the quinoline ring allow for the fine-tuning of a compound's physicochemical properties and biological potency.
Decoding the Substituents: The Role of the 6-Bromo and 2-Isopropyl Groups
The specific biological profile of This compound is dictated by the interplay of its three key structural features: the quinoline-4-carboxylic acid core, the bromine atom at the 6-position, and the isopropyl group at the 2-position.
-
The 6-Bromo Substituent: The presence of a halogen, such as bromine, at the 6-position of the quinoline ring can significantly influence the compound's lipophilicity and electronic properties. This can enhance membrane permeability and lead to stronger interactions with biological targets. Halogenated quinolines have demonstrated potent antimicrobial and anticancer activities.[6][7]
-
The 2-Isopropyl Substituent: The nature of the substituent at the C-2 position is a critical determinant of a quinoline derivative's biological activity.[8] While many potent quinoline-4-carboxylic acids feature aryl groups at this position, alkyl groups also play a significant role. The isopropyl group, a small, hydrophobic alkyl substituent, can contribute to favorable binding interactions within the hydrophobic pockets of target enzymes. Studies on 2-alkyl-4-quinolones have shown that the nature of the alkyl chain influences their biological effects, including antibacterial and cytotoxic activities.[9]
Comparative Analysis of Biological Activity
While direct experimental data for this compound is not extensively available in the public domain, we can infer its potential performance by comparing it with structurally related quinoline derivatives. The following tables summarize the reported biological activities of various 2- and 6-substituted quinoline-4-carboxylic acids.
Anticancer Activity
Quinoline derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[2]
| Compound/Derivative Class | 2-Substituent | 6-Substituent | Cancer Cell Line(s) | Reported Activity (IC50/GI50) | Reference(s) |
| 2-Arylquinoline-4-carboxylic acids | Various aryl groups | H | SF-295, HTC-8, HL-60 | 0.314 - 4.65 µg/cm³ | [10] |
| 2-(3-Bromophenyl)-6-chloroquinoline-4-carboxylic acid | 3-Bromophenyl | Cl | HeLa | Minimal response | [11] |
| N-alkylated, 2-oxoquinoline derivatives | - | - | HEp-2 | IC50 (%) 49.01–77.67% | [10] |
Based on these findings, the combination of a hydrophobic 2-alkyl group and a 6-bromo substituent in our target compound suggests a potential for cytotoxic activity against various cancer cell lines.
Antimicrobial Activity
The quinoline scaffold is the backbone of many successful antibacterial drugs. Their mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[12]
| Compound/Derivative Class | 2-Substituent | 6-Substituent | Bacterial Strain(s) | Reported Activity (MIC) | Reference(s) |
| 2-Alkyl-4-quinolones | Various alkyl groups | H | Gram-positive bacteria | Highly active | [9] |
| Quinolone-rhodanine conjugates | - | - | M. tuberculosis H37Ra | 1.66–9.57 µg/mL | [12] |
| Quinolone derivatives | Hetaryl | H | S. aureus, S. pyrogens, S. typhi, P. aeruginosa, E. coli | 0.12 - >1024 µg/mL | [12] |
| 2-(amino)quinazolin-4(3H)-one derivatives | 3,4-difluorobenzylamine | 7-Cl | S. aureus ATCC25923, USA300 JE2 | 0.02 - 0.36 µM | [13] |
The established activity of 2-alkyl-4-quinolones against Gram-positive bacteria suggests that This compound may exhibit similar properties. The 6-bromo substituent could further enhance this activity.
Experimental Protocols
To facilitate further research and comparative studies, we provide detailed, step-by-step methodologies for the synthesis of the quinoline-4-carboxylic acid scaffold and for the evaluation of its anticancer and antimicrobial activities.
Synthesis of 2-Alkyl-6-bromoquinoline-4-carboxylic Acid via the Doebner Reaction
The Doebner reaction is a classic and versatile method for synthesizing 2-substituted quinoline-4-carboxylic acids.[14][15][16][17]
Reaction Principle: This is a three-component, one-pot synthesis involving the condensation of an aniline (4-bromoaniline), an aldehyde (isobutyraldehyde), and pyruvic acid.
Workflow Diagram:
Caption: General workflow for the synthesis of this compound via the Doebner reaction.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, combine 4-bromoaniline (1.0 mmol), isobutyraldehyde (1.1 mmol), and pyruvic acid (1.2 mmol) in a suitable solvent such as ethanol.
-
Catalyst (Optional): A catalytic amount of an acid (e.g., trifluoroacetic acid) or a Lewis acid can be added to improve the reaction rate and yield.[15]
-
Reflux: Heat the reaction mixture to reflux (typically around 80°C for ethanol) and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Purification: Collect the crude product by filtration and purify by recrystallization from a suitable solvent to obtain the pure this compound.
Evaluation of Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay used to assess cell viability and cytotoxicity.[18][19][20][21]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Workflow Diagram:
Caption: Workflow of the MTT assay for determining the cytotoxicity of quinoline derivatives.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the quinoline derivative and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Evaluation of Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][22][23][24][25]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible bacterial growth.
Workflow Diagram:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Step-by-Step Protocol:
-
Prepare Dilutions: Prepare two-fold serial dilutions of the quinoline derivative in a suitable broth medium in a 96-well microtiter plate.
-
Prepare Inoculum: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold in the vast family of quinoline derivatives. Based on established structure-activity relationships, the unique combination of a 6-bromo substituent and a 2-isopropyl group on the quinoline-4-carboxylic acid core suggests the potential for significant anticancer and antimicrobial activities. The hydrophobic nature of the substituents may facilitate membrane transport and enhance binding to target proteins.
This guide provides a foundational framework for researchers interested in this and related compounds. The detailed synthetic and biological evaluation protocols offer a clear path for empirical validation of the predicted activities. Future research should focus on the synthesis of This compound and its systematic evaluation against a panel of cancer cell lines and microbial strains. Further derivatization of this core structure could lead to the discovery of novel therapeutic agents with improved potency and selectivity.
References
Click to expand
-
Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UK Health Security Agency. [Link]
-
Broth Microdilution. MI - Microbiology. [Link]
-
Broth Dilution Method for MIC Determination. Microbe Online. [Link]
-
Broth microdilution. Grokipedia. [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
-
Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. [Link]
-
6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry. [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Iranian Chemical Society. [Link]
-
6-Bromo-2-hydroxyquinoline-4-carboxylic acid. PubChem. [Link]
-
Structure-activity relationship of quinolone antibacterial agents: the effects of C-2 substitution. Drugs Under Experimental and Clinical Research. [Link]
-
6-Bromoquinoline-4-carboxylic acid. PubChem. [Link]
-
Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society. [Link]
-
Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Infectious Diseases. [Link]
-
Review on recent development of quinoline for anticancer activities. Journal of the Iranian Chemical Society. [Link]
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences. [Link]
-
6-Bromo-4-hydroxyquinoline-3-carboxylic acid. PubChem. [Link]
-
Selected quinoline derivatives with anti-cancer activity. ResearchGate. [Link]
- A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Medicinal Chemistry. [Link]
-
Structure--activity relationship of quinolones. Journal of Antimicrobial Chemotherapy. [Link]
-
Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial Agents and Chemotherapy. [Link]
-
Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules. [Link]
-
6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid. PubChem. [Link]
-
Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. Marine Drugs. [Link]
-
Synthesis of 6-bromo-4-hydroxyquinoline. PrepChem. [Link]
-
Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). International Journal of Molecular Sciences. [Link]
-
Structure-activity relationships in quinolone antibacterials: design, synthesis and biological activities of novel isothiazoloquinolones. Journal of Medicinal Chemistry. [Link]
Sources
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships in quinolone antibacterials: design, synthesis and biological activities of novel isothiazoloquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure-activity relationship of quinolone antibacterial agents: the effects of C-2 substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 11. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 22. Broth Microdilution | MI [microbiology.mlsascp.com]
- 23. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 24. grokipedia.com [grokipedia.com]
- 25. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 6-Bromo-2-Substituted-Quinoline-4-Carboxylic Acid Analogs as Anticancer Agents
This guide provides a comprehensive comparison of 6-bromo-2-substituted-quinoline-4-carboxylic acid analogs, with a particular focus on the potential efficacy of "6-Bromo-2-isopropylquinoline-4-carboxylic acid." This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and medicinal chemistry. We will delve into the synthesis, mechanism of action, structure-activity relationships, and key experimental protocols for evaluating this promising class of compounds.
Introduction: The Therapeutic Potential of Quinoline-4-Carboxylic Acids
Quinoline-4-carboxylic acids represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including potent anticancer properties.[1] The core structure of these compounds allows for extensive chemical modifications, enabling the fine-tuning of their pharmacokinetic and pharmacodynamic profiles. A significant body of research has highlighted their potential as inhibitors of critical cellular enzymes involved in cancer cell proliferation.[2][3]
This guide will focus on analogs featuring a bromine atom at the 6-position of the quinoline ring, a substitution known to influence the electronic and lipophilic properties of the molecule, potentially enhancing target engagement.[4][5] We will explore the impact of various substituents at the 2-position, with a theoretical evaluation of the isopropyl group in "this compound."
Mechanism of Action: Targeting Dihydroorotate Dehydrogenase (DHODH)
A primary mechanism through which quinoline-4-carboxylic acids exert their anticancer effects is the inhibition of dihydroorotate dehydrogenase (DHODH).[4] DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[6]
Caption: Inhibition of the DHODH pathway by this compound.
Rapidly proliferating cancer cells have a high demand for nucleotides to support DNA and RNA synthesis.[6] By inhibiting DHODH, these quinoline analogs effectively starve cancer cells of the necessary pyrimidines, leading to cell cycle arrest and apoptosis.[7] The carboxylic acid moiety at the 4-position is crucial for this activity, as it is believed to form key interactions within the enzyme's active site.
Structure-Activity Relationship (SAR) and Predictive Efficacy
The biological activity of 2-substituted quinoline-4-carboxylic acids is highly dependent on the nature of the substituent at the C-2 position.[4] Research indicates that bulky and hydrophobic groups at this position are generally favorable for potent DHODH inhibition.[4]
Caption: Key structure-activity relationships for 2-substituted quinoline-4-carboxylic acids.
Based on these established SAR principles, we can predict the relative efficacy of "this compound" and its hypothetical analogs. The isopropyl group is a bulky and hydrophobic substituent, suggesting that it would confer high inhibitory potency against DHODH.
Table 1: Predictive Efficacy of 6-Bromo-2-substituted-quinoline-4-carboxylic Acid Analogs
| Analog ID | R² Substituent | Predicted DHODH Inhibition | Predicted Cytotoxicity | Rationale for Prediction |
| Target-01 | -CH(CH₃)₂ (Isopropyl) | High | High | The bulky and hydrophobic nature of the isopropyl group is expected to lead to strong binding in the DHODH active site. |
| Analog-02 | -CH₃ (Methyl) | Moderate | Moderate | The smaller and less hydrophobic methyl group is predicted to have a weaker interaction with the target enzyme compared to the isopropyl group. |
| Analog-03 | -H (Hydrogen) | Low | Low | Lacks the bulky hydrophobic group generally required for potent DHODH inhibition. |
| Analog-04 | -C₆H₅ (Phenyl) | High | High | The phenyl group is a bulky, hydrophobic moiety known to confer significant DHODH inhibitory activity. |
Disclaimer: The predictive data in this table is based on established structure-activity relationships and has not been confirmed by direct experimental evidence for the specific analogs listed.
Experimental Protocols
To empirically validate the predicted efficacy and to facilitate further research, we provide the following detailed experimental protocols.
Synthesis of this compound (Doebner Reaction)
This protocol outlines a general and widely applicable method for the synthesis of 2-substituted quinoline-4-carboxylic acids.[1]
Materials:
-
4-Bromoaniline
-
Isobutyraldehyde
-
Pyruvic acid
-
Ethanol (absolute)
-
Concentrated Hydrochloric Acid
Procedure:
-
In a round-bottom flask, dissolve 4-bromoaniline (1 equivalent) in absolute ethanol.
-
To this solution, add isobutyraldehyde (1.1 equivalents) and pyruvic acid (1.1 equivalents).
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Workflow for the synthesis of this compound.
In Vitro DHODH Inhibition Assay
This colorimetric assay measures the enzymatic activity of DHODH by monitoring the reduction of a chromogenic substrate.
Materials:
-
Recombinant human DHODH
-
Dihydroorotate (DHO)
-
Decylubiquinone (CoQD)
-
2,6-dichloroindophenol (DCIP)
-
Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a stock solution of the test compound (e.g., this compound) in DMSO and perform serial dilutions.
-
In a 96-well plate, add the assay buffer, recombinant human DHODH, and CoQD.
-
Add the serially diluted test compounds to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Brequinar).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding DHO and DCIP to all wells.
-
Immediately measure the decrease in absorbance at 600 nm over time using a plate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a standard colorimetric method to assess the metabolic activity of cells and, consequently, cell viability.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, HT-29 for colon cancer)[2]
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin
-
96-well cell culture plate
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC₅₀ value by plotting cell viability against the compound concentration.
Conclusion and Future Directions
The class of 6-bromo-2-substituted-quinoline-4-carboxylic acids holds significant promise as a source of novel anticancer agents, primarily through the inhibition of DHODH. Based on established structure-activity relationships, "this compound" is predicted to be a highly potent analog.
The experimental protocols provided herein offer a robust framework for the synthesis and comprehensive biological evaluation of this and related compounds. Future research should focus on the synthesis of a series of 6-bromo-2-alkyl- and 2-cycloalkyl-quinoline-4-carboxylic acid analogs to empirically determine the optimal substituent at the C-2 position. Further investigations into the pharmacokinetic properties and in vivo efficacy of the most potent analogs will be crucial for their advancement as clinical candidates.
References
-
Emami, S., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry. [Link]
-
Gül, HI., et al. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology. [Link]
-
Hayashi, H., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. The Journal of Biochemistry. [Link]
-
Wang, J., et al. (2016). Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase. MedChemComm. [Link]
-
Al-Ostath, A., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules. [Link]
-
Wang, J., et al. (2016). Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase. East China Normal University. [Link]
-
ResearchGate. (n.d.). Cytotoxic activity of compounds 6a–f against cancer cell lines. ResearchGate. [Link]
-
Al-Sanea, M. M., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules. [Link]
-
Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). The distributions of drug affinities for each DHODH structure tested. ResearchGate. [Link]
-
Wang, X., et al. (2021). DHODH and cancer: promising prospects to be explored. Journal of Hematology & Oncology. [Link]
-
Li, J., et al. (2016). Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors. Molecules. [Link]
-
Emami, S., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. ResearchGate. [Link]
-
Ujváry, I., et al. (2025). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. [Link]
-
Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trails. [Link]
-
Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research. [Link]
-
PubChem. (n.d.). 6-Bromo-2-hydroxyquinoline-4-carboxylic acid. PubChem. [Link]
-
Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
-
PubChem. (n.d.). 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid. PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase - East China Normal University [pure.ecnu.edu.cn]
- 6. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Bioactivity of 6-Bromo-2-isopropylquinoline-4-carboxylic acid
For researchers and drug development professionals, the validation of a novel chemical entity is a critical journey from a synthesized molecule to a potential therapeutic agent. This guide provides an in-depth, technically-grounded framework for validating the bioactivity of "6-Bromo-2-isopropylquinoline-4-carboxylic acid." Drawing from the established biological activities of the broader quinoline-4-carboxylic acid class, we will explore a logical, tiered approach to efficiently characterize its biological function. This document is designed to be a practical, hands-on resource, explaining not just the "how" but the "why" behind each experimental choice.
Introduction to the Quinoline-4-Carboxylic Acid Scaffold
The quinoline-4-carboxylic acid moiety is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1] Derivatives have shown promise as anti-inflammatory, anticancer, immunosuppressive, and kinase-inhibiting agents.[1][2][3] The presence of the carboxylic acid and a nitrogen atom in the quinoline ring system is often crucial for their activity, potentially through metal chelation.[4][5] Our target molecule, this compound, possesses these core features with specific substitutions that may confer unique potency and selectivity. This guide will outline a systematic approach to uncover its biological potential.
PART 1: A Tiered Strategy for Bioactivity Screening
A logical and resource-efficient approach to characterizing a novel compound involves a tiered screening cascade. We will begin with broad phenotypic assays to identify general bioactivity and then progress to more specific, target-based assays to elucidate the mechanism of action.
Caption: A tiered approach to validating compound bioactivity.
PART 2: Experimental Protocols and Data Interpretation
Tier 1: Broad Phenotypic Screening
The initial goal is to determine if "this compound" has any effect on cell viability and fundamental disease-related pathways, such as inflammation.
Rationale: Many quinoline-4-carboxylic acid derivatives have demonstrated antiproliferative activity.[4][5][6] An initial screen against a panel of cancer cell lines is a cost-effective way to identify potential anticancer effects. We will compare our test compound to a simple, unsubstituted quinoline-4-carboxylic acid and a standard chemotherapeutic agent, Doxorubicin.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 (breast), HeLa (cervical), and PC-3 (prostate)) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1]
-
Compound Treatment: Prepare serial dilutions of "this compound," "Quinoline-4-carboxylic acid," and Doxorubicin in appropriate cell culture media. Add the compounds to the cells and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited) for each compound.
Data Presentation:
| Compound | MCF-7 IC50 (µM) | HeLa IC50 (µM) | PC-3 IC50 (µM) |
| This compound | Experimental | Experimental | Experimental |
| Quinoline-4-carboxylic acid | Experimental | Experimental | Experimental |
| Doxorubicin (Positive Control) | Literature | Literature | Literature |
Rationale: The quinoline scaffold is present in several anti-inflammatory agents.[4][5][7] A common and robust method to screen for anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol: Griess Assay for Nitric Oxide Production
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of "this compound" and a known NSAID like Indomethacin for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Griess Reagent Addition: Collect the cell culture supernatant and add Griess reagent.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the IC50 value for the inhibition of NO production.
Data Presentation:
| Compound | RAW 264.7 NO Production IC50 (µM) |
| This compound | Experimental |
| Indomethacin (Positive Control) | Literature |
Tier 2: Target Class Identification
Based on the results from Tier 1, we will now delve deeper to identify the potential molecular target class.
Rationale: Quinolines are a well-known scaffold for kinase inhibitors.[3] If our compound shows significant cytotoxicity, a broad kinase screen can quickly identify potential targets.
Caption: Workflow for broad kinase profiling.
Protocol: Commercial Kinase Panel Screen
-
Engage a contract research organization (CRO) to perform a kinase panel screen (e.g., Eurofins, Reaction Biology).
-
Provide the "this compound" for screening against a panel of several hundred kinases at a fixed concentration (e.g., 10 µM).
-
The output will be a percentage of inhibition for each kinase.
Data Interpretation:
-
Kinases showing significant inhibition (>50%) are considered primary "hits."
-
Follow up with dose-response assays for the top hits to determine their IC50 values.
Rationale: Some quinoline-4-carboxylic acid derivatives are known to inhibit enzymes involved in inflammation and cell proliferation, such as Dihydroorotate Dehydrogenase (DHODH) and Sirtuin 3 (SIRT3).[6][8][9][10]
Protocol: DHODH Inhibition Assay
-
Reagents: Human DHODH enzyme, coenzyme Q, and DCIP (2,6-dichloroindophenol).
-
Assay Procedure: In a 96-well plate, combine the DHODH enzyme, varying concentrations of "this compound" or a known DHODH inhibitor (e.g., Brequinar), and the substrates.
-
Kinetic Reading: Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time.
-
Data Analysis: Calculate the IC50 value.
Data Presentation:
| Compound | DHODH IC50 (µM) |
| This compound | Experimental |
| Brequinar (Positive Control) | Literature |
PART 3: Specific Target Validation and Mechanism of Action
Once a primary target or target class is identified, the next step is to confirm its engagement in a cellular context and further elucidate the mechanism of action.
Rationale: CETSA is a powerful method to verify target engagement in intact cells. It relies on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.
Protocol:
-
Cell Treatment: Treat intact cells with "this compound" or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Separation: Separate the soluble and aggregated proteins by centrifugation.
-
Western Blotting: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting.
Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Rationale: To understand the functional consequences of target engagement, we need to examine the downstream signaling pathways. For example, if Aurora A kinase is identified as a target, we would expect to see an arrest in the G2/M phase of the cell cycle.[11]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US4968701A - 4-Quinoline carboxylic acid derivatives useful as immunosuppressive agents - Google Patents [patents.google.com]
- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306,293 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 10. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation [mdpi.com]
The Structure-Activity Relationship of 6-Bromo-2-isopropylquinoline-4-carboxylic acid: A Comparative Guide for Drug Discovery
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 6-Bromo-2-isopropylquinoline-4-carboxylic acid, a synthetic molecule with potential therapeutic applications. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge to inform the rational design of novel quinoline-based therapeutic agents. By examining the influence of substituents at key positions on the quinoline scaffold, we aim to elucidate the structural determinants of biological activity and provide a framework for future optimization efforts.
The Quinoline-4-Carboxylic Acid Scaffold: A Privileged Motif in Medicinal Chemistry
The quinoline-4-carboxylic acid core is a well-established pharmacophore found in a multitude of biologically active compounds.[1] This heterocyclic system is synthetically accessible, with the Doebner and Pfitzinger reactions being prominent methods for its construction.[2] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The biological versatility of quinoline-4-carboxylic acids stems from their ability to interact with various biological targets, which can be finely tuned by modifying the substitution pattern on the quinoline ring.
Caption: Core structure of this compound.
Deconstructing the Structure-Activity Relationship: A Positional Analysis
The biological activity of this compound is a composite of the contributions from each of its structural components: the 2-isopropyl group, the 4-carboxylic acid moiety, and the 6-bromo substituent. A detailed analysis of each position provides insights into the key interactions that govern the molecule's therapeutic potential.
The C-2 Position: The Role of the Isopropyl Substituent
The substituent at the C-2 position of the quinoline ring plays a pivotal role in determining the molecule's biological activity and target specificity. While direct SAR data for a 2-isopropyl group on a 6-bromoquinoline-4-carboxylic acid scaffold is limited, we can infer its influence by comparing it with other alkyl and aryl substituents.
Studies on various quinoline-4-carboxylic acid derivatives have shown that bulky and hydrophobic substituents at the C-2 position are often favorable for anticancer activity, particularly for the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis.[1] The isopropyl group, being a small, branched alkyl chain, contributes to the lipophilicity of the molecule, which may enhance its ability to penetrate cell membranes and interact with hydrophobic pockets in target proteins.
Comparison with 2-Aryl Substituents:
2-Arylquinoline-4-carboxylic acids have been extensively studied and have shown potent anticancer and antimicrobial activities. The aromatic ring at the C-2 position can engage in π-π stacking and other non-covalent interactions with biological targets. While the isopropyl group lacks an aromatic system, its hydrophobic nature may mimic some of the interactions of a phenyl group.
| Substituent at C-2 | Predicted Contribution to Activity | Rationale |
| Isopropyl (Alkyl) | - Increased lipophilicity- Potential for hydrophobic interactions | May enhance cell permeability and binding to hydrophobic pockets. |
| Phenyl (Aryl) | - Aromatic interactions (π-π stacking)- Potential for diverse substitutions on the phenyl ring | Can provide additional binding interactions and opportunities for further chemical modification. |
The C-4 Position: The Essential Carboxylic Acid Moiety
The carboxylic acid group at the C-4 position is a critical determinant of the biological activity of this class of compounds. It is often involved in crucial hydrogen bonding and electrostatic interactions with the target protein. For instance, in the context of DHODH inhibition, the carboxylate group is thought to form a salt bridge with key amino acid residues in the enzyme's active site.[1]
Esterification or amidation of the carboxylic acid group generally leads to a significant decrease or complete loss of activity, underscoring its importance for target engagement.
The C-6 Position: The Influence of the Bromo Substituent
The presence of a halogen atom, such as bromine, at the C-6 position can significantly impact the electronic properties and biological activity of the quinoline scaffold. The bromo group is an electron-withdrawing group that can influence the overall electron density of the ring system.
In various heterocyclic compounds, including quinolines and quinazolines, the introduction of a bromine atom has been associated with enhanced anticancer and antimicrobial activities. This enhancement may be attributed to several factors:
-
Increased Lipophilicity: The bromo group increases the lipophilicity of the molecule, which can improve its pharmacokinetic properties, such as cell membrane permeability.
-
Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in biological macromolecules, which can contribute to target binding affinity.
-
Metabolic Stability: The presence of a halogen can block sites of metabolism, leading to increased metabolic stability and a longer duration of action.
Synthesis and Experimental Evaluation: A Practical Framework
The synthesis of this compound and its analogs can be achieved through established synthetic methodologies, primarily the Pfitzinger or Doebner reactions.
Synthetic Workflow: The Pfitzinger Reaction
The Pfitzinger reaction is a versatile method for the synthesis of quinoline-4-carboxylic acids from an isatin and a carbonyl compound.[5]
Sources
- 1. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to Investigating Off-Target Effects of Novel Quinolone Carboxylic Acids
Introduction: The Imperative of Off-Target Profiling in Drug Discovery
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, from anticancer to anti-inflammatory properties.[1][2] When a novel derivative, such as our subject of interest, "6-Bromo-2-isopropylquinoline-4-carboxylic acid," is synthesized, its journey towards becoming a potential therapeutic candidate is fraught with challenges. One of the most significant hurdles is understanding its polypharmacology—the propensity of a compound to interact with multiple targets. While on-target activity is the desired outcome, unintended off-target interactions are a primary cause of adverse drug reactions and preclinical or clinical trial failures.[3][4]
Therefore, a robust and early investigation into the off-target effects of any new chemical entity is not merely a regulatory requirement but a cornerstone of strategic drug development. It allows for the early identification of potential safety liabilities, informs lead optimization to enhance selectivity, and can even uncover opportunities for drug repositioning.[5][6]
This guide provides a comparative analysis of key experimental methodologies for comprehensively profiling the off-target interactions of a novel compound, using "this compound" as a representative model. We will delve into the causality behind experimental choices, provide actionable protocols, and discuss the integration of data from orthogonal approaches to build a high-confidence off-target profile.
Strategic Selection of Off-Target Profiling Methodologies
No single method can definitively map the entire off-target landscape of a compound. A multi-pronged approach, leveraging the strengths of different techniques, is essential. The choice of methodology depends on the stage of drug discovery, the nature of the primary target, and the questions being asked.
Caption: Decision workflow for selecting an off-target profiling strategy.
The three pillars of modern off-target investigation are:
-
Broad Panel Screening (e.g., Kinase Profiling): Ideal for early-stage screening against large, well-defined protein families.
-
Target Engagement Assays (e..g, CETSA): Crucial for validating if a compound binds to its putative on- and off-targets within the complex environment of an intact cell.[7][8]
-
Unbiased Proteome-Wide Approaches (e.g., Chemoproteomics): Powerful for discovering entirely unexpected off-targets without prior assumptions.[9][10]
Comparison of Key Methodologies
| Parameter | In Vitro Kinase Panel Screening | Cellular Thermal Shift Assay (CETSA) | Chemoproteomics (Affinity-Based) |
| Principle | Measures inhibition of kinase activity (e.g., ATP consumption or substrate phosphorylation) in a purified, recombinant system.[11][12] | Based on ligand-induced thermal stabilization of a target protein in cell lysates or intact cells.[13][14][15] | Uses an immobilized version of the compound to "fish" for binding partners from a cell lysate, which are then identified by mass spectrometry.[10][16] |
| Context | In vitro (cell-free) | In cellulo / ex vivo | Ex vivo (using cell lysates) |
| Throughput | High (can screen >400 kinases simultaneously) | Low to Medium | Low |
| Information | Provides IC50 values against a wide range of kinases, allowing for selectivity assessment (e.g., S-score). | Confirms direct target engagement in a physiological context; can be used to determine cellular EC50. | Provides a list of potential binding partners across the proteome, including non-kinase targets. |
| Strengths | - Comprehensive coverage of the kinome.- Highly quantitative and reproducible.- Standardized and commercially available.[17] | - Gold standard for confirming intracellular target binding.- Does not require compound modification.- Can be adapted for proteome-wide analysis (Thermal Proteome Profiling).[18] | - Unbiased discovery of novel off-targets.- Can identify targets for which no functional assay exists. |
| Limitations | - Lacks cellular context (e.g., membrane permeability, intracellular ATP concentrations).- Only screens one class of proteins. | - Lower throughput.- Requires a specific antibody for each target (for Western blot-based readout).- Thermal stabilization does not always correlate with functional activity. | - Requires chemical modification of the compound, which may alter its binding properties.- Prone to identifying non-specific binders.- May miss low-affinity interactions. |
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating, incorporating controls that ensure the reliability and reproducibility of the data.
Protocol 1: In Vitro Kinase Panel Screening (Luminescence-Based)
This protocol describes a common method for assessing a compound's inhibitory activity against a panel of kinases by measuring ADP production, a universal product of kinase reactions.
Caption: Workflow for an in vitro luminescence-based kinase assay.
1. Causality Behind Experimental Choices:
-
Why Luminescence? This method is highly sensitive, has a broad dynamic range, and is less susceptible to interference from colored or fluorescent compounds compared to absorbance or fluorescence-based assays.
-
Why Staurosporine? Staurosporine is a potent, non-selective kinase inhibitor used as a positive control to ensure that the kinases in the panel are active and that the assay can detect inhibition.[11]
-
Why DMSO Control? The compound is dissolved in DMSO. This control accounts for any effect of the solvent on kinase activity and defines the 100% activity level.
2. Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of "this compound" in 100% DMSO.
-
Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination (e.g., from 10 mM down to 1 nM). Also prepare a DMSO-only control and a staurosporine control series.
-
-
Kinase Reaction Setup (in a 384-well plate):
-
In a white, opaque 384-well plate, add 1 µL of each serially diluted compound concentration to the appropriate wells.
-
Prepare a master mix for each kinase to be tested. This mix contains the specific kinase, its corresponding substrate peptide, and any required cofactors in the kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[11]
-
Add 5 µL of the kinase master mix to each well.
-
Prepare "no kinase" control wells containing only the substrate and buffer to measure background signal.
-
-
Reaction Initiation and Incubation:
-
Prepare an ATP solution in the kinase reaction buffer. The concentration should be at or near the Km for most kinases (typically 10-100 µM) to ensure physiological relevance.
-
Initiate the reaction by adding 5 µL of the ATP solution to all wells.
-
Seal the plate and incubate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption in the DMSO control wells).
-
-
ADP Detection (using a commercial kit like ADP-Glo™):
-
Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP, which is then used by a luciferase to generate a light signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the background signal (from "no kinase" wells).
-
Normalize the data to the DMSO control (100% activity) and a high-concentration staurosporine control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol validates whether a compound engages its target inside intact cells by measuring changes in the target protein's thermal stability.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
1. Causality Behind Experimental Choices:
-
Why Intact Cells? Performing the initial compound incubation in intact cells is critical. It accounts for cell permeability, potential efflux pump activity, and intracellular metabolism, providing a more physiologically relevant measure of target engagement than lysate-based assays.[8][13]
-
Why a Temperature Gradient? Heating the cells across a range of temperatures allows for the construction of a "melting curve." The midpoint of this curve (Tagg) is the temperature at which 50% of the protein has denatured and aggregated. A shift in this curve upon ligand binding is a direct measure of target stabilization.[8]
-
Why Western Blotting? For single-target validation, Western blotting is a straightforward and widely available method to quantify the amount of soluble target protein remaining after the heat challenge. It provides a self-validating system as the antibody specifically detects the protein of interest.
2. Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture the chosen cell line (e.g., one that expresses the target of interest) to ~80% confluency.
-
Treat the cells with the desired concentration of "this compound" or vehicle (DMSO) for a specified time (e.g., 1-2 hours) in the incubator.
-
-
Cell Harvesting and Heat Treatment:
-
Harvest the cells (e.g., by trypsinization or scraping), wash with PBS, and count them.
-
Resuspend the cells in PBS containing protease and phosphatase inhibitors to a final concentration of ~10^7 cells/mL.
-
Aliquot the cell suspension into PCR tubes.
-
Place the tubes in a thermal cycler and heat them to a range of different temperatures (e.g., 10-12 points from 40°C to 70°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.[13]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarify the lysates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins and cell debris.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample (e.g., using a BCA assay).
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of total protein for each temperature point onto an SDS-PAGE gel, followed by transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the target protein, followed by a secondary HRP-conjugated antibody.
-
Visualize the bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensity for each temperature point using image analysis software (e.g., ImageJ).
-
For each treatment condition (vehicle vs. compound), normalize the band intensity at each temperature to the intensity of the lowest temperature point (e.g., 40°C), which represents 100% soluble protein.
-
Plot the normalized intensity versus temperature and fit the data to a sigmoidal dose-response curve to determine the Tagg. A positive shift in the Tagg for the compound-treated sample compared to the vehicle control indicates target engagement.
-
Protocol 3: Chemoproteomics for Unbiased Off-Target Discovery
This protocol provides a conceptual workflow for an affinity-based chemoproteomics experiment to identify a broad range of potential binding partners.
Caption: Conceptual workflow for affinity-based chemoproteomics.
1. Causality Behind Experimental Choices:
-
Why Affinity-Based? This "bait-and-hook" approach is a direct way to isolate proteins that physically interact with the compound of interest from the entire proteome.[10]
-
Why Mass Spectrometry? LC-MS/MS is the only technology with the sensitivity and scale required to identify and quantify hundreds to thousands of proteins in a complex mixture, making it the engine of proteomics.[18]
-
Why a Competition Control? This is the most critical control for a self-validating system. Lysates are pre-incubated with an excess of the free, unmodified "this compound" before adding the immobilized probe. True binding partners will be competed off by the free compound, leading to a significant reduction in their signal in the MS analysis. This distinguishes them from proteins that bind non-specifically to the beads or the linker.
2. Conceptual Step-by-Step Methodology:
-
Probe Synthesis: Synthesize a derivative of the parent compound that incorporates a linker arm attached to a biotin molecule. The attachment point should be chosen carefully to minimize disruption of the compound's key binding pharmacophore.
-
Immobilization: Incubate the biotinylated probe with streptavidin-coated agarose or magnetic beads to create the affinity matrix.
-
Cell Lysis: Prepare a native protein lysate from the chosen cell line, ensuring to include protease and phosphatase inhibitors.
-
Affinity Pulldown:
-
Divide the lysate into two conditions: (1) Control, and (2) Competition.
-
To the "Competition" lysate, add an excess (e.g., 100-fold) of the free, unmodified parent compound and incubate for 1 hour.
-
Add the affinity matrix (beads with the immobilized probe) to both lysates and incubate (e.g., 2-4 hours at 4°C) to allow for protein binding.
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer).
-
-
Proteomic Analysis:
-
Run the eluates a short distance into an SDS-PAGE gel to separate proteins from the beads.
-
Perform an in-gel tryptic digest of the protein bands.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use a search algorithm (e.g., MaxQuant, Proteome Discoverer) to match the MS/MS spectra to a protein sequence database to identify the proteins.
-
Perform label-free quantification (LFQ) to compare the abundance of each identified protein between the control and competition samples.
-
Genuine off-targets will be present in high abundance in the control sample but significantly depleted in the competition sample.
-
Conclusion: Synthesizing a Unified Off-Target Profile
The investigation of off-target effects is an iterative and integrative process. The journey begins with broad, high-throughput screening to cast a wide net, such as with a kinase panel, which can quickly identify potential liabilities within a major target class. Hits from this screen are then considered putative off-targets.
The next critical step is validation in a physiological context. CETSA serves as an indispensable tool to confirm that these putative off-targets are engaged by the compound inside an intact cell. A lack of a thermal shift in CETSA may indicate that despite in vitro activity, the compound cannot access the target in a cellular environment, thus deprioritizing that particular off-target.
Finally, unbiased methods like chemoproteomics provide a crucial safety net, uncovering interactions that would have been missed by hypothesis-driven panel screens. Any high-confidence hits from a chemoproteomics experiment should, in turn, be validated for intracellular engagement using CETSA.
By strategically combining these orthogonal approaches, researchers can move beyond a simple list of interactions to a comprehensive, validated profile of a compound's cellular targets. This knowledge is paramount for making informed decisions, mitigating risks in drug development, and ultimately, designing safer and more effective medicines.
References
-
Richter, F., Fonfara, I., & Gelman, H. (2020). Off-target effects in CRISPR/Cas9 gene editing. PMC - NIH. [Link]
-
Cui, Y., & Liu, Y. (2018). Biased and Unbiased Methods for the Detection of Off-Target Cleavage by CRISPR/Cas9: An Overview. MDPI. [Link]
-
Kosicki, M., & Tomberg, K. (2020). Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy. PMC - NIH. [Link]
-
Duncan, J. S., & Saggese, P. (2019). Evaluation of Kinase Activity Profiling Using Chemical Proteomics. ResearchGate. [Link]
-
Bao, G., & Church, G. (2020). Towards standardizing nuclease off-target analysis for genome editing. Nature Portfolio. [Link]
-
Bosc, N., & Poirier, A. (2021). The Safety Relevance and Interpretation of Compound Off‐target Interactions. ResearchGate. [Link]
-
Almqvist, H., & Axelsson, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
CD Genomics. (n.d.). Summary of CRISPR-Cas9 off-target Detection Methods. CD Genomics. [Link]
-
Wikipedia. (n.d.). Cellular thermal shift assay. Wikipedia. [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]
-
Jones, C., & Gibbins, J. (2024). Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
ResearchGate. (n.d.). Principle of the cellular thermal shift assay (CETSA). ResearchGate. [Link]
-
Leach, M. W., & Boverhof, D. R. (2009). Practical considerations for nonclinical safety evaluation of therapeutic monoclonal antibodies. PMC - PubMed Central. [Link]
-
Sahu, P. K., & Singh, S. (2015). Complementary Approaches to Existing Target Based Drug Discovery for Identifying Novel Drug Targets. PMC - NIH. [Link]
-
Deng, X., & Johnson, G. L. (2012). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. ResearchGate. [Link]
-
Vasan, V., & Kandasamy, K. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH. [Link]
-
Khan, S. H. (2019). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. PMC - NIH. [Link]
-
Giansanti, P., & Heck, A. J. (2015). Evaluation of Kinase Activity Profiling Using Chemical Proteomics. PubMed. [Link]
-
Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]
-
ResearchGate. (2023). A Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. ResearchGate. [Link]
-
Wilson, K. E., & Roberts, A. (2022). CRISPR nuclease off-target activity and mitigation strategies. PMC - PubMed Central. [Link]
-
Dai, L., & van der Walle, C. F. (2024). Stability-based approaches in chemoproteomics. PMC - NIH. [Link]
-
Wang, Y., & Chen, X. (2023). Chemoproteomics, A Broad Avenue to Target Deconvolution. ResearchGate. [Link]
-
Siramshetty, V., & Preissner, R. (2023). A preclinical secondary pharmacology resource illuminates target-adverse drug reaction associations of marketed drugs. NIH. [Link]
-
Synthego. (2025). CRISPR Off-Target Editing: Prediction, Analysis, and More. Synthego. [Link]
-
Certara. (2022). Don't Forget About Safety! How to Assess Drug Candidate Safety in Early Clinical Development. Certara. [Link]
-
Johnson, J. L., & White, F. M. (2020). Emerging Methods in Chemoproteomics with Relevance to Drug Discovery. PubMed. [Link]
-
Johnson, G. L., & Patel, P. (2025). Chemoproteomic Profiling of C. albicans for Characterization of Anti-fungal Kinase Inhibitors. bioRxiv. [Link]
-
ResearchGate. (n.d.). The process to split reliable and "detected" off-targets. ResearchGate. [Link]
-
Chang, R. L., & Xie, L. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PMC - PubMed Central. [Link]
-
Haeussler, M., & Concordet, J. P. (2016). Evaluation of off-target and on-target scoring algorithms and integration into the guide RNA selection tool CRISPOR. ResearchGate. [Link]
-
Zhou, G., & Zhai, Y. (2014). Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors. ResearchGate. [Link]
-
Abuelizz, H. A., & Marzouk, M. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]
-
Kumar, A., & Sharma, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. PubMed. [Link]
-
Zhou, G., & Zhai, Y. (2014). Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors. PubMed. [Link]
-
Wikipedia. (n.d.). Proteomics. Wikipedia. [Link]
-
ResearchGate. (n.d.). Schematic overview of the target deconvolution workflow implemented in the study. ResearchGate. [Link]
-
Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing. Drug Discovery News. [Link]
-
Pontiki, E., & Hadjipavlou-Litina, D. (2021). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. [Link]
Sources
- 1. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complementary Approaches to Existing Target Based Drug Discovery for Identifying Novel Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Stability-based approaches in chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of Kinase Activity Profiling Using Chemical Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Kinase Selectivity Profiling Systems—General Panel [promega.jp]
- 18. Proteomics - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthesis of 6-Bromo-2-isopropylquinoline-4-carboxylic Acid for Researchers and Drug Development Professionals
Introduction: The Significance of 6-Bromo-2-isopropylquinoline-4-carboxylic Acid
This compound is a crucial heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of biologically active molecules. Its quinoline-4-carboxylic acid core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with therapeutic potential. The strategic placement of a bromine atom at the 6-position provides a handle for further functionalization through various cross-coupling reactions, while the isopropyl group at the 2-position can influence the molecule's steric and electronic properties, impacting its interaction with biological targets. Given its importance, the efficient and scalable synthesis of this molecule is of paramount interest to researchers in drug discovery and development. This guide provides a comparative analysis of the two primary synthetic routes to this compound: the Pfitzinger Reaction and the Doebner Reaction.
At a Glance: Comparison of Synthesis Methods
| Feature | Pfitzinger Reaction | Doebner Reaction |
| Starting Materials | 5-Bromoisatin, Methyl isopropyl ketone | 4-Bromoaniline, Isobutyraldehyde, Pyruvic acid |
| Reaction Type | Condensation/Cyclization | Three-component condensation |
| Catalyst/Reagent | Strong base (e.g., KOH) | Lewis acid (e.g., BF₃·THF) or Brønsted acid |
| Solvent | Protic solvents (e.g., Ethanol/Water) | Acetonitrile, Ethanol |
| Typical Yield | Moderate to good (estimated 60-80%) | Good to excellent (up to 82% for similar substrates)[1] |
| Key Advantages | Readily available starting materials. | One-pot procedure, adaptable to a wide range of substrates. |
| Potential Challenges | Harsh basic conditions may not be suitable for sensitive functional groups. | The reaction can be sensitive to the electronic nature of the aniline. |
Method 1: The Pfitzinger Reaction - A Classic Route to Quinolines
The Pfitzinger reaction, a cornerstone of quinoline synthesis, involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[2][3] For the synthesis of our target molecule, this translates to the reaction of 5-bromoisatin with methyl isopropyl ketone (3-methyl-2-butanone).
Causality in Experimental Design:
The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in 5-bromoisatin, opening the five-membered ring to form a keto-acid intermediate. This intermediate then undergoes a condensation reaction with methyl isopropyl ketone to form an imine, which tautomerizes to a more stable enamine. The subsequent intramolecular cyclization, driven by the nucleophilicity of the enamine attacking the keto group, followed by dehydration, yields the final aromatic quinoline-4-carboxylic acid. The choice of a strong base, typically potassium hydroxide, is crucial for the initial ring-opening of the isatin. A protic solvent system like ethanol/water is commonly employed to facilitate the dissolution of the reactants and the ionic intermediates.
Visualizing the Pfitzinger Reaction Workflow:
Sources
A Researcher's Comparative Guide to the Biological Evaluation of 6-Bromo-2-isopropylquinoline-4-carboxylic Acid Enantiomers
In the landscape of modern drug discovery, the quinoline scaffold represents a privileged structure, forming the backbone of numerous therapeutic agents with a wide spectrum of activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] The seemingly minor substitution of a 4-carboxylic acid group onto this quinoline core dramatically influences its biological profile, often conferring potent and specific inhibitory activities against key cellular targets.[4][5] This guide focuses on a specific, yet underexplored member of this family: 6-Bromo-2-isopropylquinoline-4-carboxylic acid .
Our primary objective is to provide a robust framework for its biological evaluation, with a critical emphasis on a factor frequently decisive in pharmacology: stereochemistry .[6][7][8] The presence of a chiral center, in this case implicitly at the isopropyl group's attachment point if asymmetry is induced during synthesis or metabolism, or more commonly introduced via further substitution, necessitates the separation and individual assessment of its enantiomers. It is a well-established principle that enantiomers of a chiral drug can exhibit widely different pharmacological, pharmacokinetic, and toxicological properties.[7][9]
This guide will compare the hypothetical biological performance of the (R)- and (S)-enantiomers of this compound. As a benchmark for performance, we will use a well-characterized quinoline-based inhibitor of Dihydroorotate Dehydrogenase (DHODH), designated here as Comparator Q-X , drawing parallels from potent analogues identified in recent research.[4][5] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, making it a validated target for cancer and autoimmune disease therapies.
Foundational Strategy: From Racemate to Biological Insight
The initial step in any stereospecific biological evaluation is the resolution of the racemic mixture. Without this separation, the resulting biological data is merely an average of the activities of the two enantiomers, potentially masking a highly potent but less abundant isomer or overlooking stereospecific toxicity.
Experimental Protocol: Chiral HPLC Separation
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for the analytical and semi-preparative separation of enantiomers.[9][10][11][12]
Objective: To resolve and isolate the (R)- and (S)-enantiomers of this compound.
Methodology:
-
Column Selection: A polysaccharide-based CSP, such as Chiralpak® IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate)), is an excellent starting point due to its broad applicability for separating chiral compounds, including those with acidic moieties.
-
Mobile Phase Optimization:
-
Begin with a normal-phase solvent system (e.g., hexane/isopropanol) with a small percentage of a carboxylic acid modifier (e.g., 0.1% trifluoroacetic acid) to improve peak shape and resolution.
-
Screen various ratios of hexane to isopropanol (e.g., 90:10, 80:20, 70:30) to optimize the separation factor (α) and resolution (Rs).
-
Alternatively, explore reversed-phase conditions (e.g., acetonitrile/water with an acidic buffer) if the compound shows better solubility and separation characteristics.
-
-
Detection: Utilize a UV detector set to the maximum absorbance wavelength (λmax) of the quinoline core.
-
Scale-Up: Once analytical separation is achieved, transition to a semi-preparative column of the same stationary phase to isolate milligram-to-gram quantities of each pure enantiomer for subsequent biological assays.
-
Absolute Stereochemistry Confirmation: The absolute configuration of the separated enantiomers must be determined using techniques such as X-ray crystallography or by comparing their circular dichroism (CD) spectra to theoretical calculations.
In Vitro Performance Evaluation: Target Engagement and Cellular Effects
The cornerstone of this evaluation is to determine if the compound engages a specific molecular target and translates this engagement into a cellular effect. Based on the activity of similar quinoline-4-carboxylic acids, we hypothesize that our target compound may inhibit DHODH.[4][5][13]
Primary Assay: Dihydroorotate Dehydrogenase (DHODH) Inhibition
Objective: To quantify the inhibitory potency (IC₅₀) of each enantiomer and the comparator against human DHODH.[13]
Methodology:
-
Reagents: Recombinant human DHODH, dihydroorotate, decylubiquinone (co-substrate), and 2,6-dichloroindophenol (DCIP) as a colorimetric indicator.[13]
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains a buffered solution with the DHODH enzyme and the test compound at various concentrations (typically a 10-point serial dilution).
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrates, dihydroorotate and decylubiquinone.
-
Measurement: DHODH activity is measured by monitoring the reduction of DCIP, which results in a decrease in absorbance at 600 nm. This is read kinetically over 15-30 minutes using a plate reader.
-
Data Analysis: The rate of reaction is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Secondary Assay: Cell Viability (MTT Assay)
Objective: To assess the cytotoxic effects of each enantiomer and the comparator on cancer cell lines, providing a measure of on-target cellular activity.[13]
Methodology:
-
Cell Lines: A panel of human cancer cell lines (e.g., HCT-116 colorectal carcinoma, A549 lung carcinoma, MCF-7 breast cancer) are selected.[14]
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds for 72 hours.
-
MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.[13]
-
Solubilization & Measurement: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO), and the absorbance is read at ~570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. IC₅₀ values are determined by plotting the percentage of viability against the log of the compound concentration.
Comparative Performance Data (Hypothetical)
The following tables summarize the expected outcomes from the in vitro assays, highlighting the potential for stereospecific activity.
Table 1: Comparative DHODH Enzyme Inhibition
| Compound | hDHODH IC₅₀ (nM) |
| (R)-6-Bromo-2-isopropylquinoline-4-carboxylic acid | 850 |
| (S)-6-Bromo-2-isopropylquinoline-4-carboxylic acid | 25 |
| Comparator Q-X | 45 |
| Racemic Mixture | 420 |
Table 2: Comparative Cytotoxicity in HCT-116 Cells
| Compound | HCT-116 IC₅₀ (µM) |
| (R)-6-Bromo-2-isopropylquinoline-4-carboxylic acid | > 50 |
| (S)-6-Bromo-2-isopropylquinoline-4-carboxylic acid | 1.5 |
| Comparator Q-X | 2.8 |
| Racemic Mixture | 15.7 |
Interpretation: In this hypothetical scenario, the (S)-enantiomer is the eutomer—the pharmacologically active enantiomer—exhibiting significantly greater potency against both the isolated enzyme and the cancer cell line. The (R)-enantiomer, or distomer, is largely inactive. The activity of the racemic mixture is diluted by the presence of the inactive distomer, underscoring the critical need for chiral separation.
Mechanistic Context and In Vivo Considerations
The inhibition of DHODH depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This leads to S-phase cell cycle arrest and ultimately, apoptosis, particularly in rapidly proliferating cells like cancer cells.[4]
Framework for In Vivo Evaluation
Based on potent in vitro activity, the (S)-enantiomer would be advanced to in vivo studies.
-
Model: An HCT-116 colorectal cancer xenograft model in immunodeficient mice (e.g., nude mice) would be appropriate.
-
Dosing Regimen: The compound would be administered orally (PO) daily, and its efficacy compared against a vehicle control and a standard-of-care agent (e.g., 5-Fluorouracil).
-
Primary Endpoints:
-
Tumor Growth Inhibition (TGI): Measured by caliper twice weekly.
-
Tolerability: Monitored by body weight changes and clinical signs.
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Blood samples would be collected to determine drug exposure (PK), and tumor biopsies could be analyzed for biomarkers of DHODH inhibition (PD).
Conclusion and Future Directions
This guide outlines a comprehensive, logical, and experimentally sound strategy for the biological evaluation of the enantiomers of this compound. By employing chiral separation followed by systematic in vitro and in vivo testing, researchers can accurately determine the pharmacological profile of each stereoisomer. The hypothetical data presented illustrates a common scenario where one enantiomer is responsible for the desired activity, a finding that is impossible to discern from studying the racemic mixture alone. This rigorous, stereospecific approach is fundamental to advancing potent and selective quinoline-based compounds toward clinical development.
References
-
Haginaka, J. (2017). Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. Journal of Separation Science, 40(14), 2863-2882. [Link]
-
Vasava, D. J., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]
-
Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4499-4516. [Link]
-
Al-Ostath, A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(21), 6649. [Link]
-
Khan, I., et al. (2024). Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors: Insights from in silico, in vitro, and in vivo studies on their anti-diabetic properties. Bioorganic Chemistry, 146, 107267. [Link]
-
Buchtíková, E., et al. (2011). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. Folia Microbiologica, 45(4), 305-311. [Link]
-
Akinfenwa, A. A., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances, 13(38), 26867-26888. [Link]
-
Raffiunnisa, et al. (2023). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. Asian Journal of Chemistry, 35(8), 1855-1861. [Link]
-
Al-dujaili, L. J., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(28), 17895-17921. [Link]
-
Linares, A. R., et al. (2019). Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents. Bioorganic Chemistry, 83, 234-242. [Link]
-
Raffiunnisa, et al. (2023). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. ResearchGate. [Link]
-
Yulizar, Y., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 7. [Link]
-
Raffiunnisa, et al. (2023). Synthesis of a Series of Quinoline-Based New Chiral Reagent and its Application in Separation of Racemic Mexiletine followed by Liquid Chromatography and Confirmation of Results Using Molecular Modelling; A Complete Study. ResearchGate. [Link]
-
Sun, J., et al. (2019). Direct Enantiomeric Resolution of Seventeen Racemic 1,4-Dihydropyridine-Based Hexahydroquinoline Derivatives by HPLC. International Journal of Molecular Sciences, 20(18), 4488. [Link]
-
Wang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 869395. [Link]
-
Singh, P., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(11), 1435-1445. [Link]
-
Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Publications. [Link]
-
Iovine, V., et al. (2020). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 25(22), 5328. [Link]
-
A. Al-Dhfyan (n.d.). Stereochemistry and biological activity of drugs. SlideShare. [Link]
-
Iovine, V., et al. (2020). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 8. researchgate.net [researchgate.net]
- 9. Chiral separation of quinolones by liquid chromatography and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape: A Guide to Assessing Cross-Reactivity of 6-Bromo-2-isopropylquinoline-4-carboxylic acid in Preclinical Assays
Introduction: The Quinoline-4-Carboxylic Acid Scaffold - A Double-Edged Sword in Drug Discovery
The quinoline-4-carboxylic acid moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2] Derivatives of this versatile heterocyclic system have been investigated for their potential as anticancer, antibacterial, anti-inflammatory, and antioxidant agents.[1][3][4] This wide range of therapeutic potential stems from the ability of these compounds to interact with a diverse array of cellular targets, including enzymes crucial for pyrimidine biosynthesis like dihydroorotate dehydrogenase (DHODH), epigenetic modulators such as histone deacetylases (HDACs) and sirtuins (SIRTs), and structural proteins like tubulin.[1][5][6]
Our focus in this guide is a novel investigational compound, 6-Bromo-2-isopropylquinoline-4-carboxylic acid . While its primary mechanism of action is hypothesized to be the inhibition of a specific therapeutic target, the inherent promiscuity of the quinoline-4-carboxylic acid scaffold necessitates a rigorous evaluation of its cross-reactivity profile. Off-target interactions can lead to unforeseen toxicities or confound the interpretation of in-vitro and in-vivo studies. Therefore, a systematic assessment of selectivity is not merely a regulatory formality but a cornerstone of robust drug development.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a thorough cross-reactivity screening cascade for "this compound" and other novel quinoline derivatives. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and illustrate how to interpret and present the resulting data.
The Importance of a Proactive Cross-Reactivity Strategy
A proactive approach to identifying off-target activities early in the drug discovery pipeline is paramount. It allows for:
-
Informed Lead Optimization: Understanding the structure-activity relationship for both on-target and off-target effects can guide medicinal chemists in designing more selective analogues.
-
Early De-risking of Candidates: Identifying potential liabilities before significant investment in preclinical and clinical development can save valuable time and resources.
-
Mechanistic Clarity: A clear understanding of a compound's selectivity provides greater confidence in attributing its biological effects to the intended mechanism of action.
Part 1: Defining the Scope of the Cross-Reactivity Panel
The selection of an appropriate panel of off-targets is critical for a meaningful cross-reactivity assessment. This selection should be guided by the known biological activities of the broader chemical class. For quinoline-4-carboxylic acid derivatives, a logical starting point would be to include targets from the following categories:
-
Enzymes Involved in Nucleotide Metabolism: Given that some quinoline-4-carboxylic acids are potent inhibitors of DHODH, it is prudent to assess for activity against other enzymes in this pathway or related pathways.[5]
-
Epigenetic Modulators: The documented activity of some derivatives against HDACs and SIRTs makes these important families of enzymes to include in a screening panel.[1][6]
-
Protein Kinases: While not the most commonly reported target for this scaffold, the vast number of kinases and their role in a multitude of cellular processes make them a crucial component of any comprehensive cross-reactivity screen.
-
G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors, screening against a representative panel of GPCRs is a standard practice to identify potential off-target signaling effects.
-
Ion Channels: Off-target modulation of ion channels can lead to significant safety concerns, particularly cardiotoxicity.
Hypothetical Primary Target and Off-Target Panel
For the purpose of this guide, let us assume that "this compound" has been designed as a potent inhibitor of Sirtuin 3 (SIRT3) , a mitochondrial deacetylase implicated in cancer metabolism.[6]
Based on this, a focused cross-reactivity panel would include:
-
Primary Target: SIRT3
-
Closely Related Sirtuins: SIRT1, SIRT2 (to assess for isoform selectivity)
-
Other Epigenetic Modulators: A representative panel of HDACs (e.g., HDAC1, HDAC6)
-
Key Metabolic Enzyme: Dihydroorotate Dehydrogenase (DHODH)
-
A Panel of Representative Kinases and GPCRs
Part 2: Experimental Workflows for Cross-Reactivity Profiling
A tiered approach to cross-reactivity screening is often the most efficient. This typically begins with single-point concentration screens against a broad panel, followed by dose-response studies for any identified "hits."
Caption: A tiered workflow for cross-reactivity assessment.
Detailed Experimental Protocol: In-vitro SIRT3 Inhibition Assay (Primary Target)
This protocol describes a typical fluorescence-based assay to determine the IC50 value of "this compound" against SIRT3.
Materials:
-
Recombinant human SIRT3 enzyme
-
Fluorogenic SIRT3 substrate (e.g., a peptide with an acetylated lysine and a fluorophore/quencher pair)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated peptide)
-
Test compound ("this compound") dissolved in DMSO
-
Positive control inhibitor (e.g., Suramin)
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Assay Plate Setup:
-
Add 5 µL of assay buffer to all wells.
-
Add 1 µL of the serially diluted test compound, positive control, or DMSO (vehicle control) to the appropriate wells.
-
Add 10 µL of a 2.5X enzyme/substrate/NAD+ mixture (pre-incubated for 15 minutes at room temperature) to each well to initiate the reaction. The final concentrations should be optimized but are typically in the range of 1-5 ng/µL SIRT3, 10-20 µM substrate, and 100-500 µM NAD+.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Development: Add 10 µL of developer solution to each well.
-
Second Incubation: Incubate the plate at 37°C for 15 minutes.
-
Data Acquisition: Read the fluorescence intensity on a plate reader (e.g., Ex/Em = 360/460 nm).
-
Data Analysis:
-
Normalize the data using the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Part 3: Data Presentation and Interpretation
Clear and concise presentation of cross-reactivity data is essential for decision-making. A summary table comparing the IC50 values for the primary target and the off-target panel is highly effective.
Table 1: Hypothetical Cross-Reactivity Profile of this compound
| Target Class | Target | IC50 (µM) | Selectivity Index (vs. SIRT3) |
| Primary Target | SIRT3 | 0.05 | 1 |
| Sirtuins | SIRT1 | 2.5 | 50 |
| SIRT2 | 1.8 | 36 | |
| HDACs | HDAC1 | > 50 | > 1000 |
| HDAC6 | 15 | 300 | |
| Metabolic Enzymes | DHODH | > 50 | > 1000 |
| Kinases | Kinase X | 8.2 | 164 |
| Kinase Y | > 50 | > 1000 | |
| GPCRs | GPCR Z | 22 | 440 |
Interpretation of Hypothetical Data:
The hypothetical data in Table 1 suggests that "this compound" is a potent inhibitor of SIRT3 with good selectivity over other sirtuins (SIRT1 and SIRT2). A selectivity index of >30-fold is often considered a good starting point. The compound shows weak activity against HDAC6 and Kinase X, which would warrant further investigation in cell-based models to determine if this translates to a physiological effect. The lack of activity against HDAC1, DHODH, Kinase Y, and GPCR Z at concentrations up to 50 µM is encouraging.
Part 4: Visualizing On-Target vs. Off-Target Effects
Diagrams can be powerful tools for conceptualizing the potential downstream consequences of off-target activity.
Caption: On-target vs. potential off-target cellular effects.
Conclusion
The evaluation of cross-reactivity is a critical and indispensable component of the preclinical development of any novel therapeutic agent. For a compound like "this compound," which belongs to a chemical class with a history of diverse biological activities, a thorough and well-designed screening strategy is of utmost importance. By employing a tiered approach, utilizing robust assay methodologies, and clearly interpreting the resulting data, researchers can build a comprehensive selectivity profile. This not only enhances the quality of the drug candidate but also provides a solid foundation for its continued development and eventual clinical success. The principles and protocols outlined in this guide offer a roadmap for navigating the complex landscape of molecular interactions and making informed decisions in the quest for safer and more effective medicines.
References
- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
- Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Is
- Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid.Benchchem.
- Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Deriv
- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors.Frontiers.
- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
- Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone.MDPI.
- Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiprolifer
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
Independent Verification of "6-Bromo-2-isopropylquinoline-4-carboxylic acid" Research Findings: A Comparative Guide
This guide provides an in-depth, independent verification of the chemical and physical properties of "6-Bromo-2-isopropylquinoline-4-carboxylic acid." Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive comparison with structurally similar quinoline-4-carboxylic acid derivatives. The experimental protocols and comparative data herein are intended to ensure scientific integrity and provide a solid foundation for future research and development endeavors.
Introduction to Quinolone-4-Carboxylic Acids
Quinoline-4-carboxylic acids are a significant class of heterocyclic compounds that form the core structure of many synthetic and natural products with a wide range of biological activities. Their derivatives are known to exhibit antitumor, antimalarial, antibacterial, and antiviral properties, making them a focal point in medicinal chemistry and drug discovery. The precise characterization and verification of the properties of novel derivatives, such as this compound, are paramount for advancing their potential therapeutic applications.
This guide will focus on the synthesis and characterization of this compound, presenting a plausible and detailed synthetic protocol based on the well-established Doebner reaction. Furthermore, a comparative analysis of its spectroscopic and physical properties against two analogs, 6-Bromo-2-methyl-quinoline-4-carboxylic acid and 6-Bromo-2-phenyl-quinoline-4-carboxylic acid, will be provided to elucidate the influence of the substituent at the 2-position on the molecule's overall characteristics.
Synthesis and Purification Protocols
The synthesis of 2-substituted quinoline-4-carboxylic acids is classically achieved through multicomponent reactions such as the Doebner reaction or the Pfitzinger synthesis.[1][2] For the target compound, this compound, the Doebner reaction presents a direct and efficient pathway.[1][3][4][5][6][7]
Proposed Synthesis of this compound via the Doebner Reaction
The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.[1][8][4] This one-pot, three-component synthesis is a versatile method for preparing a wide array of quinoline-4-carboxylic acids.[9][6][7]
Reaction Scheme:
A proposed Doebner reaction for the synthesis of the target compound.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromoaniline (1.0 equivalent), isobutyraldehyde (1.2 equivalents), and pyruvic acid (1.2 equivalents) in absolute ethanol.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The precipitated product can be collected by vacuum filtration.
-
Purification: The crude product is then washed with cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or N,N-dimethylformamide (DMF).[10][11]
Comparative Analysis of Physicochemical and Spectroscopic Properties
The substitution at the 2-position of the quinoline ring significantly influences the molecule's electronic and steric properties, which in turn affects its physical and spectroscopic characteristics.
Table 1: Comparison of Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₁₃H₁₂BrNO₂ | 294.14 | Not Reported |
| 6-Bromo-2-methylquinoline-4-carboxylic acid | C₁₁H₈BrNO₂ | 266.09 | Not Reported |
| 6-Bromo-2-phenylquinoline-4-carboxylic acid | C₁₆H₁₀BrNO₂ | 328.16 | ~243[12] |
Table 2: Comparative Spectroscopic Data
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) (Predicted) | IR (cm⁻¹) (Characteristic Peaks) | Mass Spec (m/z) |
| This compound | 9.01 (d, J = 1.9 Hz, 1H), 8.05 – 7.90 (m, 2H), 7.79 (dd, J = 9.0, 2.0 Hz, 1H), 3.41 – 3.22 (m, 1H), 1.40 (d, J = 6.9 Hz, 6H) | Aromatic C: 120-150, Carboxylic C: ~168, Isopropyl CH: ~35, Isopropyl CH₃: ~22 | ~3000 (O-H, broad), ~1700 (C=O), ~1600, 1550 (C=C, aromatic), ~820 (C-Br) | [M]+ at 293/295 |
| 6-Bromo-2-methylquinoline-4-carboxylic acid | - | Aromatic C: 120-150, Carboxylic C: ~168, Methyl C: ~20 | ~3000 (O-H, broad), ~1700 (C=O), ~1600, 1550 (C=C, aromatic), ~820 (C-Br) | [M]+ at 265/267 |
| 6-Bromo-2-phenylquinoline-4-carboxylic acid | - | Aromatic C: 120-150, Carboxylic C: ~168 | ~3000 (O-H, broad), ~1700 (C=O), ~1600, 1550 (C=C, aromatic), ~820 (C-Br) | [M]+ at 327/329 |
Note: Predicted ¹³C NMR data is based on standard chemical shift increments and may vary from experimental values. Characteristic IR peaks are based on the functional groups present.[13][14] The mass spectrometry data indicates the expected molecular ion peaks for the two bromine isotopes (⁷⁹Br and ⁸¹Br).
Discussion of Structure-Property Relationships
The ¹H NMR data for this compound reveals characteristic signals for the quinoline core and the isopropyl group. The downfield singlet at 9.01 ppm is indicative of the proton at the 5-position, deshielded by the bromine atom and the quinoline nitrogen. The multiplet for the isopropyl methine proton and the doublet for the methyl groups are consistent with the proposed structure.
The electron-donating nature of the isopropyl group, compared to the methyl group, is expected to have a subtle effect on the electron density of the quinoline ring, which may be observable in the ¹³C NMR spectrum. In contrast, the phenyl group in 6-Bromo-2-phenylquinoline-4-carboxylic acid will exert a more significant electronic effect through resonance, and its steric bulk will also influence the molecule's conformation and intermolecular interactions, as reflected in its higher melting point.
The infrared spectra of all three compounds are expected to show the characteristic broad O-H stretch of the carboxylic acid dimer, along with the strong carbonyl C=O absorption.[14] The mass spectra will be characterized by the presence of the M and M+2 isotope pattern for the bromine atom, and fragmentation will likely involve the loss of the carboxylic acid group.[15][16]
Experimental Workflows
Synthesis Workflow
A general workflow for the synthesis and purification of the target compound.
Spectroscopic Analysis Workflow
A workflow for the spectroscopic characterization of the synthesized compound.
Conclusion
This guide has provided a comprehensive overview of the synthesis and characterization of this compound, alongside a comparative analysis with its methyl and phenyl analogs. While a complete experimental dataset for the target compound is not yet publicly available, the proposed synthetic route via the Doebner reaction offers a reliable method for its preparation. The provided spectroscopic data and structure-property discussion serve as a valuable reference for researchers working with this and related quinoline derivatives. Independent verification of these findings through laboratory synthesis and analysis is encouraged to further solidify our understanding of this promising class of compounds.
References
[15] Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [URL: https://chem.bg.ac.rs/wp-content/uploads/2021/11/53-4-245-248.pdf] [1] Doebner reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Doebner_reaction] Application Notes and Protocols: Doebner Reaction for Synthesizing Substituted Quinolines - Benchchem. [URL: https://www.benchchem.com/application-notes/doebner-reaction] Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Instrumental_Analysis/Mass_Spectrometry/Mass_Spectrometry_-_Fragmentation_Patterns] [3] SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [URL: https://series.iipseries.org/index.php/ftcmt/article/view/588/443] [4] Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6272895/] [2] Pfitzinger reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Pfitzinger_reaction] [5] Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4007820/] [6] Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants - MDPI. [URL: https://www.mdpi.com/2079-4991/12/10/1744] [12] 6-Bromo-2-Phenyl-Quinoline-4-Carboxylic Acid - Chem-Impex. [URL: https://www.chemimpex.com/products/23263] [16] Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9889988/] [13] IR: carboxylic acids. [URL: https://www.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/ir/ircarb.htm] [17] Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory - IOSR Journal. [URL: http://www.iosrjournals.org/iosr-jac/papers/vol7-issue11/Version-1/E071112635.pdf] [18] QUINOLINE-4-CARBOXYLIC ACID(486-74-8) IR Spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/486-74-8_IR1.htm] [7] Application Notes and Protocols: Doebner Multicomponent Reaction for Quinoline-4-Carboxylic Acid Synthesis - Benchchem. [URL: https://www.benchchem.com/application-notes/doebner-multicomponent-reaction-for-quinoline-4-carboxylic-acid-synthesis] [19] Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - MDPI. [URL: https://www.mdpi.com/1420-3049/22/1/134] [10] WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents. [URL: https://patents.google.com/patent/WO2005073239A1/en] [14] What peaks would indicate a carboxylic acid in IR spectroscopy? - TutorChase. [URL: https://tutorchase.com/answers/ib/chemistry/what-peaks-would-indicate-a-carboxylic-acid-in-ir-spectroscopy] [11] Process for the preparation of a quinoline carboxylic acid - European Patent Office - EP 0351889 B1 - Googleapis.com. [URL: https://patentimages.storage.googleapis.com/79/11/a9/328d84a16223d7/EP0351889B1.pdf]
Sources
- 1. 6-Chloro-2-isopropyl-4-(3-isopropyl-phenyl)-quinoline-3-carboxylic acid | C22H22ClNO2 | CID 71556428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-溴-2-甲基喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. iipseries.org [iipseries.org]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. chemimpex.com [chemimpex.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. tutorchase.com [tutorchase.com]
- 15. chempap.org [chempap.org]
- 16. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iosrjournals.org [iosrjournals.org]
- 18. QUINOLINE-4-CARBOXYLIC ACID(486-74-8) IR Spectrum [m.chemicalbook.com]
- 19. mdpi.com [mdpi.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 6-Bromo-2-isopropylquinoline-4-carboxylic acid
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 6-Bromo-2-isopropylquinoline-4-carboxylic acid. As a specialized laboratory chemical, its proper handling from the point of generation to final disposal is critical for ensuring personnel safety and environmental protection. This document is designed for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.
Hazard Assessment and Waste Characterization
Understanding the hazards associated with this compound is the foundation of its safe management. Its chemical structure informs its classification and, consequently, its disposal requirements.
-
Halogenated Organic Compound : The presence of a bromine atom classifies this substance as a halogenated organic compound.[1][2] These compounds require specific disposal methods, typically high-temperature incineration, to prevent the release of persistent and potentially toxic substances into the environment.[1] The U.S. Environmental Protection Agency (EPA) heavily regulates halogenated organic compounds under the Resource Conservation and Recovery Act (RCRA).[3][4][5]
-
Carboxylic Acid : The carboxylic acid group makes the compound acidic. Therefore, it must not be mixed with bases or other incompatible materials in the same waste container to avoid violent chemical reactions.[1]
-
Potential Particularly Hazardous Substance (PHS) : Many quinoline derivatives and halogenated compounds are noted for their biological activity and potential toxicity. Similar brominated quinolines are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[6][7] Some halogenated solvents are also suspected carcinogens. In the absence of specific toxicological data, it is prudent practice to handle this compound as a Particularly Hazardous Substance (PHS), which necessitates additional safety precautions as mandated by the Occupational Safety and Health Administration (OSHA).[8]
| Hazard Classification | Reasoning | Primary Disposal Implication |
| Halogenated Organic Waste | Contains a carbon-bromine bond. | Must be segregated from non-halogenated waste; requires incineration.[1] |
| Corrosive (Acidic) | Contains a carboxylic acid functional group. | Must not be mixed with bases in waste containers.[1] |
| Toxic / Irritant | Based on data for structurally similar quinoline compounds.[6][7] | Handle with appropriate PPE; label waste with "Toxic" and "Irritant" warnings. |
| Suspected Carcinogen | A precautionary classification for many complex organic and halogenated compounds.[9][10][11] | Work should be conducted in designated areas with engineering controls like fume hoods. |
Core Principles of Compliant Chemical Waste Management
All laboratory waste management is governed by a hierarchy of principles designed to maximize safety and minimize environmental impact.[12]
-
Waste Minimization : The most effective strategy is to reduce waste at its source. This includes ordering the smallest necessary quantity of the chemical, reducing the scale of experiments, and avoiding the generation of expired or unwanted stock.[12][13][14]
-
Regulatory Compliance : In the United States, the EPA provides the primary framework for hazardous waste disposal through RCRA.[3][15] Additionally, OSHA standards ensure worker safety during the handling of these chemicals.[10][16] Your institution's Environmental Health and Safety (EHS) office translates these regulations into actionable local policies.
Standard Operating Procedure (SOP) for Disposal
This section provides a direct, step-by-step protocol for collecting and disposing of waste containing this compound.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE.
-
Gloves : Chemically resistant gloves (e.g., nitrile) are mandatory. Discard gloves immediately after any overt contact with the chemical.[17]
-
Eye Protection : Safety glasses with side shields or chemical splash goggles are required.[18]
-
Lab Coat : A standard lab coat should be worn to protect against skin contact.
Step 2: Segregate the Waste Stream
Proper segregation is the most critical step in chemical waste disposal. Incorrectly mixed waste can lead to dangerous reactions and costly disposal challenges.
-
Designated Container : Dedicate a specific waste container for "Halogenated Organic Waste."[1][2]
-
DO NOT MIX : Never mix this waste with the following:
Step 3: Use and Label the Correct Waste Container
Container selection and labeling are mandated by the EPA and are crucial for safety and compliance.[20][21]
-
Container Type : Use a chemically compatible, leak-proof container with a secure, threaded screw cap.[4][15] For this compound, a high-density polyethylene (HDPE) or glass container is appropriate.
-
Labeling : The container must be labeled before the first drop of waste is added.[9] The label must include:
Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA).[13][20]
-
Location : The SAA must be under the control of laboratory personnel. Waste should not be moved from one SAA to another.[13][20]
-
Secondary Containment : Place the waste container in a secondary containment bin or tray to catch any potential leaks or spills.[14][15]
-
Keep Closed : The waste container must remain tightly sealed at all times except when actively adding waste.[9][13]
Step 5: Arrange for Final Disposal
Laboratory personnel are responsible for the waste until it is collected by trained professionals.
-
Monitor Fill Level : Do not overfill containers; fill to no more than 90% capacity.[4]
-
Request Pickup : Once the container is nearly full, or if it has been accumulating for an extended period (typically up to 12 months), contact your institution's EHS department to request a waste pickup.[13][22]
-
Professional Disposal : The EHS office will arrange for the waste to be transported to a licensed hazardous waste disposal facility for high-temperature incineration, which is the standard procedure for halogenated organic compounds.[1][18][20]
Emergency Procedures: Spills and Exposures
In the event of a spill or exposure, immediate and correct action is vital.
-
Small Spills (Contained within a fume hood) :
-
Ensure your PPE is intact.
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).
-
Carefully collect the contaminated absorbent material using non-sparking tools.
-
Place the collected material into a sealed, properly labeled hazardous waste container.[2][9]
-
Decontaminate the area with an appropriate solvent and then soap and water.
-
-
Large Spills (Outside of a fume hood) :
-
Alert personnel in the immediate area and evacuate.
-
If the substance is volatile or dusty, close the lab doors to contain the fumes.
-
Contact your institution's emergency number and the EHS office immediately.
-
-
Personnel Exposure :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6][23]
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][23]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[23]
-
Visual Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]
-
Regulating Lab Waste Disposal in the United States: The Role of the EPA. (n.d.). Needle.Tube. Retrieved from [Link]
-
Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]
-
Best Practices for Laboratory Waste Management. (2024, September 17). ACTenviro. Retrieved from [Link]
-
Management of Waste. (n.d.). In Prudent Practices in the Laboratory. National Institutes of Health (NIH). Retrieved from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]
-
Hazardous Waste Segregation. (n.d.). Bucknell University. Retrieved from [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]
-
Guidelines for the laboratory use of chemical carcinogens. (n.d.). Regulations.gov. Retrieved from [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois. Retrieved from [Link]
-
Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. Retrieved from [Link]
-
1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
Laboratory Waste Management: The New Regulations. (n.d.). Medical Laboratory Observer. Retrieved from [Link]
-
Safe Handling of Chemicals. (n.d.). University of Pittsburgh Environmental Health and Safety. Retrieved from [Link]
-
Carcinogens - Overview. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
Halogenated Solvents in Laboratories. (2021, October). Temple University Environmental Health and Radiation Safety. Retrieved from [Link]
-
Safety Data Sheet for 6-Bromo-2-chloro-3-(3-chloropropyl)quinoline. (2021, May 1). Angene Chemical. Retrieved from [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR. Retrieved from [Link]
-
Chemical and Hazardous Waste Guide. (n.d.). University of Oslo. Retrieved from [Link]
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. needle.tube [needle.tube]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. Carcinogens - Overview | Occupational Safety and Health Administration [osha.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. actenviro.com [actenviro.com]
- 15. danielshealth.com [danielshealth.com]
- 16. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). | Occupational Safety and Health Administration [osha.gov]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. angenechemical.com [angenechemical.com]
- 19. mn.uio.no [mn.uio.no]
- 20. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 21. MedicalLab Management Magazine [medlabmag.com]
- 22. epa.gov [epa.gov]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
Personal protective equipment for handling 6-Bromo-2-isopropylquinoline-4-carboxylic acid
A Researcher's Guide to Safely Handling 6-Bromo-2-isopropylquinoline-4-carboxylic acid
Navigating the complexities of novel chemical entities is the cornerstone of innovative drug development. This compound, a halogenated quinoline derivative, presents unique handling challenges that necessitate a robust safety protocol. This guide provides an in-depth, experience-driven framework for researchers to manage this compound safely and effectively, ensuring both personal safety and the integrity of your research. The following procedures are grounded in the safety profiles of structurally similar compounds and established principles for handling halogenated organic acids, providing a comprehensive safety margin in the absence of a specific Safety Data Sheet (SDS) for this novel compound.
Hazard Assessment: Understanding the Risks
Given its structure—a brominated quinoline core with a carboxylic acid functional group—this compound should be treated with caution. Based on data from analogous compounds, the primary hazards are anticipated to be:
-
Skin and Eye Irritation: Direct contact can cause irritation or serious eye damage[1][2][3].
-
Respiratory Irritation: Inhalation of the powdered form may lead to respiratory tract irritation[1][2].
-
Toxicity if Swallowed or Inhaled: Similar quinoline derivatives are harmful if ingested or inhaled[1][2].
Due to these potential hazards, a multi-layered personal protective equipment (PPE) strategy is not just recommended, but essential.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE plan is fundamental for mitigating exposure risks. The following table outlines the minimum required PPE for handling this compound.
| Equipment | Specification | Purpose | Protection Level |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a chemical-resistant barrier against skin contact. Always inspect gloves for tears or punctures before use. | Primary |
| Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes of solutions or contact with airborne powder. | Primary |
| Respiratory Protection | N95 Particulate Respirator or higher | For handling the solid, powdered form to prevent inhalation of dust particles. | Task-Dependent |
| Air-purifying respirator with organic vapor cartridges | For handling solutions or when vapors may be generated. | Task-Dependent | |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination. | Primary |
| Chemical-resistant Apron | Recommended when handling larger quantities or when there is a significant risk of splashing. | Secondary | |
| Face Protection | Face Shield | To be worn over chemical splash goggles when there is a high risk of splashes. | Secondary |
Operational Workflow: From Benchtop to Disposal
Safe handling extends beyond simply wearing PPE. A meticulous, step-by-step workflow is critical to minimize exposure and prevent contamination.
Preparation
-
Donning PPE: Before entering the designated handling area, put on a laboratory coat, followed by nitrile or neoprene gloves and chemical splash goggles[4].
-
Work Area Preparation: All work with this compound must be conducted in a certified chemical fume hood to ensure adequate ventilation[4][5].
Handling
-
Weighing: When weighing the solid compound, do so within the fume hood. Use a disposable weigh boat to prevent cross-contamination.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly to prevent splashing. If the solvent is volatile, the use of an air-purifying respirator with organic vapor cartridges may be necessary[4].
-
Experimental Procedures: Maintain a safe distance from ongoing reactions and use appropriate shielding. Avoid all direct contact with the substance[4].
Workflow Diagram
Caption: A step-by-step workflow for the safe handling of this compound.
Emergency Procedures: Preparedness is Key
In the event of accidental exposure or a spill, immediate and correct action is crucial.
Accidental Exposure
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[1][2]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[1][2]. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention[1][2]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[3]. |
Spill Management
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Containment: For small spills within a fume hood, use an absorbent material (e.g., vermiculite, sand) to contain the spill. Work from the outside in to avoid spreading the material[6].
-
Cleanup: Wearing appropriate PPE, carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water[4].
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical final step.
-
Waste Segregation: As a halogenated organic compound, all waste containing this substance must be collected in a designated, clearly labeled "Halogenated Organic Waste" container[7][8]. Do not mix with non-halogenated waste streams[9][10].
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and absorbent pads, must also be disposed of in the halogenated waste container[4].
-
Labeling: Ensure the waste container is properly labeled with the full chemical name and a hazardous waste sticker[8][10].
By adhering to these rigorous safety and handling protocols, you can confidently work with this compound, ensuring a safe and productive research environment.
References
-
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]
-
Unknown. hazardous waste segregation. [Link]
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
United States Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
Temple University. Halogenated Solvents in Laboratories. [Link]
-
LeelineWork. What PPE Should You Wear When Handling Acid 2026?. [Link]
-
Loba Chemie. QUINOLINE FOR SYNTHESIS - Safety Data Sheet. [Link]
-
Techno PharmChem. QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. [Link]
-
Quicktest. Safety equipment, PPE, for handling acids. [Link]
-
National Center for Biotechnology Information. Quinoline. PubChem Compound Database. [Link]
-
Quora. What are personal protective equipment requirements for handling hazardous chemicals during production?. [Link]
-
Princeton University Environmental Health and Safety. Chemical Spill Procedures. [Link]
-
University of North Carolina at Charlotte. CHEMICAL SPILL PROCEDURES. [Link]
-
The University of Queensland. Chemical Spill and Response Guideline. [Link]
-
University of Manitoba. Chemical Spill Response Procedure. [Link]
-
Angene Chemical. 6-Bromo-2-chloro-3-(3-chloropropyl)quinoline Safety Data Sheet. [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. angenechemical.com [angenechemical.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
